Product packaging for Bromoacetic-PEG2-NHS ester(Cat. No.:)

Bromoacetic-PEG2-NHS ester

Cat. No.: B15073543
M. Wt: 352.13 g/mol
InChI Key: UUKVWNBZOXPLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromoacetic-PEG2-NHS ester is a useful research compound. Its molecular formula is C11H14BrNO7 and its molecular weight is 352.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO7 B15073543 Bromoacetic-PEG2-NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO7

Molecular Weight

352.13 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoacetyl)oxyethoxy]propanoate

InChI

InChI=1S/C11H14BrNO7/c12-7-11(17)19-6-5-18-4-3-10(16)20-13-8(14)1-2-9(13)15/h1-7H2

InChI Key

UUKVWNBZOXPLHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOC(=O)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bromoacetamido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

Bromoacetamido-PEG2-NHS ester is a versatile reagent featuring two distinct reactive moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as the lysine residues on proteins, while the bromoacetyl group readily reacts with thiol groups, for instance, on cysteine residues. The PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[1][2][3]

The definitive identity of the most commonly referenced compound is Bromoacetamido-PEG2-NHS ester , with the Chemical Abstracts Service (CAS) number 1353011-78-5 .[1][2][3][4][5] It is crucial to distinguish this from similar compounds with slight variations in their chemical structure.

Chemical Structure

Caption: Chemical structure of Bromoacetamido-PEG2-NHS ester.

Physicochemical Properties

The following table summarizes the key quantitative properties of Bromoacetamido-PEG2-NHS ester.

PropertyValueReference(s)
CAS Number 1353011-78-5[1][2][3][4][5]
Molecular Formula C13H19BrN2O7[1][2][5]
Molecular Weight 395.21 g/mol [1][5]
Purity ≥95%[2]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (100 mg/mL)[5]
Storage Conditions -20°C for long-term storage[1][2][5]
Shipping Conditions Ambient temperature[2]

Experimental Protocols

This section provides detailed methodologies for common applications of Bromoacetamido-PEG2-NHS ester.

General Protocol for Antibody Conjugation

This protocol outlines the steps for labeling an antibody with Bromoacetamido-PEG2-NHS ester via its NHS ester functionality.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Bromoacetamido-PEG2-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.

  • Bromoacetamido-PEG2-NHS ester Solution Preparation:

    • Allow the vial of Bromoacetamido-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the crosslinker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Bromoacetamido-PEG2-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA assay).

    • The degree of labeling can be determined using various analytical techniques such as mass spectrometry.

Workflow for PROTAC Synthesis

Bromoacetamido-PEG2-NHS ester serves as a versatile linker in the synthesis of PROTACs. The following is a generalized workflow.

Conceptual Steps:

  • Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is synthesized with a free primary amine.

  • Linker Conjugation: The amine-functionalized ligand is reacted with Bromoacetamido-PEG2-NHS ester in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA). The NHS ester end of the linker will react with the amine on the ligand, forming a stable amide bond.

  • Purification: The resulting ligand-linker intermediate is purified using standard chromatographic techniques (e.g., HPLC).

  • Second Ligand Conjugation: The second ligand, functionalized with a thiol group, is then reacted with the bromoacetyl group of the purified ligand-linker intermediate. This reaction is typically carried out in a polar aprotic solvent.

  • Final Purification: The final PROTAC molecule is purified by chromatography to yield the desired product.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_in_Amine_Free_Buffer Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Mix Combine Antibody and Crosslinker (10-20 fold molar excess of linker) Antibody_in_Amine_Free_Buffer->Mix Crosslinker_Solution Prepare Bromoacetamido-PEG2-NHS Ester Stock Solution in Anhydrous DMSO Crosslinker_Solution->Mix Incubate Incubate at RT (1-2h) or 4°C (2-4h) with gentle stirring Mix->Incubate Quench Add Quenching Buffer (e.g., Tris-HCl) to stop the reaction Incubate->Quench Purify Purify Conjugate via Desalting Column Quench->Purify Characterize Characterize Conjugated Antibody (e.g., Concentration, Degree of Labeling) Purify->Characterize

Caption: General workflow for antibody conjugation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation Ligand1 Ligand 1 with Primary Amine React1 React Ligand 1 with Linker (NHS ester chemistry) Ligand1->React1 Linker Bromoacetamido-PEG2-NHS Ester Linker->React1 Purify1 Purify Ligand-Linker Intermediate React1->Purify1 React2 React Purified Intermediate with Ligand 2 (Bromoacetyl chemistry) Purify1->React2 Ligand2 Ligand 2 with Thiol Group Ligand2->React2 Purify2 Final Purification of PROTAC React2->Purify2 Final_PROTAC Final PROTAC Molecule Purify2->Final_PROTAC

Caption: Representative workflow for PROTAC synthesis.

References

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, complete with detailed experimental protocols and technical data.

This crosslinker features two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as the side chain of lysine residues in proteins, while the bromoacetamido group selectively reacts with thiol groups, commonly found in cysteine residues. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugates in aqueous buffers.[1][2][3]

It is important to note that while the user's query specified "Bromoacetic-PEG2-NHS ester", the vast majority of commercially available and literature-cited reagents with this functionality are "Bromoacetamido-PEG2-NHS ester". The latter contains an additional acetamido group, which influences the reactivity and stability of the bromo- functional group. This guide will focus on the more prevalent bromoacetamido variant.

Chemical and Physical Properties

The fundamental properties of Bromoacetamido-PEG2-NHS ester are summarized in the table below. These values are crucial for calculating reaction stoichiometry and understanding the physical behavior of the molecule.

PropertyValueReference(s)
Chemical Formula C13H19BrN2O7[3]
Molecular Weight 395.21 g/mol [3]
CAS Number 1353011-78-5[3]
Appearance White to off-white solid[4]
Purity Typically >95%[1][3]
Solubility Soluble in DMSO (e.g., 100 mg/mL)[3][4]
Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.[3]

Reactivity and Reaction Mechanisms

The utility of Bromoacetamido-PEG2-NHS ester lies in its two distinct reactive groups, allowing for sequential and controlled conjugation of two different molecules.

NHS Ester Reactivity with Primary Amines

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly pH-dependent.

  • Optimal pH: The reaction is most efficient at a pH range of 7.2 to 8.5.[]

  • Competing Reaction: Hydrolysis of the NHS ester is a significant competing reaction, especially at higher pH values. The rate of hydrolysis increases with pH.[][6]

The table below provides the approximate half-life of NHS esters in aqueous solution at different pH values.

pHHalf-life of NHS esterReference(s)
7.04-5 hours[6]
8.01 hour[6]
8.610 minutes[6]
Bromoacetamido Reactivity with Thiols

The bromoacetamido group reacts with sulfhydryl (thiol) groups, such as those on cysteine residues, via a nucleophilic substitution reaction to form a stable thioether bond.

  • Optimal pH: This reaction proceeds efficiently at a physiological pH of around 7.4.

  • Selectivity: The bromoacetyl group is highly selective for thiols over other nucleophilic groups found in proteins, such as amines and hydroxyls, especially at neutral pH.

Experimental Protocols

The following are detailed protocols for common applications of Bromoacetamido-PEG2-NHS ester. These should be considered as starting points and may require optimization for specific applications.

Protocol for Two-Step Antibody-Peptide Conjugation

This protocol describes the conjugation of a peptide containing a unique cysteine residue to an antibody.

Materials:

  • Antibody (in a buffer free of primary amines, e.g., PBS)

  • Cysteine-containing peptide

  • Bromoacetamido-PEG2-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of Bromoacetamido-PEG2-NHS Ester with Antibody (Amine Reaction)

  • Prepare a stock solution of Bromoacetamido-PEG2-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

  • Adjust the concentration of the antibody to 2-5 mg/mL in the Reaction Buffer.

  • Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG2-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer.

Step 2: Reaction of Bromoacetyl-Activated Antibody with Cysteine-Containing Peptide (Thiol Reaction)

  • Immediately add the cysteine-containing peptide to the purified bromoacetyl-activated antibody. Use a 1.5- to 5-fold molar excess of the peptide relative to the antibody.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench any unreacted bromoacetyl groups by adding the Quenching Buffer to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature.

  • Purify the final antibody-peptide conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess peptide and other reaction components.

Protocol for PROTAC Synthesis

This protocol outlines a general procedure for using Bromoacetamido-PEG2-NHS ester as a linker in the synthesis of a PROTAC, connecting a protein-of-interest (POI) ligand with a primary amine to an E3 ligase ligand with a thiol group.

Materials:

  • POI ligand with a primary amine

  • E3 ligase ligand with a thiol group

  • Bromoacetamido-PEG2-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: A suitable aprotic solvent like DMF or DMSO with a non-nucleophilic base (e.g., DIPEA) for the NHS ester reaction, and a suitable buffer for the thiol reaction (e.g., PBS or similar).

Procedure:

  • Reaction with POI Ligand: Dissolve the POI ligand and a slight molar excess (e.g., 1.1 equivalents) of Bromoacetamido-PEG2-NHS ester in the reaction solvent. Add the non-nucleophilic base and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Purify the resulting intermediate (POI ligand-linker) using flash chromatography or preparative HPLC.

  • Reaction with E3 Ligase Ligand: Dissolve the purified intermediate and the E3 ligase ligand in a suitable solvent for the thiol reaction.

  • Final PROTAC Formation: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Visualizing Workflows with Graphviz

The following diagrams illustrate the logical flow of the experimental procedures described above.

Antibody_Peptide_Conjugation cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Antibody Antibody Reaction1 Incubate at RT (1-2h) or 4°C (2-4h) Antibody->Reaction1 Bromoacetamido-PEG2-NHS_ester Bromoacetamido-PEG2-NHS_ester Bromoacetamido-PEG2-NHS_ester->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Activated_Antibody Bromoacetyl-Activated Antibody Purification1->Activated_Antibody Reaction2 Incubate at RT (2-4h) or 4°C (overnight) Activated_Antibody->Reaction2 Cysteine_Peptide Cysteine_Peptide Cysteine_Peptide->Reaction2 Quenching Add Quenching Buffer Reaction2->Quenching Purification2 Chromatography Quenching->Purification2 Final_Conjugate Antibody-Peptide Conjugate Purification2->Final_Conjugate

Caption: Workflow for two-step antibody-peptide conjugation.

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with primary amine) Reaction1 React with non-nucleophilic base POI_Ligand->Reaction1 Bromoacetamido-PEG2-NHS_ester Bromoacetamido-PEG2-NHS_ester Bromoacetamido-PEG2-NHS_ester->Reaction1 Purification1 Purify Intermediate Reaction1->Purification1 Intermediate POI Ligand-Linker Purification1->Intermediate Reaction2 React in suitable buffer Intermediate->Reaction2 E3_Ligase_Ligand E3 Ligase Ligand (with thiol) E3_Ligase_Ligand->Reaction2 Purification2 Purify Final PROTAC Reaction2->Purification2 Final_PROTAC PROTAC Molecule Purification2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

Bromoacetamido-PEG2-NHS ester is a versatile and valuable tool in the field of bioconjugation and drug development. Its heterobifunctional nature allows for the controlled and sequential conjugation of different molecules, while the PEG spacer imparts favorable solubility properties. By understanding the reactivity of its functional groups and following established protocols, researchers can effectively utilize this crosslinker to create novel conjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Bromoacetic-PEG2-NHS ester is a heterobifunctional crosslinking reagent used extensively in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. This reagent is prized for its ability to specifically and sequentially couple molecules containing primary amines to molecules containing sulfhydryl groups.

The structure consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[][2][3]

  • Bromoacetyl Group: A sulfhydryl-reactive group that efficiently forms stable thioether bonds with thiol groups, primarily from cysteine residues.[4][5]

  • Polyethylene Glycol (PEG) Linker (PEG2): A short, hydrophilic spacer arm composed of two PEG units. This linker enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can help preserve their biological activity.[][6]

The sequential reactivity of its two ends allows for controlled, stepwise conjugation, making it a valuable tool in constructing complex biomolecular architectures like antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces, and preparing peptide conjugates.[5][7]

Core Mechanism of Action

The mechanism of this compound operates via a two-step sequential reaction targeting two different functional groups under distinct pH conditions.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester moiety with a primary amine (-NH₂). This reaction is a nucleophilic acyl substitution.[]

  • Target: N-terminal α-amines and ε-amines of lysine residues on proteins and peptides.[2][3]

  • Mechanism: The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a highly stable amide bond.[][8]

  • Optimal Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[][9][10] At this pH, a sufficient population of primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[2]

  • Bond Stability: The resulting amide bond is effectively irreversible under physiological conditions, ensuring a stable linkage.[]

Step 2: Sulfhydryl Alkylation via Bromoacetyl Group

Once the first molecule is coupled via the NHS ester, the bromoacetyl group is available for the second reaction. This group reacts with sulfhydryl (-SH) groups.

  • Target: Primarily the thiol side chain of cysteine residues.[4]

  • Mechanism: This is a nucleophilic substitution reaction (Sɴ2). The sulfur atom of the thiol group acts as a nucleophile, attacking the carbon atom bearing the bromine. Bromine, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.

  • Optimal Reaction Conditions: The alkylation of sulfhydryls by a bromoacetyl group proceeds efficiently at a pH greater than 7.5.[5] It is crucial to avoid reducing agents in the buffer, as they will quench the bromoacetyl reactivity.[5]

  • Bond Stability: The thioether bond is a highly stable covalent linkage, resistant to hydrolysis and reducing agents under typical physiological conditions, making it more stable than disulfide bonds.[11][12]

Visualization of Mechanisms and Workflows

Chemical Reaction Pathway

The following diagram illustrates the two-step conjugation mechanism of this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product reagent This compound intermediate Intermediate Conjugate (Bromoacetyl-PEG2-Molecule A) reagent->intermediate Step 1: Amine Reaction (pH 7.2-8.5) molA Molecule A (with Primary Amine, e.g., Protein-NH₂) molA->intermediate molB Molecule B (with Sulfhydryl, e.g., Drug-SH) final_product Final Conjugate (Molecule B-S-CH₂CO-PEG2-Molecule A) molB->final_product nhs NHS (byproduct) intermediate->nhs intermediate->final_product Step 2: Thiol Reaction (pH >7.5) hbr HBr (byproduct) final_product->hbr

Caption: Two-step reaction mechanism of the crosslinker.
General Experimental Workflow

This diagram outlines a typical laboratory workflow for performing a two-step conjugation using this reagent.

G start Start: Prepare Reagents step1 Step 1: React Molecule A (Amine) with this compound (pH 7.2-8.5, RT, 30-60 min) start->step1 purify1 Purification (Optional but Recommended) (e.g., Desalting Column) Remove excess crosslinker and NHS step1->purify1 step2 Step 2: Add Molecule B (Thiol) to activated Molecule A (pH >7.5, RT, 1 hr) purify1->step2 quench Quench Reaction (Add excess Cysteine or DTT) step2->quench purify2 Final Purification (e.g., Dialysis, SEC) Remove unreacted molecules quench->purify2 analyze Analysis of Final Conjugate (SDS-PAGE, MS, HPLC) purify2->analyze end End: Store Conjugate analyze->end

Caption: Standard experimental workflow for bioconjugation.
Application in Antibody-Drug Conjugate (ADC) Development

The diagram below illustrates the logical relationship in creating an ADC that targets a cancer cell.

G antibody Antibody (contains Lysines) adc Antibody-Drug Conjugate (ADC) antibody->adc conjugated via Lysine -NH₂ drug Cytotoxic Drug (with Thiol) drug->adc conjugated via Drug -SH linker This compound linker->adc forms the bridge cell Target Cancer Cell (Expressing specific antigen) adc->cell binds to antigen internalization Internalization & Drug Release cell->internalization ADC is internalized apoptosis Cell Death (Apoptosis) internalization->apoptosis

Caption: Logical workflow for ADC creation and action.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reactions are dependent on several factors, including pH, temperature, and reactant concentrations. The tables below summarize key quantitative parameters for the two reaction steps.

Table 1: NHS Ester Reaction Parameters
ParameterValue / ConditionNotesSource
Optimal pH Range 7.2 - 8.5Balances amine nucleophilicity with NHS ester hydrolysis.[][9]
Reaction Time 30 - 120 minutesAt room temperature or 4°C.[][9]
Half-life (Hydrolysis) ~10 minutes (pH 8.6, 4°C)Hydrolysis is a competing reaction that increases with pH.[2][10]
Half-life (Hydrolysis) 4 - 5 hours (pH 7.0, 0°C)Lower pH and temperature significantly increase stability.[2][10]
Typical Molar Excess 10- to 20-foldMolar excess of NHS-ester reagent to protein is common.[13][14]
Achievable Yield 80 - 95%With optimized conditions.[15]
Table 2: Bromoacetyl Reaction Parameters
ParameterValue / ConditionNotesSource
Optimal pH Range > 7.5Ensures the thiol group is sufficiently deprotonated (thiolate anion).[5]
Reaction Time ~60 minutesAt room temperature.[5]
Bond Type ThioetherHighly stable covalent bond.[5]
Competing Reactions None significantHighly specific for sulfhydryls under these conditions.[4]
Quenching Agents Cysteine, DTTExcess thiol-containing reagents can be used to stop the reaction.[5]

Detailed Experimental Protocols

This section provides a generalized two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a thiol-containing molecule.

Materials Required
  • Protein (Molecule A): e.g., IgG at 1-10 mg/mL.

  • Thiol-Molecule (Molecule B): e.g., a peptide or small molecule drug.

  • This compound: Stored desiccated at -20°C.

  • Reaction Buffer A (Amine Reaction): 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Avoid amine-containing buffers like Tris.[2][5]

  • Reaction Buffer B (Thiol Reaction): 50 mM sodium borate, 5 mM EDTA, pH 8.5.[5]

  • Organic Solvent: Anhydrous DMSO or DMF.[9][10]

  • Quenching Solution: 1 M Cysteine or Glycine solution.

  • Purification: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes.[13][14]

Protocol: Step-by-Step

Part 1: Activation of Amine-Containing Protein (Molecule A)

  • Buffer Exchange: Ensure the protein solution is in Reaction Buffer A. If not, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.[9][14]

  • Prepare Crosslinker Solution: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][14] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store this solution.[5][14]

  • Calculate Molar Excess: Determine the volume of the 10 mM crosslinker stock needed to achieve a 10- to 20-fold molar excess relative to the protein.[14]

  • Reaction Incubation: Add the calculated volume of the crosslinker solution to the protein solution while gently stirring. Ensure the final concentration of organic solvent does not exceed 10% (v/v).[13] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]

  • Remove Excess Crosslinker: Immediately following incubation, remove non-reacted crosslinker and the NHS byproduct using a desalting column equilibrated with Reaction Buffer B.[5] This step is critical to prevent the thiol-containing molecule from reacting with any remaining NHS ester.

Part 2: Conjugation to Thiol-Containing Molecule (Molecule B)

  • Combine Reactants: Add the thiol-containing Molecule B to the purified, bromoacetyl-activated protein from Part 1. A 1.5- to 5-fold molar excess of the thiol molecule over the activated protein is typically sufficient.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5]

  • Quench the Reaction: Stop the reaction by adding a quenching agent. For example, add cysteine to a final concentration of 5-10 mM and incubate for an additional 15 minutes.[5] This will react with any remaining bromoacetyl groups.

  • Final Purification: Remove excess unreacted thiol-molecule and quenching reagent by desalting, dialysis, or size-exclusion chromatography (SEC).

  • Characterization and Storage: Analyze the final conjugate using methods such as SDS-PAGE (to observe the mass shift), UV-Vis spectroscopy, and mass spectrometry. Store the purified conjugate under conditions appropriate for the protein.

References

An In-depth Technical Guide to Bromoacetic-PEG2-NHS Ester: A Bifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, Bromoacetic-PEG2-NHS ester. This reagent is a valuable tool in bioconjugation, enabling the covalent linkage of molecules in a specific and controlled manner. This guide will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application in research and drug development.

Introduction to this compound

This compound is a heterobifunctional crosslinking reagent that contains three key components:

  • A Bromoacetyl Group: This functional group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This specificity allows for the targeted modification of proteins at defined sites.

  • A Polyethylene Glycol (PEG) Spacer (PEG2): The short, hydrophilic diethylene glycol spacer arm imparts several beneficial properties. It increases the aqueous solubility of the crosslinker and the resulting conjugate, which can be advantageous when working with biomolecules that are prone to aggregation. The PEG spacer also provides flexibility and reduces steric hindrance, potentially improving the interaction of the conjugated molecules with their targets.

  • An N-hydroxysuccinimide (NHS) Ester: This is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.

The combination of these two distinct reactive moieties allows for a two-step conjugation strategy, providing control over the crosslinking process.

Nomenclature Clarification: It is important to distinguish this compound from a similar compound, Bromoacetamido-PEG2-NHS ester. The presence of an amide bond adjacent to the bromoacetyl group in the latter can influence its reactivity and physical properties. This guide specifically focuses on the "Bromoacetic" variant.

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is crucial for accurate experimental design, including calculating molar excesses and ensuring the correct stoichiometry in conjugation reactions.

PropertyValueSource
Molecular Weight 352.14 g/mol [1]
Chemical Formula C₁₁H₁₄BrNO₇
Spacer Arm Length 9.8 Å (estimated)
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other polar organic solvents[2][3]
Storage Conditions Store at -20°C, desiccated.[4][5][6]

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its ability to facilitate sequential conjugations. The significant difference in the reactivity of the NHS ester and the bromoacetyl group under different pH conditions allows for a controlled, two-step process.

Reaction Chemistry

Step 1: Amine Acylation (NHS Ester Reaction)

The NHS ester reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond. The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the release of N-hydroxysuccinimide. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7]

Step 2: Thiol Alkylation (Bromoacetyl Reaction)

The bromoacetyl group reacts with sulfhydryl groups (thiols) via nucleophilic substitution to form a stable thioether bond. This reaction is most efficient at a slightly less basic pH (typically 6.5-7.5). The bromide ion is an excellent leaving group, facilitating this reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for using this compound to conjugate two different molecules (e.g., a protein and a peptide).

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Purification (Optional but Recommended) cluster_2 Step 3: Bromoacetyl Conjugation cluster_3 Step 4: Final Purification A Molecule A (with primary amine, e.g., Protein) C Intermediate Conjugate (Molecule A-PEG2-Bromoacetate) A->C pH 7.2-8.5 Amine-free buffer B This compound B->C D Purification (e.g., Desalting Column) C->D Remove excess crosslinker F Final Conjugate (Molecule A-PEG2-Molecule B) D->F pH 6.5-7.5 E Molecule B (with thiol group, e.g., Peptide) E->F G Purification (e.g., Chromatography) F->G Isolate final product

Caption: General workflow for sequential bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a protein (containing accessible lysines) to a cysteine-containing peptide.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Cysteine-containing peptide

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffers:

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

    • Thiol-reactive buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 6.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][3]

    • Dissolve the cysteine-containing peptide in the thiol-reactive buffer.

  • Step 1: NHS Ester Reaction (Labeling the Protein):

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification of the Intermediate:

    • Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the thiol-reactive buffer.

  • Step 2: Bromoacetyl Reaction (Conjugation to Peptide):

    • Immediately add a 1.5-5 fold molar excess of the cysteine-containing peptide to the purified, bromoacetyl-activated protein.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final protein-peptide conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess peptide and any remaining unreacted protein.

Protocol 2: General Protocol for Labeling Amines

This protocol outlines the general procedure for labeling a primary amine-containing molecule with the bromoacetyl functionality.

Materials:

  • Amine-containing molecule in an amine-free buffer (pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M glycine, pH 8.0)

  • Purification system (e.g., desalting column, HPLC)

Procedure:

  • Dissolve the amine-containing molecule in an amine-free buffer at a known concentration.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Add the desired molar excess of the crosslinker to the solution of the amine-containing molecule.

  • Incubate for 30-60 minutes at room temperature.

  • Quench the reaction with the quenching solution if desired.

  • Purify the bromoacetyl-labeled molecule from excess reagents.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a variety of applications:

  • PROTACs (Proteolysis Targeting Chimeras): This crosslinker can be used in the synthesis of PROTACs, which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][8]

  • Antibody-Drug Conjugates (ADCs): By linking a cytotoxic drug to a monoclonal antibody, ADCs can be created that specifically target cancer cells. This compound can be used to attach the drug to the antibody.

  • Protein-Protein Crosslinking: This reagent can be used to study protein-protein interactions by covalently linking interacting partners.

  • Surface Immobilization: Biomolecules can be tethered to surfaces that have been functionalized with either amine or thiol groups.

  • Preparation of Bioconjugates for Imaging: Fluorophores or other imaging agents can be conjugated to proteins or other biomolecules for use in various imaging modalities.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of the conjugation reactions and a simplified representation of a PROTAC's mechanism of action, a key application of this type of crosslinker.

G cluster_0 NHS Ester Reaction cluster_1 Bromoacetyl Reaction A Primary Amine (e.g., Lysine) C Stable Amide Bond A->C Nucleophilic Attack B NHS Ester moiety B->C D Thiol Group (e.g., Cysteine) F Stable Thioether Bond D->F Nucleophilic Substitution E Bromoacetyl moiety E->F

Caption: Reaction logic of the bifunctional crosslinker.

G POI Target Protein PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ligase E3->POI recruits E3->PROTAC binds Ub Ubiquitin E3->Ub transfers Ub->POI tags Degradation Degradation Products Proteasome->Degradation results in

References

An In-depth Technical Guide to the Reactivity of Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetic-PEG2-NHS ester, a heterobifunctional crosslinker with significant applications in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1][2][3] This document details its chemical properties, reactivity, and provides structured protocols for its use in experimental settings.

Core Concepts: Understanding this compound

This compound is a versatile molecule that features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins.[][][6]

  • Bromoacetyl Group: A thiol-reactive group that specifically and efficiently reacts with sulfhydryl groups, for instance, on cysteine residues, to form a stable thioether linkage.[7][8]

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic PEG linker that enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final product.[9][10][11][12][13]

The bifunctional nature of this crosslinker allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures.[14][15]

Chemical Structure

Caption: Chemical Structure of this compound.

Reactivity and Reaction Mechanisms

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a two-step conjugation process, minimizing the formation of unwanted homodimers.

NHS Ester Reactivity with Primary Amines

The NHS ester moiety reacts with primary amines via nucleophilic acyl substitution to form a highly stable amide bond.[]

Reaction Scheme:

reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., Protein-NH2) amine->intermediate product Stable Amide Bond (Bromoacetic-PEG2-Protein) intermediate->product Collapse of Intermediate leaving_group N-Hydroxysuccinimide (NHS) intermediate->leaving_group

Caption: NHS Ester Reaction with a Primary Amine.

Key Reaction Parameters:

ParameterRecommended ConditionRationale
pH 7.2 - 8.5At this pH, primary amines are sufficiently deprotonated and nucleophilic, while the hydrolysis of the NHS ester is minimized.[][6]
Buffer Phosphate, Borate, Bicarbonate/Carbonate, HEPESThese buffers are non-nucleophilic and will not compete with the primary amine for reaction with the NHS ester. Avoid amine-containing buffers like Tris.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and minimize side reactions, particularly hydrolysis.
Reaction Time 30 minutes to 2 hoursThe reaction is typically rapid, but the optimal time should be determined empirically.[]

Competing Reaction: Hydrolysis

A critical consideration is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.

reagent This compound hydrolyzed_product Inactive Carboxylate reagent->hydrolyzed_product Hydrolysis leaving_group N-Hydroxysuccinimide (NHS) reagent->leaving_group water H2O water->hydrolyzed_product

Caption: Hydrolysis of the NHS Ester Group.

Bromoacetyl Reactivity with Sulfhydryl Groups

The bromoacetyl group reacts with sulfhydryl (thiol) groups through a nucleophilic substitution reaction, resulting in a stable thioether bond.

Reaction Scheme:

reagent Bromoacetic-PEG2-Conjugate product Stable Thioether Bond reagent->product Nucleophilic Substitution leaving_group Bromide Ion (Br-) reagent->leaving_group thiol Sulfhydryl Group (e.g., Cysteine-SH) thiol->product

Caption: Bromoacetyl Reaction with a Sulfhydryl Group.

Key Reaction Parameters:

ParameterRecommended ConditionRationale
pH 8.0 - 9.5The thiol group needs to be in its thiolate form (S-) to be sufficiently nucleophilic. The pKa of the cysteine sulfhydryl group is around 8.3.
Buffer Phosphate, BorateNon-nucleophilic buffers are preferred.
Temperature 4°C to Room TemperatureThe reaction proceeds efficiently at these temperatures.
Reaction Time 2 to 24 hoursThe reaction is generally slower than the NHS ester reaction and may require longer incubation times.

Experimental Protocols

The following are generalized protocols for a two-step conjugation using this compound. It is crucial to optimize these protocols for specific applications.

Step 1: Conjugation to Primary Amines

This protocol outlines the conjugation of this compound to a protein via its lysine residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).

Step 2: Conjugation to Sulfhydryl Groups

This protocol describes the conjugation of the bromoacetyl-activated intermediate from Step 1 to a thiol-containing molecule.

Materials:

  • Bromoacetyl-activated protein (from Step 1)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug)

  • Reaction Buffer: 0.1 M Phosphate buffer with 2 mM EDTA, pH 8.5

  • Quenching Buffer: 1 M 2-Mercaptoethanol or DTT

  • Desalting or chromatography column for final purification

Procedure:

  • Thiol-Molecule Preparation: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.

  • Conjugation: Add the bromoacetyl-activated protein to the thiol-containing molecule solution. The molar ratio should be optimized but a 1:1 to 1:5 ratio (protein:thiol molecule) is a good starting point.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle stirring. Monitor the reaction progress if possible.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-20 mM to react with any remaining bromoacetyl groups.

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and byproducts.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

The following workflow illustrates the use of this compound in the construction of an ADC.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) activated_mAb Bromoacetyl-PEG2-mAb mAb->activated_mAb NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->activated_mAb ADC Antibody-Drug Conjugate (ADC) activated_mAb->ADC Bromoacetyl Reaction (pH 8.0-9.5) drug Thiol-containing Drug drug->ADC purification Purification (SEC/HIC) ADC->purification characterization Characterization (Mass Spec, HPLC) purification->characterization

Caption: Workflow for ADC Synthesis.

Data Presentation: Characterization of Conjugates

The successful synthesis of a conjugate using this compound must be confirmed through rigorous analytical techniques.

Analytical TechniqueInformation Obtained
UV-Vis Spectroscopy Determination of protein concentration and, in some cases, the degree of labeling if the attached molecule has a distinct absorbance.
Mass Spectrometry (MS) Precise mass of the conjugate, allowing for the determination of the number of linker-drug molecules attached (Drug-to-Antibody Ratio, DAR).[][11][16]
Size-Exclusion Chromatography (SEC) Assessment of aggregation and purity of the conjugate.
Hydrophobic Interaction Chromatography (HIC) Separation of species with different DARs, providing information on the heterogeneity of the product.
Reversed-Phase HPLC (RP-HPLC) Analysis of the purity and stability of the conjugate.
SDS-PAGE Visualization of the increase in molecular weight upon conjugation.

Signaling Pathway Application: Targeted Drug Delivery in Cancer Therapy

While specific signaling pathways directly modulated by conjugates made with this compound are application-dependent, a general and highly relevant pathway is the targeted delivery of a cytotoxic drug to a cancer cell leading to apoptosis.

ADC ADC (Antibody-Drug Conjugate) receptor Tumor-Specific Antigen ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release drug Cytotoxic Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target Inhibition/Damage apoptosis Apoptosis target->apoptosis

Caption: ADC-Mediated Apoptosis Pathway.

This guide provides a foundational understanding of the reactivity and application of this compound. For successful implementation, researchers should perform thorough optimization and characterization for their specific biomolecules and experimental systems.

References

An In-Depth Technical Guide to Bromoacetic-PEG2-NHS Ester: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromoacetic-PEG2-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool that facilitates the covalent linkage of two different molecules. Its structure consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds.

  • Bromoacetyl Group: This group is reactive towards nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins. This reaction results in a stable thioether bond. The bromide ion is an excellent leaving group, facilitating this nucleophilic substitution.[1][2][3]

  • Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG linker is hydrophilic, which helps to increase the aqueous solubility of the crosslinker and the resulting conjugate.[1][4] This property is particularly beneficial when working with biomolecules that may have limited solubility in organic solvents.

The dual reactivity of the NHS ester and the bromoacetyl group allows for a two-step conjugation strategy, enabling precise control over the assembly of complex biomolecular structures.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis significantly increases.

pHTemperature (°C)Half-life (t1/2)
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Data is representative of typical NHS ester reactivity and is compiled from multiple sources for illustrative purposes.[1][4]

Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters

This table provides a direct comparison of the rates of the desired reaction with an amine (amidation) versus the competing hydrolysis reaction at different pH values for a specific set of molecules. This highlights the importance of optimizing pH to favor amidation.

CompoundpHAmidation Half-life (t1/2)Hydrolysis Half-life (t1/2)
P3-NHS8.080 minutes210 minutes
P3-NHS8.520 minutes180 minutes
P3-NHS9.010 minutes125 minutes
P4-NHS8.025 minutes190 minutes
P4-NHS8.510 minutes130 minutes
P4-NHS9.05 minutes110 minutes

Data from studies on porphyrin-NHS esters with mPEG4-NH2.[4]

Table 3: Stability of Covalent Bonds in Bioconjugation

The choice of reactive group determines the stability of the resulting linkage. The thioether bond formed from the bromoacetyl group is generally more stable under physiological conditions than a disulfide bond.

Bond TypeFormation ReactionRelative StabilityCleavage Conditions
Amide NHS ester + Primary amineVery StableHarsh conditions (e.g., strong acid/base, high temp)
Thioether Bromoacetyl + ThiolVery StableGenerally stable under physiological conditions.[5]
DisulfideThiol + Thiol (oxidative) or Thiol-disulfide exchangeLabileReducing agents (e.g., DTT, TCEP), excess thiols.[5]

Experimental Protocols

The following are detailed methodologies for the two-step conjugation of a protein and a small molecule using this compound.

Step 1: Amine Conjugation via NHS Ester

This protocol outlines the reaction of the NHS ester moiety with primary amines on a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M phosphate buffer, pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Step 2: Thiol Conjugation via Bromoacetyl Group

This protocol describes the reaction of the bromoacetyl-modified protein with a thiol-containing molecule.

Materials:

  • Bromoacetyl-modified protein (from Step 1)

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug)

  • Reaction buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5

Procedure:

  • Thiol Reduction (if necessary): If the thiol-containing molecule has formed disulfides, it may be necessary to reduce it first with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reaction Setup: Add the thiol-containing molecule to the bromoacetyl-modified protein solution at a 1.5- to 5-fold molar excess.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or at 4°C with gentle stirring, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove unreacted starting materials.

Visualizations

Signaling Pathways and Workflows

cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation cluster_purification Purification A Protein with Primary Amines (e.g., Lysine) C Bromoacetyl-PEG-Protein Conjugate A->C pH 7.2-8.5 B This compound B->C NHS Ester Reaction E Final Bioconjugate C->E pH 7.0-7.5 D Thiol-containing Molecule (e.g., Cysteine, Drug) D->E Bromoacetyl Reaction F Purified Conjugate E->F Chromatography / Dialysis

Caption: General workflow for a two-step bioconjugation.

Logical Relationships in PROTAC Development

cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism A Target Protein Ligand D PROTAC Molecule A->D Conjugation B This compound B->D Linker C E3 Ligase Ligand C->D Conjugation E Ternary Complex Formation (Target-PROTAC-E3 Ligase) D->E Induces F Target Protein Ubiquitination E->F Leads to G Proteasomal Degradation F->G Results in

Caption: Role of the linker in PROTAC-mediated protein degradation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and the bromoacetyl group can be reacted with a thiol-containing drug.

  • PROTACs: As illustrated in the diagram above, this linker is used to connect a target protein-binding ligand to an E3 ligase-binding ligand, leading to the targeted degradation of the protein of interest.

  • Biomolecule Immobilization: The linker can be used to attach proteins, peptides, or oligonucleotides to surfaces for applications such as biosensors and diagnostic assays.

  • Peptide and Protein Modification: It can be used to introduce specific functionalities into biomolecules or to create well-defined protein-peptide conjugates for studying protein-protein interactions.

References

The Strategic Role of the PEG2 Spacer in NHS Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise linkage of molecules is paramount. N-Hydroxysuccinimide (NHS) esters have long been a cornerstone for covalently modifying proteins, peptides, and other biomolecules through their reaction with primary amines. However, the characteristics of the resulting conjugate are not solely dictated by the reactive NHS ester group. The inclusion of spacer arms between the reactive group and the molecule of interest plays a critical role in the overall efficacy, stability, and solubility of the final product. Among these, the short and hydrophilic di-ethylene glycol spacer, commonly known as PEG2, has emerged as a valuable tool. This in-depth technical guide elucidates the multifaceted role of the PEG2 spacer in NHS esters, providing quantitative data, detailed experimental protocols, and visual representations of relevant workflows and pathways to empower researchers in their bioconjugation endeavors.

The Chemical Core: Understanding NHS Esters and PEG Spacers

NHS esters are highly reactive compounds that selectively form stable amide bonds with primary amino groups (-NH2) found on lysine residues and the N-terminus of proteins.[1] This reaction proceeds optimally at a pH range of 7.2 to 8.5.[2] While effective, the direct conjugation of a molecule to a protein can sometimes lead to steric hindrance, reduced solubility, and increased aggregation.

This is where polyethylene glycol (PEG) spacers come into play. PEG is a hydrophilic polymer composed of repeating ethylene glycol units. The incorporation of a PEG spacer, even a short one like PEG2, can dramatically alter the physicochemical properties of the conjugate.

The Pivotal Role of the PEG2 Spacer

The PEG2 spacer, consisting of two ethylene glycol units, offers a unique balance of hydrophilicity and defined length. Its primary roles in the context of NHS esters are:

  • Enhanced Hydrophilicity and Solubility: The PEG2 spacer is hydrophilic, which helps to increase the water solubility of the resulting conjugate. This is particularly beneficial when working with hydrophobic molecules or proteins that have a tendency to aggregate upon modification. The hydrophilicity increases with the length of the PEG spacer.[3]

  • Reduced Aggregation and Non-Specific Binding: By creating a flexible, hydrophilic cloud around the conjugation site, the PEG2 spacer can minimize non-specific interactions and reduce the propensity for aggregation, leading to a more stable and homogenous product.

  • Increased Stability: There is evidence to suggest that increasing the length of the PEG spacer can lead to increased serum stability of the conjugate.[3]

  • Reduced Steric Hindrance: The PEG2 spacer provides a physical separation between the conjugated molecule and the biomolecule, which can be crucial for maintaining the biological activity of both components. This separation can improve the binding efficiency and interaction with target receptors.

  • Defined Length and Monodispersity: Unlike traditional polymeric PEGs, discrete PEG spacers like PEG2 have a defined molecular weight and length. This ensures the production of a homogenous conjugate with a precise and consistent spacing between the conjugated molecules.

Quantitative Data: The Impact of PEGylation

The decision to incorporate a PEG spacer is often driven by the need to improve the physicochemical properties of a biomolecule. The following tables summarize the kind of quantitative improvements that can be expected.

Table 1: Influence of PEG Spacer Length on Hydrophilicity and Serum Stability of a Bombesin-Based Radiotracer [3]

Spacer LengthlogD (Hydrophilicity)Serum Stability (T1/2 in minutes)
PEG2-1.95246 ± 4
PEG6-584 ± 20
PEG12-2.22-

Note: A more negative logD value indicates greater hydrophilicity. The serum stability data shows a trend of increased stability with a longer PEG spacer, though this trend may reverse with very long spacers.

Table 2: Effect of Mini-PEG Spacer Length on the Hydrophilicity of a NOTA-Conjugated Bombesin Analog [1]

Spacer LengthLogD Value
PEG2-2.27 ± 0.07
PEG6-2.50 ± 0.09

Note: This data further supports the trend that hydrophilicity increases with the length of the PEG spacer.

Experimental Protocols

The following are detailed methodologies for key experiments involving PEG2-NHS esters.

Protocol 1: General Procedure for Protein Labeling with a PEG2-NHS Ester

This protocol outlines the steps for conjugating a PEG2-NHS ester to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • PEG2-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG2-NHS Ester Solution Preparation:

    • Allow the PEG2-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of the PEG2-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved PEG2-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG2-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG2-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the purified conjugate.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the degree of labeling using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or SDS-PAGE analysis.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG2-NHS Linker

This protocol provides a more specific workflow for creating an ADC.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • PEG2-NHS ester functionalized with a payload (drug)

  • Anhydrous DMSO

  • Tris buffer (50 mM, pH 8.0)

  • SEC column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column for analysis

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS, pH 7.4, and adjust the concentration to 5-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Dissolve the PEG2-NHS ester-payload in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation:

    • Add a calculated amount of the linker-payload solution to the mAb solution to achieve a desired drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of the linker-payload.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and solvent using an SEC column equilibrated with PBS.

  • Analysis and Characterization:

    • Determine the average DAR using HIC-HPLC or mass spectrometry.

    • Assess the purity and aggregation state of the ADC using SEC-HPLC.

    • Confirm the integrity of the conjugated antibody using SDS-PAGE.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of PEG2-NHS esters.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) in PBS conjugation Reaction Mixture (1-2h at RT) mAb->conjugation linker_payload PEG2-NHS-Payload in DMSO linker_payload->conjugation sec Size-Exclusion Chromatography (SEC) conjugation->sec hic HIC-HPLC (DAR) sec->hic sds_page SDS-PAGE (Integrity) sec->sds_page sec_hplc SEC-HPLC (Purity) sec->sec_hplc

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc Antibody-Drug Conjugate (with PEG2 Spacer) receptor Target Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (Drug) lysosome->payload 4. Payload Release dna DNA Damage & Apoptosis payload->dna 5. Cytotoxic Effect

Caption: Cellular mechanism of action of an ADC with a PEG linker.

Conclusion

The inclusion of a PEG2 spacer in NHS ester crosslinkers is a strategic choice that offers significant advantages in bioconjugation and drug development. By enhancing hydrophilicity, reducing aggregation, and providing a defined spacer length, the PEG2 moiety contributes to the creation of more stable, soluble, and effective bioconjugates. The detailed protocols and visual workflows provided in this guide serve as a practical resource for researchers aiming to leverage the benefits of PEG2-NHS esters in their work. As the demand for precisely engineered biomolecules continues to grow, a thorough understanding of the role of each component, including the seemingly simple spacer, will be crucial for success.

References

An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various bioconjugation techniques, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines stands out as a robust, efficient, and widely adopted method for forming stable amide bonds. This technical guide provides a comprehensive overview of the NHS ester reaction, including its mechanism, kinetics, and critical parameters. It further details experimental protocols for key applications and offers insights into the characterization and purification of the resulting bioconjugates, with a particular focus on their relevance in therapeutic and diagnostic development.

The Core Chemistry: Mechanism of NHS Ester Reaction

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a highly stable amide bond.[1][][3]

dot

ReactionMechanism reactant1 R-C(=O)-O-NHS (NHS Ester) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 R'-NH₂ (Primary Amine) reactant2->intermediate product1 R-C(=O)-NH-R' (Amide Bond) intermediate->product1 Collapse of Intermediate product2 NHS (N-Hydroxysuccinimide) intermediate->product2 Release of Leaving Group

Figure 1: Reaction mechanism of an NHS ester with a primary amine.

Quantitative Data on Reaction Parameters

The efficiency and specificity of the NHS ester reaction are influenced by several factors, most notably pH, temperature, and the molar ratio of reactants. Understanding these parameters is critical for optimizing conjugation protocols and achieving the desired degree of labeling.

Influence of pH on Aminolysis and Hydrolysis

The reaction is highly pH-dependent. The primary amine must be in its unprotonated form to act as a nucleophile. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[1][] However, at higher pH values, the competing reaction of hydrolysis of the NHS ester becomes more significant, which can reduce the conjugation efficiency.[][4]

pHNHS Ester Half-life (Hydrolysis)Aminolysis Reaction RateAmide Yield
7.04-5 hours[4]SlowLow
8.01 hour[4]ModerateModerate
8.5~130-180 minutes[1]FastHigh[1]
8.610 minutes[4]Very FastVariable
9.0~110-125 minutes[1]Very FastHigh[1]

Table 1: Effect of pH on NHS Ester Stability and Reactivity. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of optimizing the pH to favor aminolysis over hydrolysis.

Molar Excess and Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of molecules conjugated to each protein, can be controlled by adjusting the molar excess of the NHS ester reagent. A higher molar excess generally leads to a higher DOL. However, excessive labeling can lead to protein aggregation or loss of biological activity.[5][6]

Molar Excess of NHS Ester (to Protein)Typical Degree of Labeling (DOL)
5-10 fold1 - 3
10-20 fold3 - 6
>20 fold>6

Table 2: General guidance on the relationship between molar excess of NHS ester and the resulting Degree of Labeling for a typical IgG antibody. The optimal ratio should be determined empirically for each specific protein and application.[5][6][7]

Stability of the Resulting Amide Bond

The amide bond formed through the NHS ester reaction is exceptionally stable under physiological conditions.[1][] Studies on the hydrolysis of amide bonds indicate a half-life of several years at neutral pH and physiological temperature, ensuring the long-term stability of the bioconjugate.[8] However, under extreme pH conditions (highly acidic or basic), the amide bond can be cleaved.[9][10]

ConditionAmide Bond Stability
Physiological (pH 7.4, 37°C)Highly stable, half-life of years[8]
Acidic (pH < 3)Susceptible to hydrolysis over time[10]
Basic (pH > 10)Susceptible to hydrolysis over time[9][10]

Table 3: Stability of the amide bond under different pH conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for labeling an antibody and a small molecule with an NHS ester.

Protocol for Antibody Labeling with a Fluorescent Dye NHS Ester

This protocol describes the conjugation of a fluorescent dye NHS ester to an IgG antibody.

Materials:

  • IgG antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Fluorescent Dye NHS Ester (e.g., Cy5-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS. This can be done by dialysis or using a desalting column. Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[5][7]

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[11]

  • Reaction Incubation: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The optimal molar ratio should be determined experimentally. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][7]

  • Reaction Quenching: To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[5]

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.[7][12]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye. The following formula can be used:

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.

dot

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Antibody in\nAmine-Free Buffer Antibody in Amine-Free Buffer Prepare NHS Ester\nStock Solution Prepare NHS Ester Stock Solution Antibody in\nAmine-Free Buffer->Prepare NHS Ester\nStock Solution Mix Antibody and NHS Ester Mix Antibody and NHS Ester Prepare NHS Ester\nStock Solution->Mix Antibody and NHS Ester Add molar excess Incubate (1-2h RT or O/N 4°C) Incubate (1-2h RT or O/N 4°C) Mix Antibody and NHS Ester->Incubate (1-2h RT or O/N 4°C) Quench Reaction\n(Tris or Glycine) Quench Reaction (Tris or Glycine) Incubate (1-2h RT or O/N 4°C)->Quench Reaction\n(Tris or Glycine) Purify (Size-Exclusion\nChromatography) Purify (Size-Exclusion Chromatography) Quench Reaction\n(Tris or Glycine)->Purify (Size-Exclusion\nChromatography) Characterize (DOL) Characterize (DOL) Purify (Size-Exclusion\nChromatography)->Characterize (DOL)

Figure 2: Experimental workflow for antibody labeling with an NHS ester.

Protocol for Small Molecule Conjugation

This protocol outlines the conjugation of a small molecule containing a primary amine to a molecule with a pre-activated NHS ester.

Materials:

  • Small molecule with a primary amine

  • NHS ester-activated molecule

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, Dichloromethane)

  • Base (e.g., Diisopropylethylamine - DIPEA) (optional, depending on the amine's pKa)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Reagent Dissolution: Dissolve the amine-containing small molecule and the NHS ester-activated molecule in an anhydrous aprotic solvent. Ensure all glassware is dry to prevent hydrolysis of the NHS ester.[13]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the solutions of the two reactants. If the amine salt is used, add 1-2 equivalents of a non-nucleophilic base like DIPEA to deprotonate the amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).[13]

  • Work-up and Purification: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water or an amine-containing buffer. Remove the solvent under reduced pressure. Purify the crude product using an appropriate method such as flash column chromatography on silica gel or preparative HPLC to isolate the desired conjugate.[14]

  • Characterization: Confirm the identity and purity of the final conjugate using techniques like NMR, Mass Spectrometry, and HPLC.

Applications in Drug Development

NHS ester chemistry is a cornerstone of modern drug development, particularly in the creation of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent specifically to cancer cells. An ADC consists of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic drug (payload), and a chemical linker that connects the two. NHS esters are frequently used to attach the linker-payload to the antibody via lysine residues.[8][11][15]

The general mechanism of action for an ADC is as follows:

  • The antibody component of the ADC binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell through endocytosis.

  • Inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded in the lysosome, releasing the cytotoxic payload.

  • The released payload then exerts its cell-killing effect, leading to apoptosis of the cancer cell.

dot

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 3: Signaling pathway illustrating the mechanism of action of an Antibody-Drug Conjugate.

Conclusion

The reaction of NHS esters with primary amines is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its high efficiency, specificity for primary amines, and the formation of stable amide bonds make it an ideal choice for a wide range of bioconjugation applications. By carefully controlling the reaction parameters and employing robust purification and characterization methods, scientists can reliably produce well-defined bioconjugates for therapeutic, diagnostic, and research purposes. The continued application of this chemistry, particularly in the development of targeted therapies like ADCs, holds immense promise for advancing human health.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of crosslinking agents in aqueous buffers is paramount for successful bioconjugation, drug delivery, and diagnostic development. This in-depth technical guide focuses on the solubility of a key heterobifunctional crosslinker, Bromoacetic-PEG2-NHS ester, providing insights into its aqueous characteristics and practical guidance for its use.

This compound is a valuable tool in bioconjugation, featuring a bromoacetyl group for targeting sulfhydryl moieties and an N-hydroxysuccinimide (NHS) ester for reacting with primary amines. The inclusion of a two-unit polyethylene glycol (PEG) spacer is designed to enhance the hydrophilicity and, consequently, the aqueous solubility of the molecule. However, the inherent reactivity of the NHS ester group presents challenges in aqueous media, primarily due to hydrolysis. This guide will delve into the factors governing the solubility and stability of this compound, offering structured data and detailed experimental protocols to aid in its effective application.

Understanding Solubility in Aqueous Buffers

However, the practical application of this compound in aqueous solutions is often a balance between achieving a sufficient concentration for reaction and mitigating the competing reaction of hydrolysis. The NHS ester is susceptible to hydrolysis, which increases with pH.[2][3] Therefore, it is standard practice to first dissolve the compound in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer.[4] This approach ensures that the compound is fully solubilized before being introduced to the aqueous environment where the desired conjugation reaction and the undesirable hydrolysis will commence.

Table 1: General Solubility and Handling Properties of this compound

PropertyObservationRecommendationCitation
Solubility in Organic Solvents Readily soluble in DMSO and DMF.Prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use.[4]
Aqueous Solubility The PEG spacer enhances hydrophilicity, but the molecule is not typically dissolved directly in aqueous buffers for conjugation reactions due to hydrolysis.Dissolve in an organic solvent first, then add to the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid impacting protein stability.[4]
Stability in Aqueous Buffers The NHS ester is prone to hydrolysis, with the rate increasing at higher pH.Use buffers at or near neutral pH (7.0-7.5) for amine reactions. Prepare solutions fresh and use them immediately. Avoid amine-containing buffers like Tris.[2][3]

Experimental Protocols

To ensure reproducible and effective use of this compound, detailed experimental protocols are essential. The following sections provide a standardized method for preparing an aqueous solution of the crosslinker and a protocol for determining its kinetic aqueous solubility.

Protocol 1: Preparation of an Aqueous Working Solution

This protocol outlines the standard procedure for preparing a solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Ensure the buffer does not contain primary amines.

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the crosslinker in a microcentrifuge tube.

  • Add a small volume of anhydrous DMSO to the tube to dissolve the solid. For example, to prepare a 10 mM stock solution, dissolve approximately 4 mg in 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • Immediately before use, add the desired volume of the DMSO stock solution to your aqueous reaction buffer. Ensure the final concentration of DMSO in the reaction mixture is low (e.g., below 10%) to minimize potential effects on protein structure and function.

Protocol 2: Determination of Kinetic Aqueous Solubility by Turbidimetric Method

This protocol describes a high-throughput method to estimate the kinetic aqueous solubility of this compound. This method relies on the principle that as the compound precipitates out of solution, the turbidity increases, which can be measured spectrophotometrically.[5][6]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric reading)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, using a multichannel pipette, transfer a small, fixed volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the buffer. The final DMSO concentration should be kept constant and low across all wells (e.g., 1-5%).

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for precipitation to occur. After incubation, measure the absorbance (turbidity) of each well at a wavelength of 650 nm.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and workflow for the preparation and use of this compound in a typical bioconjugation experiment.

G start Start: Need to use This compound storage Retrieve from -20°C storage start->storage equilibrate Equilibrate vial to room temperature storage->equilibrate weigh Weigh required amount equilibrate->weigh dissolve Dissolve in anhydrous DMSO to create stock solution weigh->dissolve check_buffer Is the reaction buffer amine-free? dissolve->check_buffer yes_buffer Proceed check_buffer->yes_buffer Yes no_buffer Exchange to an amine-free buffer (e.g., PBS, HEPES) check_buffer->no_buffer No add_to_buffer Add stock solution to aqueous reaction buffer (final DMSO <10%) yes_buffer->add_to_buffer no_buffer->add_to_buffer conjugate Perform bioconjugation reaction immediately add_to_buffer->conjugate end End of process conjugate->end

Figure 1. Workflow for the preparation and use of this compound.

Stability Considerations: The Impact of Hydrolysis

A critical aspect of working with this compound in aqueous solutions is the hydrolytic instability of the NHS ester. The rate of hydrolysis is significantly influenced by the pH of the buffer.

G cluster_0 Reaction Pathways of NHS Ester in Aqueous Buffer reagent This compound + Primary Amine (R-NH2) conjugation {Stable Amide Bond | (Desired Product)} reagent->conjugation Aminolysis (pH 7.0-8.0) hydrolysis {Hydrolyzed Ester | (Inactive Byproduct)} reagent->hydrolysis Hydrolysis (increases with pH)

Figure 2. Competing reaction pathways for this compound in aqueous solution.

As illustrated in Figure 2, the desired aminolysis reaction, which forms a stable amide bond with a primary amine, competes with the hydrolysis of the NHS ester. To favor the conjugation reaction, it is recommended to work at a pH between 7.0 and 8.0.[2][3] At higher pH values, the rate of hydrolysis increases dramatically, reducing the efficiency of the conjugation.

Conclusion

While precise quantitative solubility data for this compound in various aqueous buffers remains to be extensively published, a clear understanding of its general properties and the behavior of its reactive groups provides a solid foundation for its successful application. The PEG spacer imparts hydrophilicity, yet the hydrolytic instability of the NHS ester necessitates a careful approach to its dissolution and use in aqueous media. By following the recommended protocols for preparing solutions and considering the impact of pH on stability, researchers can effectively harness the capabilities of this versatile crosslinker for their bioconjugation needs. The provided experimental protocol for determining kinetic solubility offers a means to generate valuable in-house data to guide experimental design and optimize reaction conditions.

References

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, proteomics, and drug discovery. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use. The molecule features two reactive ends: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, and a bromoacetyl group that specifically targets sulfhydryl groups. These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.

Chemical Properties and Structure

The definitive chemical identity of Bromoacetamido-PEG2-NHS ester is crucial for its precise application. Based on consistent vendor information, the key properties are summarized below.

PropertyValueReference
Chemical Formula C₁₃H₁₉BrN₂O₇[1]
Molecular Weight 395.21 g/mol [1]
CAS Number 1353011-78-5[1]
Appearance Solid
Purity Typically >95%[1]
Solubility Soluble in DMF and DMSO[2][3]
Storage Conditions -20°C, desiccated[1][4]

Reaction Mechanisms

Bromoacetamido-PEG2-NHS ester's utility stems from its two distinct reactive groups, enabling sequential or simultaneous conjugation to different functional groups on biomolecules.

Amine Reaction via NHS Ester

The NHS ester moiety reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.0-8.5.[3][5] At lower pH, the amine group is protonated, reducing its nucleophilicity. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3][6]

Sulfhydryl Reaction via Bromoacetyl Group

The bromoacetyl group reacts with sulfhydryl groups, found in cysteine residues, through a nucleophilic substitution reaction. This forms a stable thioether bond. The bromide ion serves as a good leaving group, facilitating this reaction.[1][4]

Applications in Research and Drug Development

The dual reactivity of Bromoacetamido-PEG2-NHS ester makes it a versatile tool in several key research areas.

Bioconjugation and Protein Labeling

This crosslinker is extensively used to label proteins, antibodies, and other biomolecules. For instance, an antibody can be labeled at its lysine residues via the NHS ester, and the resulting complex can then be conjugated to a cysteine-containing peptide or small molecule through the bromoacetyl group. The PEG spacer enhances the solubility of the resulting conjugate.[1][4]

Proteolysis Targeting Chimeras (PROTACs)

A significant application of Bromoacetamido-PEG2-NHS ester is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. This crosslinker can serve as the linker component connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

General Protocol for Protein Labeling with NHS Ester

This protocol outlines the general steps for conjugating the NHS ester moiety of Bromoacetamido-PEG2-NHS ester to a primary amine on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[5]

  • Bromoacetamido-PEG2-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification[5]

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS.[5]

  • Reagent Preparation: Immediately before use, dissolve the Bromoacetamido-PEG2-NHS ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).[5] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.[2][5]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[5]

Quantitative Data on NHS Ester Reactivity
ParameterConditionObservationReference
Optimal pH for Amine Reaction pH 7.0 - 8.5Reaction with primary amines is most efficient.[3][5]
NHS Ester Hydrolysis Aqueous solution, pH 7Hydrolyzes within hours.[2]
NHS Ester Hydrolysis Aqueous solution, pH 9Hydrolyzes within minutes.[2]
Reaction Time Room TemperatureTypically 30-60 minutes for sufficient conjugation.
Molar Excess 10-50 foldRecommended starting range for achieving desired labeling, requires empirical optimization.

Visualizing Workflows

PROTAC Synthesis and Action Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like Bromoacetamido-PEG2-NHS ester and the subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action TargetLigand Target Protein Ligand (with amine) Linker Bromoacetamido- PEG2-NHS ester TargetLigand->Linker NHS ester reaction (Amide bond) E3Ligand E3 Ligase Ligand (with thiol) PROTAC Functional PROTAC Linker->E3Ligand Bromoacetyl reaction (Thioether bond) PROTAC_action PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC_action->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Workflow of PROTAC synthesis and its mechanism of action.

Experimental Workflow for Protein-Peptide Conjugation

This diagram outlines a typical experimental workflow for conjugating a protein to a peptide using Bromoacetamido-PEG2-NHS ester.

Conjugation_Workflow Start Start ProteinPrep Prepare Protein (in amine-free buffer) Start->ProteinPrep LinkerAdd Add Bromoacetamido- PEG2-NHS ester ProteinPrep->LinkerAdd Incubate1 Incubate (Amine Reaction) LinkerAdd->Incubate1 Purify1 Purify (Remove excess linker) Incubate1->Purify1 PeptideAdd Add Cys-Peptide Purify1->PeptideAdd Incubate2 Incubate (Thiol Reaction) PeptideAdd->Incubate2 Purify2 Purify Conjugate Incubate2->Purify2 Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify2->Analyze End End Analyze->End

Caption: Experimental workflow for protein-peptide conjugation.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of proteins and other biomolecules. This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The NHS ester facilitates the labeling of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[1][2] The bromoacetyl group is a thiol-reactive moiety that specifically reacts with sulfhydryl groups of cysteine residues to form a stable thioether bond.[3][4]

The bifunctional nature of this compound allows for a two-step sequential conjugation, providing control over the crosslinking process and minimizing the formation of undesirable polymers.[5][6] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. These properties make this compound a valuable tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the development of protein-based therapeutics and diagnostics. One key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system.[7][8]

Data Presentation

The efficiency and stoichiometry of protein labeling with this compound are influenced by several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the incubation time. The following tables provide illustrative data for the labeling of a generic IgG antibody. It is important to note that optimal conditions should be determined empirically for each specific protein and application.

Table 1: Influence of Molar Excess of this compound on Labeling Stoichiometry (Amine Labeling)

Molar Excess of NHS Ester:ProteinAverage Degree of Labeling (DOL)
5:11 - 2
10:13 - 5
20:14 - 6
50:1> 8

Note: The Degree of Labeling (DOL) represents the average number of linker molecules conjugated per protein molecule. A 20-fold molar excess is often a good starting point for achieving a moderate level of labeling for antibodies.[9]

Table 2: Stability of Formed Covalent Bonds

Bond TypeChemical LinkageStabilityNotes
Amide BondProtein-NH-CO-LinkerHighStable under a wide range of physiological and experimental conditions.[10]
Thioether BondProtein-S-CH2-CO-LinkerHighGenerally stable, though some studies suggest potential for slow retro-Michael reactions with certain maleimide-based linkers, the thioether bond formed by bromoacetyl groups is considered highly stable.[4][11][12]

Experimental Protocols

Protocol 1: One-Step Labeling of a Protein with this compound (Amine-Reactive Labeling)

This protocol describes the labeling of primary amines on a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[9]

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 20-fold molar excess).[9]

    • Slowly add the dissolved reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[13][14]

Protocol 2: Two-Step Sequential Labeling of a Protein

This protocol allows for the sequential labeling of amines and then thiols.

Step 1: Amine Labeling (as described in Protocol 1)

Follow steps 1-6 of Protocol 1 to label the primary amines of your protein with the NHS ester end of the this compound.

Step 2: Thiol Labeling

Materials:

  • Amine-labeled protein from Step 1

  • Thiol-containing molecule (e.g., a second protein with an available cysteine, a peptide, or a small molecule)

  • Thiol-Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-7.5

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column

Procedure:

  • Preparation of Thiol-Containing Molecule: If the thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the molecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Labeling Reaction:

    • Dissolve the thiol-containing molecule in the Thiol-Reaction Buffer.

    • Add the amine-labeled protein (containing the bromoacetyl group) to the solution of the thiol-containing molecule. A 2 to 10-fold molar excess of the bromoacetyl-labeled protein over the thiol-containing molecule is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted components.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.

Mandatory Visualizations

Experimental Workflow for a Pull-Down Assay

This diagram illustrates a typical workflow for using a protein labeled with this compound (as bait) to identify interacting proteins (prey) in a pull-down assay.[15][16][17]

experimental_workflow cluster_bait_prep Bait Protein Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis Bait Bait Protein (with Lysine residues) Labeled_Bait Labeled Bait Protein (Bromoacetyl-activated) Bait->Labeled_Bait NHS Ester Reaction (pH 8.0-8.5) Linker This compound Linker->Labeled_Bait Incubation Incubation (Bait-Prey Interaction) Labeled_Bait->Incubation Cell_Lysate Cell Lysate (containing Prey protein with Cysteine) Cell_Lysate->Incubation Capture Capture of Bait-Prey Complex Incubation->Capture Beads Affinity Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elution of Bait-Prey Complex Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Identification Identification of Prey Protein Mass_Spec->Identification ubiquitin_pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP + PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition Proteasome->Ub Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Notes and Protocols for Bromoacetic-PEG2-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Bromoacetic-PEG2-NHS ester is a heterobifunctional linker designed for the development of stable, next-generation ADCs.

This linker features two key reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the surface of an antibody, to form a stable amide bond.[1][2]

  • A bromoacetyl group that efficiently and irreversibly reacts with thiol (sulfhydryl) groups, commonly found on cytotoxic payloads that have been engineered to include a thiol handle.[3][4]

The inclusion of a short, hydrophilic polyethylene glycol (PEG2) spacer enhances the solubility of the ADC, which can help prevent aggregation, especially with hydrophobic payloads.[5][6] This can lead to improved pharmacokinetics and a better safety profile.[5][7] The thioether bond formed between the bromoacetyl group and the payload's thiol is highly stable in plasma, minimizing premature drug release and reducing off-target toxicity.[3][8]

Application Notes

Advantages of this compound in ADC Development
  • High Stability: The bromoacetamide linkage formed with a thiol-containing payload is significantly more stable than linkages formed via maleimide chemistry, which can be susceptible to retro-Michael reactions and payload exchange in vivo.[3][8] This enhanced stability leads to a lower systemic release of the free drug, potentially increasing the therapeutic window.[8]

  • Improved Pharmacokinetics: The hydrophilic PEG2 spacer can help to mitigate the hydrophobicity of the payload, leading to ADCs with better solubility, reduced aggregation, and improved pharmacokinetic profiles.[5][9]

  • Controlled Conjugation: The two-step conjugation process allows for a more controlled and reproducible manufacturing process. The antibody is first activated with the linker, purified, and then conjugated to the payload.

Key Considerations for Experimental Design
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a neutral to slightly basic pH (7.2-8.5) for optimal NHS ester reaction efficiency.[2][10] Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[10]

  • Payload Selection: The cytotoxic payload must contain a free thiol group for conjugation to the bromoacetyl moiety of the linker.

  • Molar Ratio: The molar ratio of linker to antibody in the first step will influence the average number of linkers per antibody. This, in turn, affects the final drug-to-antibody ratio (DAR). A 20-fold molar excess of linker to a 1-10 mg/mL antibody solution typically results in 4-6 linkers per antibody.[11]

  • Reaction Conditions: NHS ester reactions are sensitive to hydrolysis, especially at higher pH.[2] Reactions should be performed promptly after preparing the linker solution. The subsequent thiol reaction is typically efficient at a near-neutral pH.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiolated Payload to an Antibody

This protocol outlines the sequential conjugation of the this compound to an antibody, followed by the conjugation of a thiol-containing payload.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Quenching solution (e.g., 1 M Tris or 1 M Glycine, pH 7.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Reaction buffers (e.g., PBS, pH 7.4 and a reaction buffer for the thiol conjugation, e.g., PBS with 5 mM EDTA, pH 7.0)

Procedure:

Step 1: Antibody-Linker Conjugation (Activation)

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. The NHS ester is moisture-sensitive.[10]

  • Reaction Initiation: Add the desired molar excess (e.g., 10-20 fold) of the dissolved linker to the antibody solution while gently vortexing. Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted linker and byproducts by SEC or TFF, exchanging the buffer to a suitable reaction buffer for the next step (e.g., PBS with 5 mM EDTA, pH 7.0).

Step 2: Payload Conjugation

  • Payload Preparation: Dissolve the thiol-containing payload in DMSO to a concentration of 10-20 mM.

  • Reaction Initiation: Add a 1.5 to 3-fold molar excess of the payload solution to the purified, linker-activated antibody from Step 1.

  • Incubation: Incubate the reaction for 4-16 hours at room temperature, protected from light.

  • Quenching (Optional): To cap any unreacted bromoacetyl groups, a thiol-containing quenching agent like N-acetylcysteine can be added.

  • Final Purification: Purify the resulting ADC from excess payload and other reagents using SEC or TFF, exchanging the buffer to a formulation buffer suitable for storage (e.g., PBS or a citrate-based buffer).

  • Characterization: Characterize the purified ADC for concentration, purity, aggregation, and Drug-to-Antibody Ratio (DAR).

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: UV at 280 nm.

  • Analysis: Unconjugated antibody elutes first, followed by species with increasing DARs (DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas of the different species.[10]

2. DAR and Molecular Weight Confirmation by LC-MS

LC-MS provides a more precise measurement of the mass of the different ADC species.

  • Sample Preparation: The ADC may need to be deglycosylated (e.g., using PNGase F) for clearer mass spectra. For analysis of light and heavy chains, the ADC is reduced (e.g., with DTT).

  • LC Separation: Reversed-phase chromatography is typically used to separate the different species or the reduced chains.

  • MS Detection: High-resolution mass spectrometry (e.g., Q-TOF) is used to determine the exact mass of each species.

  • Analysis: The DAR can be calculated by comparing the masses of the conjugated and unconjugated antibody or its subunits.[12]

3. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC

SEC separates molecules based on their hydrodynamic radius to assess the presence of aggregates.

  • Column: A suitable SEC column.

  • Mobile Phase: A physiological buffer (e.g., PBS).

  • Detection: UV at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.

Data Presentation

The following tables provide representative data for an ADC constructed using the this compound linker.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

ParameterCondition 1Condition 2Condition 3
Linker:Antibody Molar Ratio 5:110:120:1
Antibody Concentration 10 mg/mL10 mg/mL10 mg/mL
Reaction Time (Step 1) 2 hours2 hours2 hours
Payload:Linker Molar Ratio 2:12:12:1
Average DAR (by HIC) 2.13.95.8
% Monomer (by SEC) >98%>97%>95%

Table 2: In Vitro Plasma Stability of Bromoacetamide vs. Maleimide Linkage

Linker ChemistryTime Point% Intact ADC (Payload still attached)
Bromoacetamide 0 hours100%
24 hours~98%
7 days~95%
Maleimide 0 hours100%
24 hours~90%
7 days~75%

Note: Data is representative and may vary based on the specific antibody, payload, and experimental conditions.[3][8]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation cluster_2 Characterization mAb Monoclonal Antibody (in Amine-Free Buffer) Reaction1 NHS Ester Reaction (pH 7.2-8.5, 1-2h RT) mAb->Reaction1 Linker This compound (dissolved in DMSO) Linker->Reaction1 Purification1 Purification (SEC/TFF) (Remove excess linker) Reaction1->Purification1 Activated_mAb Activated Antibody Purification1->Activated_mAb Reaction2 Bromoacetyl-Thiol Reaction (pH ~7.0, 4-16h RT) Activated_mAb->Reaction2 Payload Thiolated Payload (dissolved in DMSO) Payload->Reaction2 Purification2 Final Purification (SEC/TFF) (Remove excess payload) Reaction2->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Char DAR (HIC, LC-MS) Purity & Aggregation (SEC) Final_ADC->Char

Caption: Two-step ADC conjugation workflow.

Conjugation Chemistry

Caption: this compound reaction scheme.

ADC Internalization and Payload-Induced Apoptosis

This diagram illustrates a common mechanism of action for an ADC targeting the HER2 receptor and delivering a payload that inhibits the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.

G cluster_cell Tumor Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release PI3K PI3K Payload->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Anti-Apoptotic Signals ADC HER2-Targeted ADC ADC->HER2 Binding

References

Application Notes and Protocols for Bromoacetic-PEG2-NHS Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The nature and composition of this linker are critical for the efficacy of the PROTAC.

Bromoacetic-PEG2-NHS ester is a heterobifunctional linker designed for the efficient synthesis of PROTACs. It features two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester , which reacts specifically with primary amines (e.g., on a POI or E3 ligase ligand) to form a stable amide bond.

  • A bromoacetyl group , which can react with nucleophiles such as the thiol group of a cysteine residue or an amine, providing a second point of covalent attachment.

The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and can favorably influence the conformational flexibility of the resulting PROTAC molecule. This application note provides detailed protocols and data for the use of this compound in the development of PROTACs, using the degradation of the bromodomain-containing protein 4 (BRD4) as a representative example.

Chemical Properties and Mechanism of Action

This compound serves as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. The NHS ester end allows for straightforward conjugation to a ligand containing a primary amine. The bromoacetyl group provides a reactive handle for conjugation to the second ligand, which may possess a nucleophilic group like a thiol or an amine.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H16BrNO7
Molecular Weight 382.16 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and CH2Cl2
Storage Conditions -20°C, desiccated

PROTAC Synthesis: A Step-by-Step Protocol

This protocol describes the synthesis of a BRD4-targeting PROTAC by sequentially conjugating a JQ1 derivative (a BRD4 ligand) and a VHL ligand (an E3 ligase ligand) using this compound.

Materials and Reagents
  • This compound

  • Amine-functionalized JQ1 (e.g., JQ1 with a primary amine)

  • Thiol-functionalized VHL ligand (e.g., a VHL ligand with a cysteine residue)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Lyophilizer

  • Mass spectrometer (LC-MS)

  • NMR spectrometer

Experimental Protocol

Step 1: Conjugation of this compound to Amine-Functionalized JQ1

  • Dissolve amine-functionalized JQ1 (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture containing the JQ1-linker intermediate is used directly in the next step without purification.

Step 2: Conjugation of JQ1-Linker Intermediate to Thiol-Functionalized VHL Ligand

  • To the reaction mixture from Step 1, add the thiol-functionalized VHL ligand (1.0 eq).

  • Add an additional amount of DIPEA (2.0 eq) to facilitate the reaction between the bromoacetyl group and the thiol.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Quench the reaction by adding a small amount of water.

Step 3: Purification and Characterization of the Final PROTAC

  • Dilute the reaction mixture with a 1:1 mixture of ACN and water containing 0.1% TFA.

  • Purify the crude PROTAC by preparative reverse-phase HPLC. A typical gradient is 10-90% ACN in water (with 0.1% TFA) over 30 minutes.

  • Collect the fractions containing the pure PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

  • Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

Table 2: Representative Reaction Parameters and Yields

ParameterValue
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time (Step 1) 2-4 hours
Reaction Time (Step 2) 12-16 hours
Purification Method Preparative Reverse-Phase HPLC
Typical Yield 20-40%
Purity (by HPLC) >95%
Characterization LC-MS, 1H NMR, 13C NMR

Visualizing the Workflow and Mechanism

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bromoacetyl Reaction cluster_step3 Step 3: Purification & Characterization JQ1_amine Amine-functionalized JQ1 JQ1_Linker JQ1-Linker Intermediate JQ1_amine->JQ1_Linker + Linker, DIPEA, DMF Linker This compound Linker->JQ1_Linker VHL_thiol Thiol-functionalized VHL Ligand Final_PROTAC Final BRD4 PROTAC VHL_thiol->Final_PROTAC JQ1_Linker_input->Final_PROTAC + VHL Ligand, DIPEA, DMF Purification Preparative HPLC Analysis LC-MS, NMR Purification->Analysis Final_PROTAC_input->Purification PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation BRD4_Signaling Downstream Effects of BRD4 Degradation PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation Induces BRD4 BRD4 Protein BRD4->Degradation cMYC_Gene c-MYC Gene Transcription Degradation->cMYC_Gene Inhibits Cell_Proliferation Cell Proliferation cMYC_Gene->Cell_Proliferation Promotes Apoptosis Apoptosis cMYC_Gene->Apoptosis Inhibits

Application Notes and Protocols: Bromoacetic-PEG2-NHS Ester for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic-PEG2-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool for the covalent modification of cell surfaces. This reagent possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, connected by a flexible polyethylene glycol (PEG) spacer. The NHS ester readily reacts with primary amines (-NH2) present on cell surface proteins, such as lysine residues, forming stable amide bonds. This initial modification introduces a bromoacetyl group onto the cell surface, which can then be utilized for subsequent conjugation with thiol-containing molecules, enabling a versatile, two-step approach to cell surface engineering.

This document provides detailed protocols for the use of this compound in cell surface modification, methods for quantifying labeling efficiency, and assessing cell viability.

Principle of Reaction

The cell surface modification process using this compound occurs in two stages. First, the NHS ester reacts with primary amines on the cell surface in a process known as acylation. This reaction is most efficient at a neutral to slightly alkaline pH (7.2-8.5). Following this initial labeling, the bromoacetyl group becomes displayed on the cell surface, ready for reaction with a thiol-containing molecule of interest, such as a peptide, a small molecule drug, or a targeting ligand. This second reaction, a nucleophilic substitution, results in a stable thioether bond.

Applications

  • Targeted Drug Delivery: Conjugate targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles or cells.

  • Cell-Based Therapeutics: Engineer cell surfaces to enhance their therapeutic efficacy, for example, by introducing molecules that modulate immune responses.

  • Fundamental Research: Introduce fluorescent probes or biotin tags to the cell surface for studying protein trafficking, localization, and interactions.

  • PROTAC Development: this compound can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1]

Quantitative Data Summary

The following tables provide illustrative data for cell surface modification efficiency and cell viability. Researchers should note that optimal conditions and results will vary depending on the cell type, reagent concentration, and incubation time.

Table 1: Illustrative Modification Efficiency of Jurkat Cells with this compound followed by FITC-Cysteine Conjugation

This compound Concentration (µM)Incubation Time (minutes)Mean Fluorescence Intensity (FITC)Percentage of Labeled Cells (%)
1030150 ± 1565 ± 5
5030450 ± 3085 ± 4
10030800 ± 5095 ± 2
20030950 ± 60>98

Data is hypothetical and for illustrative purposes only. Efficiency was assessed by flow cytometry after the second-step reaction with a thiol-containing fluorescent probe.

Table 2: Illustrative Cell Viability of HeLa Cells after Modification with this compound

This compound Concentration (µM)Incubation Time (minutes)Cell Viability (%)
503098 ± 2
1003095 ± 3
2003092 ± 4
5003085 ± 5

Data is hypothetical and for illustrative purposes only. Viability was assessed 24 hours post-modification using a standard MTT assay.

Experimental Protocols

Protocol 1: One-Step Cell Surface Labeling with this compound

This protocol describes the initial modification of the cell surface to introduce bromoacetyl groups.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add the desired volume of the 10 mM this compound stock solution to the cell suspension. A final concentration of 50-200 µM is a good starting point for optimization.

    • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

  • Washing:

    • Quench the reaction and remove excess reagent by adding 10 volumes of ice-cold PBS.

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Repeat the wash step two more times with ice-cold PBS.

  • Downstream Applications:

    • The bromoacetyl-modified cells are now ready for the second-step conjugation with a thiol-containing molecule (Protocol 2) or for analysis.

Protocol 2: Two-Step Cell Surface Modification - Conjugation of a Thiol-Containing Molecule

This protocol describes the second step of conjugating a thiol-containing molecule to the bromoacetyl-modified cells.

Materials:

  • Bromoacetyl-modified cells (from Protocol 1)

  • Thiol-containing molecule of interest (e.g., FITC-cysteine, thiol-modified peptide)

  • PBS, pH 7.4

Procedure:

  • Prepare Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in PBS to the desired final concentration.

  • Conjugation Reaction:

    • Resuspend the bromoacetyl-modified cells in PBS containing the thiol-containing molecule.

    • Incubate for 1-2 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted thiol-containing molecules.

  • Analysis:

    • The dual-modified cells are now ready for analysis (e.g., flow cytometry, fluorescence microscopy) or for use in downstream applications.

Protocol 3: Quantification of Cell Surface Modification by Flow Cytometry

This protocol describes how to quantify the efficiency of cell surface modification using a fluorescent thiol-containing molecule.

Materials:

  • Dual-modified cells (from Protocol 2, using a fluorescent thiol molecule)

  • Unmodified control cells

  • Flow cytometer

  • Flow cytometry tubes

  • PBS

Procedure:

  • Sample Preparation:

    • Resuspend the modified and unmodified control cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Transfer the cell suspensions to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer using the appropriate laser and filter set for the fluorophore used.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Compare the fluorescence intensity of the modified cells to the unmodified control cells to determine the percentage of labeled cells and the mean fluorescence intensity.

Protocol 4: Cell Viability Assessment using MTT Assay

This protocol describes a method to assess the cytotoxicity of the cell surface modification procedure.

Materials:

  • Modified and unmodified control cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the modified and unmodified control cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control cells.

Visualizations

Caption: Workflow for cell surface modification using this compound.

G reagent This compound intermediate Bromoacetyl-Modified Cell Surface reagent->intermediate + Cell Surface Amine (Amide Bond Formation) cell_surface Cell Surface Protein with Primary Amine (-NH2) cell_surface->intermediate final_product Conjugated Cell Surface intermediate->final_product + Thiol-Molecule (Thioether Bond Formation) thiol_molecule Thiol-Containing Molecule (e.g., Drug, Probe) thiol_molecule->final_product

Caption: Two-step conjugation chemistry of this compound on the cell surface.

G start Start: Cell Suspension add_reagent Add Bromoacetic- PEG2-NHS Ester start->add_reagent incubate1 Incubate (30 min, RT) add_reagent->incubate1 wash1 Wash Cells (3x) with PBS incubate1->wash1 bromo_modified Bromoacetyl-Modified Cells wash1->bromo_modified add_thiol Add Thiol- Containing Molecule bromo_modified->add_thiol incubate2 Incubate (1-2 hr, RT/37°C) add_thiol->incubate2 wash2 Wash Cells (3x) with PBS incubate2->wash2 final_cells Dual-Modified Cells Ready for Analysis wash2->final_cells

Caption: Experimental workflow for two-step cell surface modification.

References

Application Notes and Protocols: Optimizing pH for NHS Ester Reactions with Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the reaction of N-hydroxysuccinimide (NHS) esters with the primary amines of lysine residues is a cornerstone technique for labeling and crosslinking proteins. The efficiency and specificity of this reaction are critically dependent on the reaction pH. These application notes provide a detailed guide to understanding and optimizing the pH for successful NHS ester-lysine conjugation.

The Underlying Chemistry: A Tale of Two Reactions

The conjugation of an NHS ester to a protein primarily targets the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions. In this reaction, a water molecule or a hydroxide ion attacks the ester, leading to the regeneration of the original carboxylic acid and rendering the labeling reagent inactive. The rates of both the desired amidation reaction and the competing hydrolysis are strongly pH-dependent.

Key Considerations:

  • Amine Reactivity: For the primary amine of lysine to be nucleophilic, it must be in its unprotonated form (-NH2). The pKa of the ε-amino group of lysine is approximately 10.5.[3] At pH values significantly below the pKa, the majority of the amines will be in their protonated, non-reactive ammonium form (-NH3+).[4][5][6][7] Therefore, a higher pH favors the presence of the more reactive unprotonated amine.

  • NHS Ester Stability: The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][8] This is because hydroxide ions are more potent nucleophiles than water. At highly alkaline pH, the half-life of an NHS ester can be reduced to mere minutes, leading to a substantial decrease in conjugation efficiency.[8]

The optimal pH for an NHS ester reaction is, therefore, a compromise between maximizing the concentration of the reactive, unprotonated amine and minimizing the rate of NHS ester hydrolysis.

The Optimal pH Window

For most protein labeling applications with NHS esters, the optimal pH range is between 7.0 and 9.0 .[1][2] More specifically, a pH of 8.0 to 8.5 is often recommended as the ideal starting point, as it provides a good balance between the rate of the amidation reaction and the stability of the NHS ester.[4][5][6][7]

At pH 7.4, the reaction is slower, but the NHS ester is more stable, which can be advantageous for longer incubation times.[9] Conversely, at pH 9.0, the initial reaction rate is faster, but the rapid hydrolysis of the NHS ester can lead to lower overall yields if the reaction is not carefully controlled.[10]

Quantitative Data Presentation

The following table summarizes the effect of pH on the key parameters of the NHS ester-lysine reaction.

pHAmine ReactivityNHS Ester Half-life (Hydrolysis)Overall Conjugation Efficiency
6.0Very LowVery HighVery poor due to the low concentration of unprotonated amines.
7.0Moderate~4-5 hours at 0°C[1]Moderate, can be effective for long incubation periods.
7.2-7.5Good~1-2 hours at RTA good starting point for many applications, balancing reactivity and stability.[1]
8.0-8.5 High ~1 hour at pH 8.0, 0°C [8]Generally considered optimal for a high reaction rate and acceptable NHS ester stability. [4][5][6][7]
8.6Very High~10 minutes at 4°C[1]The reaction is very fast, but the rapid hydrolysis of the NHS ester can lead to reduced yields.
> 9.0Very HighVery shortNot recommended due to the extremely rapid hydrolysis of the NHS ester, which significantly reduces the amount of active reagent available for conjugation.[4][5][6][7][11]

Experimental Protocols

A. General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. The optimal conditions may vary depending on the specific protein and NHS ester used.

Materials:

  • Protein of interest

  • NHS ester labeling reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4][5][6][7]

  • Reaction Buffer: 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M sodium borate, pH 8.0-8.5.[4][5][12] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[1][5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4][7]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix immediately.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5][9]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purify the Conjugate: Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

B. Protocol for Optimizing the Reaction pH

  • Prepare a Series of Reaction Buffers: Prepare a set of reaction buffers (e.g., 0.1 M sodium phosphate) with pH values ranging from 7.0 to 9.0 in 0.5 pH unit increments.

  • Set Up Parallel Reactions: For each pH value, perform the conjugation reaction as described in the general protocol above, keeping all other parameters (protein concentration, NHS ester molar excess, temperature, and incubation time) constant.

  • Analyze the Degree of Labeling: After purification, determine the degree of labeling (the average number of label molecules per protein) for each reaction. This can be done using various methods, such as UV-Vis spectrophotometry (for dye-labeled proteins) or mass spectrometry.

  • Assess Protein Integrity: Analyze the conjugates from each pH condition by SDS-PAGE to check for any signs of protein aggregation or degradation.

  • Determine the Optimal pH: The optimal pH is the one that provides the desired degree of labeling without compromising the integrity of the protein.

Visualizing the Chemistry and Workflow

G cluster_reaction NHS Ester Reaction with Lysine cluster_hydrolysis Competing Hydrolysis Lysine_NH2 Protein-Lys-NH₂ (Unprotonated Amine) Amide_Bond Protein-Lys-NH-CO-R (Stable Amide Bond) Lysine_NH2->Amide_Bond Acylation NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide Amide_Bond->NHS NHS_Ester_H R-CO-O-NHS (NHS Ester) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester_H->Carboxylic_Acid Hydrolysis H2O H₂O / OH⁻ H2O->Carboxylic_Acid NHS_H N-Hydroxysuccinimide Carboxylic_Acid->NHS_H

G Start Prepare Protein and NHS Ester Stock Solutions Prepare_Buffers Prepare Reaction Buffers (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) Start->Prepare_Buffers Reaction_Setup Set Up Parallel Conjugation Reactions (One for each pH) Prepare_Buffers->Reaction_Setup Incubate Incubate Reactions (Constant Time and Temperature) Reaction_Setup->Incubate Purify Purify Conjugates (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Degree of Labeling and Protein Integrity (Spectrophotometry, SDS-PAGE) Purify->Analyze Optimize Select Optimal pH Analyze->Optimize

References

Application Notes and Protocols for Bromoacetic-PEG2-NHS Ester Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic-PEG2-N-hydroxysuccinimidyl (NHS) ester is a heterobifunctional crosslinker that contains an amine-reactive NHS ester and a sulfhydryl-reactive bromoacetyl group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is particularly valuable in bioconjugation and drug development for its ability to link two different molecules in a controlled, sequential manner. The NHS ester reacts efficiently with primary amines (e.g., lysine residues on a protein or an amine-containing small molecule) to form a stable amide bond. The bromoacetyl group specifically reacts with sulfhydryl groups (e.g., cysteine residues) to form a stable thioether bond.

A prominent application for this type of linker is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4]

These application notes provide detailed protocols for the two-step conjugation process using Bromoacetic-PEG2-NHS ester, focusing on the reaction with cysteine residues.

Reaction Mechanism

The conjugation process involves two sequential reactions. This two-step approach minimizes the formation of undesirable homodimers or polymers.[5]

  • Amine Acylation: The NHS ester end of the linker reacts with a primary amine on the first molecule (Molecule A, e.g., an E3 ligase ligand) under neutral to slightly basic conditions (pH 7.2-8.5). This forms a stable amide bond.

  • Cysteine Alkylation: The bromoacetyl group of the now-modified Molecule A reacts with a sulfhydryl group on the second molecule (Molecule B, e.g., a target protein containing a cysteine residue) at a slightly higher pH (typically 7.5-9.0) to form a stable thioether linkage. The bromoacetyl group is highly selective for sulfhydryls under these conditions.

Reaction_Mechanism cluster_step1 Step 1: Amine Acylation (pH 7.2-8.5) cluster_step2 Step 2: Cysteine Alkylation (pH 7.5-9.0) Linker This compound Intermediate Bromoacetyl-PEG2-Molecule A Linker->Intermediate + Molecule A MoleculeA Molecule A (with -NH2 group) MoleculeB Molecule B (with Cysteine -SH group) Final_Product Molecule A-PEG2-Molecule B (Thioether Bond) Intermediate->Final_Product + Molecule B

Diagram 1. Two-step reaction mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key reaction parameters for the two-step conjugation process. Optimal conditions may vary depending on the specific molecules involved.

Table 1: Step 1 - NHS Ester Reaction with Primary Amines

ParameterRecommended ConditionNotes
pH 7.2 - 8.5Reaction is faster at higher pH, but hydrolysis of the NHS ester also increases.[6][]
Buffer Phosphate-buffered saline (PBS), Borate bufferAvoid buffers containing primary amines (e.g., Tris, Glycine).[8]
Temperature 4°C to Room Temperature (25°C)Incubation at 4°C overnight or 1-2 hours at room temperature is common.[][9]
Molar Ratio 5-20 fold molar excess of linker over the amine-containing moleculeThe optimal ratio should be determined empirically.[8]
Solvent Aqueous buffer, may contain up to 10% DMSO or DMFThe linker is typically dissolved in an organic solvent before adding to the aqueous reaction.[8]

Table 2: Step 2 - Bromoacetyl Reaction with Cysteine Residues

ParameterRecommended ConditionNotes
pH 7.5 - 9.0Higher pH deprotonates the thiol group, increasing its nucleophilicity. Good chemoselectivity is maintained at pH 9.0.
Buffer Phosphate, Borate, or Bicarbonate bufferEnsure the buffer is free of sulfhydryl-containing agents (e.g., DTT, BME).
Temperature Room Temperature (25°C)Reaction is typically complete within 1-4 hours.
Molar Ratio 1-10 fold molar excess of bromoacetyl-activated molecule over the cysteine-containing proteinA lower excess is often needed compared to the NHS ester reaction.
Reaction Time 0.5 - 48 hoursReaction progress can be monitored by quantifying the formation of S-carboxymethylcysteine.[6][10]

Experimental Protocols

Protocol 1: Activation of an Amine-Containing Molecule with this compound

This protocol describes the first step: reacting the NHS ester of the linker with a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule ligand)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., HPLC, desalting column)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

  • Initiate the Reaction: Add a 10-fold molar excess of the dissolved linker to the solution of the amine-containing molecule. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to avoid denaturation of proteins.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction (Optional): To quench any unreacted NHS ester, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purify the Product: Remove the excess linker and reaction byproducts (N-hydroxysuccinimide) from the bromoacetyl-activated molecule using reverse-phase HPLC or a suitable desalting column.

  • Verification: Confirm the successful conjugation and purity of the product using analytical techniques such as LC-MS.

Protocol 2: Conjugation of the Bromoacetyl-Activated Molecule to a Cysteine-Containing Protein

This protocol describes the second step: reacting the bromoacetyl group of the activated molecule with a cysteine residue on a target protein.

Materials:

  • Bromoacetyl-activated molecule (from Protocol 1)

  • Cysteine-containing protein

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-Cysteine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Procedure:

  • Prepare the Protein: Dissolve the cysteine-containing protein in the Reaction Buffer. If the cysteine residues are oxidized (forming disulfide bonds), they must be reduced first. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Initiate the Conjugation: Add the purified bromoacetyl-activated molecule to the protein solution at a 5-fold molar excess.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by taking aliquots and analyzing them via SDS-PAGE or LC-MS.

  • Quench the Reaction: Add a quenching reagent like 2-Mercaptoethanol or L-Cysteine to a final concentration of 10-20 mM to react with any remaining bromoacetyl groups. Incubate for 30 minutes.

  • Purify the Final Conjugate: Remove unreacted materials and byproducts by SEC (gel filtration), dialysis, or tangential flow filtration.

  • Characterize the Conjugate: Analyze the final product to determine the degree of labeling and confirm purity using techniques such as Mass Spectrometry, SDS-PAGE, and analytical SEC.

Application Example: PROTAC Synthesis and Mechanism

This compound is an ideal linker for creating PROTACs. The following workflow illustrates the synthesis of a PROTAC that targets a specific protein for degradation.

PROTAC_Workflow Experimental Workflow for PROTAC Synthesis Reagent1 E3 Ligase Ligand (with -NH2) Step1 Step 1: NHS Reaction (pH 7.5) Reagent1->Step1 Linker This compound Linker->Step1 Intermediate Bromoacetyl-PEG2-Ligand Step1->Intermediate Step2 Step 2: Bromoacetyl Reaction (pH 8.5) Intermediate->Step2 TargetProtein Target Protein (with Cysteine) TargetProtein->Step2 PROTAC_Complex PROTAC-Target Protein Conjugate Step2->PROTAC_Complex Purification Purification (e.g., SEC/HPLC) PROTAC_Complex->Purification FinalPROTAC Purified PROTAC Purification->FinalPROTAC

Diagram 2. Workflow for synthesizing a PROTAC using a heterobifunctional linker.

Once synthesized, the PROTAC mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2-Ub Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation

Diagram 3. Signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Preparing Stock Solutions of Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic-PEG2-NHS ester is a heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. The polyethylene glycol (PEG) spacer arm enhances solubility in aqueous environments.[1] This reagent is particularly valuable in bioconjugation and drug development, for instance, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[2]

The NHS ester moiety reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][3] The bromoacetyl group can then react with other nucleophiles, enabling the conjugation of two different molecules. Proper preparation of stock solutions is critical to ensure the reactivity and stability of this moisture-sensitive compound for successful conjugation experiments.

Chemical Properties and Storage

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C11H14BrNO7[2]
Molecular Weight 352.14 g/mol [2]
Purity Typically >95%N/A
Appearance White to off-white solidN/A
Storage Conditions Store at -20°C, desiccated.[4][5]

Important: this compound is sensitive to moisture.[5] To prevent hydrolysis of the NHS ester, it is crucial to warm the vial to room temperature before opening and to minimize its exposure to air. Unused portions should be stored under an inert gas if possible.

Solubility and Recommended Solvents

SolventRecommendationNotes
Dimethyl sulfoxide (DMSO) Recommended Anhydrous (dry) DMSO is the preferred solvent for preparing high-concentration stock solutions.[4][5]
Dimethylformamide (DMF) Recommended Use amine-free DMF to prevent reaction with the NHS ester.[3][4]
Aqueous Buffers Not Recommended for Stock Solutions The NHS ester is prone to rapid hydrolysis in aqueous solutions, especially at neutral to high pH.[6][7]

Note: Always use anhydrous solvents to prepare stock solutions. The presence of water will lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weigh Reagent: Carefully weigh out a small amount of the reagent. For example, to prepare 1 mL of a 10 mM solution, you would need 3.52 mg of this compound (Molecular Weight = 352.14 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed reagent. For the example above, add 1 mL of anhydrous DMSO.

  • Mix Thoroughly: Vortex the solution until the reagent is completely dissolved. Gentle warming may be applied if necessary.

  • Storage and Handling:

    • It is highly recommended to prepare the stock solution fresh for each experiment.[4][5]

    • If storage is unavoidable, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure.

    • Store aliquots at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[4] Before use, thaw the aliquot and equilibrate to room temperature.

Diagrams

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Protein Conjugation

A Prepare 10 mM Stock Solution in Anhydrous DMSO C Add this compound Stock to Protein Solution A->C B Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.0) B->C D Incubate Reaction Mixture (e.g., 1-2 hours at RT) C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Purify Conjugate (e.g., Dialysis, Desalting Column) E->F

Caption: Protein conjugation workflow.

Role as a PROTAC Linker

cluster_0 PROTAC Molecule A Target Protein Ligand B This compound (Linker) A->B Conjugation F Ubiquitination B->F Forms Ternary Complex C E3 Ligase Ligand C->B Conjugation D Target Protein D->F E E3 Ubiquitin Ligase E->F G Proteasomal Degradation F->G

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common bioconjugation techniques utilizing heterobifunctional linkers. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific applications.

Introduction to Heterobifunctional Linkers in Bioconjugation

Heterobifunctional linkers are reagents that possess two different reactive groups, enabling the sequential and controlled conjugation of two different biomolecules. This targeted approach minimizes the formation of homodimers and other unwanted byproducts, which is a common issue with homobifunctional linkers.[1] These linkers are integral in various applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the creation of fluorescently labeled probes for cellular imaging and interaction studies.[]

The choice of a heterobifunctional linker is critical and depends on several factors, including the functional groups available on the biomolecules to be conjugated, the desired stability of the final conjugate, and the potential impact of the linker on the biological activity of the molecules.[3] Key characteristics of linkers such as their length, flexibility, and hydrophilicity can significantly influence the properties of the resulting bioconjugate.[4]

Common Heterobifunctional Ligation Chemistries

Amine-to-Thiol Ligation using NHS Ester-Maleimide Linkers

This is one of the most widely used bioconjugation strategies. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond, while the maleimide group reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues) to form a stable thioether bond.[]

Key Linkers:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular non-cleavable linker with a cyclohexane bridge that adds stability.

  • Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble analog of SMCC, ideal for reactions in aqueous buffers without the need for organic solvents.

  • SM(PEG)n (Succinimidyl-[(N-maleimidomethyl)-poly(ethylene glycol)]n): A series of linkers with polyethylene glycol (PEG) spacers of varying lengths. The PEG moiety increases the hydrophilicity and bioavailability of the conjugate.

Experimental Protocol: Two-Step Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein or peptide containing a free thiol group (Molecule-SH).

Materials:

  • Protein-NH2 (e.g., antibody)

  • Molecule-SH (e.g., peptide, drug)

  • SMCC linker

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH2 with SMCC

  • Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Dissolve the Protein-NH2 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Activated Protein to Molecule-SH

  • Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

Characterization:

The resulting conjugate can be characterized by SDS-PAGE, which will show a shift in the molecular weight corresponding to the successful conjugation. The drug-to-antibody ratio (DAR) for ADCs can be determined using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).[6][7]

Bioorthogonal Ligation using Click Chemistry

Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a popular copper-free click chemistry reaction that is well-suited for bioconjugation in biological systems.[8] This method involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide group.[8]

Key Linkers:

  • DBCO-NHS Ester: For introducing a DBCO group onto a molecule containing a primary amine.

  • Azide-PEG-Maleimide: For introducing an azide group onto a molecule with a free thiol.

Experimental Protocol: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol outlines the conjugation of an antibody to an azide-modified oligonucleotide using a DBCO-NHS ester linker.

Materials:

  • Antibody

  • Azide-modified oligonucleotide

  • DBCO-NHS Ester

  • Reaction Buffer: PBS (phosphate-buffered saline), pH 7.4

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Procedure:

Step 1: Activation of Antibody with DBCO-NHS Ester [9]

  • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Dissolve the antibody in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[8]

  • Incubate the reaction for 30 minutes at room temperature.[9]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[9]

  • Remove the excess DBCO-NHS ester using a desalting column equilibrated with the Reaction Buffer.[9]

Step 2: Click Reaction with Azide-Modified Oligonucleotide

  • Add the azide-modified oligonucleotide to the DBCO-activated antibody at a 2-4 fold molar excess.[9]

  • Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature.[9]

  • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method, such as SEC, to remove the excess oligonucleotide.

Characterization:

The success of the conjugation can be verified by gel electrophoresis, where the conjugated antibody will show a higher molecular weight. The stoichiometry of the conjugation can be analyzed using UV-Vis spectroscopy by measuring the absorbance at 260 nm (for the oligonucleotide) and 280 nm (for the antibody).

Quantitative Data Presentation

The choice of linker and conjugation chemistry can significantly impact the properties of the final bioconjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Conjugation Chemistries

FeatureMaleimide-Thiol ConjugationClick Chemistry (SPAAC)Reference
Stoichiometry Multiple reaction products, less definedPreferred one-to-one defined conjugates[10]
Reaction Efficiency Variable, can be highHigh, often quantitative[8]
Reaction Conditions pH 6.5-7.5Physiological pH, mild conditions[8]
Side Reactions Potential for maleimide hydrolysisBioorthogonal, minimal side reactions[8]

Table 2: Effect of Linker Length on Immunoassay Signal [4]

Linker Length (atoms)Signal Increase (vs. 9-atom linker) in α-fetoprotein assaySignal Increase (vs. 9-atom linker) in CA-125 immunoassay
9BaselineBaseline
16--
2364%-
3082%300%

Table 3: Impact of Linker Stability on Antibody-Drug Conjugate (ADC) Activity

Linker TypePlasma Stability (t1/2)In Vivo EfficacyReference
Maleimidocaproyl (mc)~1-2 daysEffective[11]
Bromoacetamidecaproyl (bac)~7 daysSimilar to mc-linked ADC[11]
Tandem-Cleavage LinkerDramatically improved vs. standard vedotin linkerImproved tolerability[12]

Visualizations

Experimental Workflow: Two-Step Heterobifunctional Conjugation

G cluster_step1 Step 1: Activation of Biomolecule 1 cluster_step2 Step 2: Conjugation to Biomolecule 2 A Biomolecule 1 (e.g., Protein with Lysines) C Incubation (RT, 30-60 min) A->C B Heterobifunctional Linker (e.g., SMCC) B->C D Removal of Excess Linker (Desalting Column) C->D E Activated Biomolecule 1 D->E G Incubation (RT, 1-2 hours) E->G Addition of Activated Biomolecule 1 F Biomolecule 2 (e.g., Peptide with Cysteine) F->G H Quenching (e.g., Cysteine) G->H I Purification (e.g., SEC) H->I J Final Bioconjugate I->J

Caption: Workflow for a two-step bioconjugation reaction.

Signaling Pathway: GPCR Internalization Study using a Bioconjugate

G cluster_cell Cell GPCR GPCR Binding Ligand Binding GPCR->Binding Ligand Fluorescent Ligand (Bioconjugate) Ligand->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Imaging Fluorescence Imaging Endosome->Imaging Detection of Internalized Ligand

Caption: GPCR internalization tracked with a fluorescent ligand.

Logical Relationship: Factors Influencing Bioconjugate Properties

G Bioconjugate Bioconjugate Properties (Stability, Activity, etc.) Linker Linker Chemistry (e.g., NHS-Maleimide, Click) Linker->Bioconjugate Length Linker Length Length->Bioconjugate Hydrophilicity Linker Hydrophilicity (e.g., PEGylation) Hydrophilicity->Bioconjugate Biomolecule Biomolecule Properties (e.g., pI, Stability) Biomolecule->Bioconjugate

Caption: Key factors affecting bioconjugate characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Bromoacetyl Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of bromoacetyl groups for the modification of amino acids in peptides and proteins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromoacetylation reaction is showing low specificity for cysteine. What are the likely side reactions?

A1: While the bromoacetyl group is highly reactive towards the sulfhydryl group of cysteine, it can also react with other nucleophilic amino acid side chains.[1][2][3] The most common off-target modifications occur with histidine, methionine, and lysine, especially at higher pH values.[4][5] Aspartate and glutamate carboxyl groups can also be esterified under certain conditions.[6]

Q2: How does pH influence the selectivity of my bromoacetylation reaction?

A2: The pH of the reaction buffer is a critical factor for selectivity. The reactivity of each amino acid side chain depends on its protonation state. For optimal cysteine selectivity, reactions are typically performed at a pH slightly below the pKa of the cysteine thiol group (around 8.0-8.5), often in the range of pH 7.0-8.0.[7] At pH values below 7, the reaction is significantly slower.[7] Conversely, at pH values above 8.5-9.0, other nucleophiles like the ε-amino group of lysine (pKa ~10.5) become deprotonated and more reactive, leading to a loss of selectivity.[7] Histidine's imidazole ring (pKa ~6.0) can be a significant source of side reactions, especially around neutral pH.[4][5]

Q3: I've observed an unexpected modification on a histidine residue. How can I confirm this and prevent it?

A3: Modification of histidine by bromoacetyl groups results in the formation of a carboxymethylhistidine derivative.[4] This can be confirmed by mass spectrometry (observing the corresponding mass shift) and identified through amino acid analysis after total acid hydrolysis of the protein.[4] To minimize this side reaction, consider performing the labeling at a lower pH (e.g., pH 6.0-6.5), although this will also slow down the desired reaction with cysteine. A careful optimization of pH is necessary to balance reaction rate and selectivity.

Q4: My final product shows multiple mass peaks in mass spectrometry analysis after the reaction. What does this indicate?

A4: The presence of multiple mass peaks corresponding to additions of the acetyl moiety suggests that your protein has been modified at more than one site. This points towards a lack of specificity in the reaction. The most likely culprits are the side reactions with nucleophilic amino acids such as cysteine, histidine, lysine, and methionine. Each of these modifications will result in a distinct mass increase. It is advisable to analyze the products via peptide mapping (LC-MS/MS) to identify the exact sites of modification.

Q5: Can the N-terminal amino group of a peptide react with the bromoacetyl group?

A5: Yes, the N-terminal α-amino group can be a target for bromoacetylation, especially if its pKa is lowered or if the reaction is performed at a pH where it is significantly deprotonated.[1] This reaction is more prevalent if the desired target, such as a cysteine residue, is absent or not readily accessible.

Quantitative Data on Amino Acid Reactivity

The selectivity of a bromoacetylation reaction is governed by the nucleophilicity of the amino acid side chains at a given pH. The table below summarizes the key residues involved in potential side reactions.

Amino AcidSide Chain NucleophileTypical pKaOptimal pH for ReactionProduct of Reaction
Cysteine Thiol (-SH)~8.37.0 - 8.5S-carboxymethylcysteine
Histidine Imidazole Ring~6.06.0 - 7.5N-carboxymethylhistidine[4]
Lysine ε-Amino (-NH₂)~10.5> 8.5Nε-carboxymethyllysine
Methionine Thioether (-S-CH₃)N/A< 4.0Carboxymethylsulfonium salt[6]
Aspartate Carboxyl (-COOH)~3.9< 5.5 (acid-catalyzed)Aspartyl ester
Glutamate Carboxyl (-COOH)~4.3< 5.5 (acid-catalyzed)Glutamyl ester

Reaction Pathways Visualization

The following diagram illustrates the primary reaction of a bromoacetyl group with cysteine and the major potential side reactions with other nucleophilic amino acids.

Bromoacetyl_Reactions cluster_residues Target Amino Acid Residues cluster_products Modification Products Reactants Peptide + Bromoacetyl Reagent Cys Cysteine (-SH) Reactants->Cys pH 7.0-8.5 (Primary Target) His Histidine (Imidazole) Reactants->His pH > 6.0 Lys Lysine (-NH2) Reactants->Lys pH > 8.5 Met Methionine (-S-CH3) Reactants->Met pH < 4.0 Cys_Product S-carboxymethylcysteine (Stable Thioether) Cys->Cys_Product His_Product N-carboxymethylhistidine (Side Product) His->His_Product Lys_Product Nε-carboxymethyllysine (Side Product) Lys->Lys_Product Met_Product Carboxymethylsulfonium salt (Side Product) Met->Met_Product

Caption: Reaction pathways of bromoacetyl groups with amino acid residues.

Experimental Protocols

Protocol 1: Selective Bromoacetylation of Cysteine Residues

This protocol outlines a general procedure for labeling a cysteine-containing peptide or protein with a bromoacetyl reagent.

  • Reagent Preparation:

    • Prepare a stock solution of the bromoacetyl reagent (e.g., N-bromoacetyl-modified molecule) at 10-20 mM in a water-miscible organic solvent like DMSO or DMF.

    • Prepare a reaction buffer. A common choice is a phosphate or bicarbonate buffer (50-100 mM) at pH 7.5.[7] The buffer should be degassed to minimize oxidation of the cysteine thiol.

  • Protein/Peptide Preparation:

    • Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to free the cysteine thiol, incubate with a reducing agent like DTT or TCEP, followed by removal of the reducing agent via dialysis or a desalting column.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the bromoacetyl reagent stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 90 minutes to 2 hours. The reaction progress can be monitored by taking aliquots at different time points.

  • Quenching the Reaction:

    • Stop the reaction by adding a low molecular weight thiol compound, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted bromoacetyl reagent.

  • Purification:

    • Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC for peptides.[7]

Protocol 2: Analysis of Reaction Specificity by Amino Acid Analysis

This method is used to identify which amino acids have been modified by quantifying the amount of the resulting carboxymethyl derivative.[1][3]

  • Protein Hydrolysis:

    • Take an aliquot of the purified, bromoacetylated protein.

    • Perform a total acid hydrolysis by incubating the sample in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Amino Acid Analysis:

    • Analyze the hydrolysate using an amino acid analyzer or by a pre-column derivatization method followed by HPLC (e.g., Pico-Tag system).

    • The analysis will separate and quantify the standard amino acids as well as the stable carboxymethyl derivatives. S-carboxymethylcysteine (from cysteine modification) and N-carboxymethylhistidine (from histidine modification) are stable to acid hydrolysis and can be quantified.[1][4]

  • Data Interpretation:

    • Compare the amino acid composition of the modified protein to an unmodified control. The appearance of peaks corresponding to carboxymethylated amino acids confirms the reaction, and their relative amounts indicate the degree of specificity.

References

Technical Support Center: Optimizing Bromoacetic-PEG2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromoacetic-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional crosslinker. It contains two reactive functional groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[1]

  • Bromoacetyl group: This group reacts with nucleophiles, most notably sulfhydryl groups (thiols) on cysteine residues, via alkylation to form a stable thioether bond. It can also react with other nucleophiles such as primary and secondary amines, although typically at a slower rate than with thiols.

The PEG2 linker is a short, hydrophilic polyethylene glycol spacer that increases the solubility of the crosslinker and the resulting conjugate in aqueous buffers.

Q2: What is the optimal pH for the NHS ester reaction?

The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[2] At a lower pH, the primary amine is protonated, which reduces its nucleophilicity and slows down the reaction rate.[1][3] At a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can lead to lower conjugation efficiency.[1][2][4]

Q3: What is hydrolysis and how can I minimize it?

Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target primary amine. This leads to the consumption of your crosslinker and a lower yield of the desired conjugate. The rate of hydrolysis is highly dependent on the pH and temperature. To minimize hydrolysis:

  • Control the pH: Work within the recommended pH range of 7.2-8.5.

  • Control the temperature: Lower temperatures (e.g., 4°C) slow down the rate of hydrolysis more than the amine reaction.[2]

  • Prepare fresh solutions: Dissolve the this compound in a suitable anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction buffer.[1] Do not store the reagent in aqueous solutions.[1]

  • Concentration: Higher concentrations of the amine-containing molecule will favor the reaction with the NHS ester over hydrolysis.

Q4: Which buffers should I use for the NHS ester reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.[2]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture.[2] However, they can be used to quench the reaction after the desired incubation time.[2]

Q5: How can I control the reaction to favor either the NHS ester or the bromoacetyl reaction?

Controlling the specificity of the reaction with a bifunctional linker like this compound depends on the functional groups present on your target molecule and the reaction conditions.

  • To favor the NHS ester reaction: If your target molecule contains both primary amines and sulfhydryl groups, you can favor the NHS ester reaction by performing the reaction at a pH between 7.2 and 8.0. In this pH range, primary amines are sufficiently nucleophilic for the NHS ester reaction, while the bromoacetyl group's reaction with thiols is generally slower.

  • To favor the bromoacetyl reaction: The bromoacetyl group reacts efficiently with sulfhydryl groups at a slightly more alkaline pH, typically around 8.0-8.5. However, at this pH, the NHS ester is also reactive and prone to hydrolysis. A sequential reaction is often the best approach. First, react the NHS ester at pH 7.2-8.0, purify the intermediate, and then perform the bromoacetyl reaction at a slightly higher pH if necessary.

  • If your target only has primary amines: The reaction will proceed through the NHS ester.

  • If your target only has sulfhydryl groups: You can still use this linker, but the NHS ester will eventually hydrolyze. It is more efficient to use a maleimide-based linker for thiol-specific reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Hydrolysis of NHS ester: The crosslinker is reacting with water instead of your target molecule.- Ensure the pH of your reaction buffer is between 7.2 and 8.5.[1][2] - Perform the reaction at a lower temperature (e.g., 4°C).[2] - Prepare the this compound solution immediately before use in anhydrous DMSO or DMF.[1] - Increase the concentration of your target molecule.
Presence of competing nucleophiles: Your buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts).- Use a non-amine-containing buffer like PBS, HEPES, or borate.[2] - If your sample contains ammonium salts from a previous step, desalt or dialyze it into a suitable buffer before the reaction.
Inactive Reagent: The this compound has hydrolyzed due to improper storage.- Store the reagent desiccated at -20°C. - Allow the vial to warm to room temperature before opening to prevent condensation.
Suboptimal Molar Ratio: The ratio of crosslinker to target molecule is too low.- Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.
Non-specific Conjugation or Aggregation Reaction with secondary amines or other nucleophiles: High concentrations of the crosslinker or prolonged reaction times can lead to side reactions.- Optimize the molar ratio of the crosslinker to your target molecule. - Reduce the reaction time.
Cross-linking between target molecules: If your target molecule has multiple primary amines and sulfhydryl groups, the bifunctional nature of the linker can lead to polymerization.- Control the stoichiometry carefully. A lower molar excess of the crosslinker can help to minimize cross-linking. - Consider a sequential conjugation strategy if possible.
No Reaction Incorrect pH: The pH of the reaction buffer is too low, leading to protonated primary amines.- Verify the pH of your reaction buffer and adjust it to be within the 7.2-8.5 range.[1][2]
Inactive target molecule: The primary amines on your target molecule are not accessible.- Ensure your protein or other molecule is properly folded and in a native conformation. - Denaturing conditions may be necessary in some cases, but this can affect the functionality of the target molecule.

Quantitative Data Summary

Table 1: pH and Temperature Effects on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][4]
7.4Room Temperature~2 hours (reaction reaches steady state)
8.6410 minutes[2][4]
9.0Room Temperature< 9 minutes (reaction reaches steady state)

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2]Optimal balance between amine reactivity and NHS ester stability.
Temperature 4°C to Room Temperature[2]Lower temperatures reduce the rate of hydrolysis.
Reaction Time 30 minutes to 2 hoursCan be extended, but monitor for side reactions and hydrolysis.
Solvent for Stock Solution Anhydrous DMSO or DMF[1]Prepare fresh and add to the aqueous reaction buffer.
Molar Excess of Linker 10x - 50xThis should be optimized for your specific application.

Experimental Protocols

General Protocol for NHS Ester Conjugation
  • Prepare the Buffer: Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Prepare the Target Molecule Solution: Dissolve your amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 20-fold molar excess of the dissolved this compound to the target molecule solution. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted crosslinker and byproducts by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_target Dissolve Target Molecule in Buffer prep_buffer->prep_target mix Add Linker to Target Molecule Solution prep_target->mix prep_linker Prepare Fresh Linker Solution (in anhydrous DMSO/DMF) prep_linker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end start Start start->prep_buffer

Caption: Experimental workflow for conjugation using this compound.

troubleshooting_logic start Low Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is reagent fresh? check_buffer->check_reagent Yes change_buffer Change to PBS/HEPES check_buffer->change_buffer No check_ratio Increase molar ratio? check_reagent->check_ratio Yes new_reagent Use fresh reagent check_reagent->new_reagent No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio Yes success Yield Improved check_ratio->success No adjust_ph->success change_buffer->success new_reagent->success optimize_ratio->success

Caption: Troubleshooting logic for low reaction yield.

reaction_pathway cluster_conditions Reaction Conditions reagents This compound + Target Molecule (Protein-NH2) conditions pH 7.2-8.5 4°C - RT reagents->conditions desired_product Desired Product (Stable Amide Bond) conditions->desired_product Amine Reaction side_product Side Product (Hydrolyzed NHS Ester) conditions->side_product Hydrolysis (competing)

Caption: Reaction pathway showing desired conjugation and competing hydrolysis.

References

Technical Support Center: Purification of Proteins Conjugated with Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins conjugated with Bromoacetic-PEG2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my this compound conjugated protein?

A1: The initial and most critical step is the removal of excess, unreacted this compound and other small molecule byproducts from the conjugation reaction mixture. This is crucial to prevent further reactions and to prepare the sample for downstream chromatographic purification. Dialysis or desalting spin columns are highly recommended for this initial cleanup.[1][2][3]

Q2: Which purification techniques are most suitable for separating my PEGylated protein from the unconjugated protein?

A2: The choice of purification technique largely depends on the physicochemical differences between your PEGylated and unconjugated protein. The most commonly used and effective methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC is very effective at separating PEGylated proteins from their smaller, unconjugated counterparts.[4][5][6][7][8]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with an ion-exchange resin. This change in charge interaction can be exploited to separate PEGylated species from the unconjugated protein.[9][10][11]

Q3: How can I assess the purity and success of my protein conjugation?

A3: A combination of analytical techniques is recommended for a comprehensive assessment:

  • SDS-PAGE: A simple and quick method to visualize a shift in molecular weight, indicating successful PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Size Exclusion Chromatography with UV and Refractive Index detection (SEC-HPLC/UV-RI): This method can quantify the amount of conjugated protein, unconjugated protein, and free PEG in your sample.[12][13]

  • Mass Spectrometry (e.g., MALDI-TOF): Provides a precise measurement of the molecular weight of the conjugated protein, confirming the number of PEG chains attached.[14]

  • NMR Spectroscopy: Can be used to determine the degree of PEGylation.[15]

Troubleshooting Guides

This section addresses common problems encountered during the purification of proteins conjugated with this compound.

Problem 1: Low Conjugation Efficiency

Possible Causes & Solutions

Possible CauseRecommended Solution
Hydrolysis of NHS Ester NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[16] Ensure the this compound is stored in a desiccated environment and warmed to room temperature before opening to prevent condensation.[1] Prepare the reagent solution immediately before use and do not store it.[1][2][3]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[1][17][18] Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[2]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically between 7.0 and 8.5.[][]
Insufficient Molar Excess of PEG Reagent For dilute protein solutions, a higher molar excess of the PEG reagent is often required to drive the reaction to completion. A 20-fold molar excess is a common starting point.[1][2][3]
Problem 2: Protein Aggregation During or After Conjugation

Possible Causes & Solutions

Possible CauseRecommended Solution
High Protein Concentration High protein concentrations can promote aggregation.[21] Perform the conjugation reaction at a lower protein concentration if aggregation is observed.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence protein stability.[22] Experiment with different buffer compositions and salt concentrations to find the optimal conditions for your specific protein.[21]
Temperature While conjugation is often performed at room temperature, some proteins may be more stable at lower temperatures. Consider performing the reaction on ice.[1][2][3]
Freeze-Thaw Cycles Repeated freezing and thawing can lead to protein aggregation. Store the purified conjugate in aliquots at -80°C with a cryoprotectant like glycerol.[21]
Problem 3: Difficulty in Separating PEGylated Protein from Unconjugated Protein

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Resolution in SEC The size difference between the mono-PEGylated and unconjugated protein may be too small for complete separation with a standard SEC column. Use a longer column or a resin with a smaller pore size to improve resolution.[8]
Similar Charge Properties in IEX If PEGylation does not significantly alter the overall charge of the protein, IEX may not be effective. In this case, SEC or Hydrophobic Interaction Chromatography (HIC) may be better alternatives.
Co-elution of Species The different species may be co-eluting. Optimize the gradient in IEX or the mobile phase in SEC to improve separation.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, perform buffer exchange using dialysis or a desalting column.[1][18]

  • Prepare PEG Reagent: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[1][2][3]

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG reagent to the protein solution.[1][2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][3]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][2][3]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Loading: After removing the excess unconjugated PEG reagent by dialysis or desalting, concentrate the sample and inject it onto the equilibrated column. The injection volume should be small relative to the column volume for optimal resolution.[5]

  • Elution: Elute the proteins with the equilibration buffer at a constant flow rate. Larger molecules (PEGylated protein) will elute first, followed by smaller molecules (unconjugated protein).[5][8]

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_output Final Product start Start: Purified Protein buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.0) start->buffer_exchange conjugation Conjugation Reaction (20x molar excess) buffer_exchange->conjugation reagent_prep Prepare this compound reagent_prep->conjugation initial_cleanup Initial Cleanup (Dialysis/Desalting) conjugation->initial_cleanup sec Size Exclusion Chromatography (SEC) initial_cleanup->sec Primary Method iex Ion Exchange Chromatography (IEX) initial_cleanup->iex Alternative Method analysis Purity & Characterization (SDS-PAGE, MS) sec->analysis iex->analysis final_product Purified PEGylated Protein analysis->final_product

Caption: Experimental workflow for the conjugation and purification of proteins with this compound.

troubleshooting_workflow start Problem Identified low_yield Low Conjugation Yield? start->low_yield aggregation Protein Aggregation? start->aggregation separation_issue Poor Separation? start->separation_issue low_yield->aggregation No check_reagent Check NHS Ester Activity (Hydrolysis) low_yield->check_reagent Yes aggregation->separation_issue No lower_conc Lower Protein Concentration aggregation->lower_conc Yes optimize_sec Optimize SEC (Longer Column/Smaller Pores) separation_issue->optimize_sec Yes solution Problem Resolved separation_issue->solution No check_buffer Verify Buffer Composition (Amine-free) check_reagent->check_buffer optimize_ph Optimize Reaction pH (7.0-8.5) check_buffer->optimize_ph increase_peg Increase Molar Excess of PEG optimize_ph->increase_peg increase_peg->solution optimize_buffer_cond Optimize Buffer (pH, Salt) lower_conc->optimize_buffer_cond lower_temp Lower Reaction Temperature optimize_buffer_cond->lower_temp lower_temp->solution try_iex_hic Try Alternative Method (IEX/HIC) optimize_sec->try_iex_hic try_iex_hic->solution

Caption: Troubleshooting decision tree for common issues in protein PEGylation and purification.

References

Technical Support Center: Stability of Bromoacetyl-Modified Proteins in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoacetyl-modified proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of these modified proteins in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of the bromoacetyl group on a protein?

The primary target for a bromoacetyl group on a protein is the sulfhydryl (thiol) group of a cysteine residue. The reaction proceeds via nucleophilic substitution, forming a stable thioether linkage. This reaction is most efficient at a physiological pH.[1]

Q2: Can the bromoacetyl group react with other amino acid residues?

Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid side chains. These include the imidazole group of histidine and the ε-amino group of lysine. These reactions are more likely to occur at a higher pH (e.g., pH 9.0) or when there is a large excess of the bromoacetylating reagent.[2]

Q3: What is the stability of the bromoacetyl group itself in aqueous solution?

Q4: What are the optimal pH conditions for reacting a bromoacetyl-modified protein with a thiol-containing molecule?

The reaction of a bromoacetyl group with a sulfhydryl group is pH-dependent.[1] A pH range of 7.0 to 8.5 is generally recommended for efficient and selective reaction with cysteine residues. At pH values below 7, the reaction rate is significantly slower.[1] Conversely, at pH values above 8.5, the risk of side reactions with other nucleophilic residues and hydrolysis of the bromoacetyl group increases.[2]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

You have bromoacetylated your protein of interest and are attempting to conjugate it to a thiol-containing molecule, but you observe low or no yield of the desired conjugate.

Possible Cause Suggested Solution
Hydrolysis of the bromoacetyl group Prepare the bromoacetyl-modified protein immediately before the conjugation reaction. Avoid storing the modified protein in solution for extended periods, especially at neutral or high pH. If storage is necessary, consider storing at a lower pH (e.g., pH 5-6) and at low temperatures (4°C or -20°C), though stability will still be limited.
Incorrect pH of the reaction buffer Ensure the pH of your reaction buffer is between 7.0 and 8.5 for optimal reaction with thiols. Verify the pH of your buffer with a calibrated pH meter.
Absence of a free sulfhydryl group on the binding partner Confirm that the thiol on your binding partner is in a reduced state. If necessary, treat the thiol-containing molecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation reaction. Be sure to remove the reducing agent before initiating the conjugation, for example, by using a desalting column.
Steric hindrance The bromoacetyl group or the target cysteine may be located in a sterically hindered region of the protein, preventing efficient conjugation. Consider introducing a longer linker on your bromoacetylating reagent or engineering a more accessible cysteine residue.
Inaccurate protein concentration Inaccurate determination of the protein and/or thiol-containing molecule concentrations can lead to suboptimal molar ratios for the reaction. Use a reliable protein concentration assay to ensure accurate measurements.
Problem 2: Protein Precipitation or Aggregation After Modification

Your bromoacetyl-modified protein becomes insoluble or aggregates during or after the modification reaction.

Possible Cause Suggested Solution
Change in protein pI The modification of amino acid side chains can alter the isoelectric point (pI) of the protein, potentially leading to precipitation at the working pH. Perform the reaction and subsequent handling in a buffer with a pH that is at least one unit away from the predicted new pI of the modified protein.
Increased hydrophobicity The bromoacetyl group can increase the surface hydrophobicity of the protein, promoting aggregation. Include stabilizing excipients in your buffer, such as 0.01% Polysorbate 20 or a low concentration of a non-ionic detergent.
Intermolecular crosslinking If your protein contains both a bromoacetyl group and a free cysteine, intermolecular crosslinking can occur, leading to polymerization and precipitation. This is more likely at higher protein concentrations. Reduce the protein concentration during the modification and conjugation steps.
Buffer composition The buffer itself can influence protein stability. Empirically test different buffer systems (e.g., phosphate, HEPES, MOPS) to find one that maintains the solubility of your modified protein.[3]

Experimental Protocols & Data

Protocol: Assessing the Stability of Bromoacetyl-Modified Protein

This protocol allows for a qualitative assessment of the stability of the bromoacetyl group on a protein over time.

  • Preparation of Bromoacetyl-Modified Protein: Prepare your bromoacetyl-modified protein according to your established protocol. Immediately after preparation, take a time-zero sample.

  • Incubation: Aliquot the remaining modified protein and incubate at different conditions (e.g., 4°C and room temperature) and in different buffers (e.g., pH 6.0, 7.4, and 8.5).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Thiol Reactivity Assay: React each aliquot with an excess of a thiol-containing fluorescent probe (e.g., a cysteine-containing peptide labeled with a fluorophore).

  • Analysis: Analyze the reaction products by SDS-PAGE and fluorescent imaging, or by HPLC. A decrease in fluorescence intensity over time indicates hydrolysis of the bromoacetyl group.

Data Presentation: Expected Mass Shifts in Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the bromoacetylation of your protein. The modification results in a specific mass increase.

Modified Amino Acid Reaction Monoisotopic Mass Shift (Da) Average Mass Shift (Da)
CysteineAlkylation of sulfhydryl group+120.9536+121.97
HistidineAlkylation of imidazole nitrogen+120.9536+121.97
LysineAlkylation of ε-amino group+120.9536+121.97
N-terminusAlkylation of α-amino group+120.9536+121.97

Note: These values correspond to the addition of a -CH₂C(O)- group and the loss of a hydrogen atom from the modified residue.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis Protein Protein Bromoacetyl_Modification Bromoacetyl_Modification Protein->Bromoacetyl_Modification Bromoacetylating_Reagent Bromoacetylating_Reagent Bromoacetylating_Reagent->Bromoacetyl_Modification Bromoacetylated_Protein Bromoacetylated_Protein Bromoacetyl_Modification->Bromoacetylated_Protein Purification Conjugation Conjugation Bromoacetylated_Protein->Conjugation Thiol_Molecule Thiol_Molecule Thiol_Molecule->Conjugation Conjugated_Protein Conjugated_Protein Conjugation->Conjugated_Protein Purification Mass_Spectrometry Mass_Spectrometry Conjugated_Protein->Mass_Spectrometry SDS_PAGE SDS_PAGE Conjugated_Protein->SDS_PAGE HPLC HPLC Conjugated_Protein->HPLC

Caption: Experimental workflow for bromoacetyl modification and conjugation.

degradation_pathway Bromoacetyl_Protein Bromoacetyl_Protein Desired_Conjugate Desired_Conjugate Bromoacetyl_Protein->Desired_Conjugate Reaction with Cysteine-SH (pH 7.0-8.5) Hydrolyzed_Protein Hydrolyzed_Protein Bromoacetyl_Protein->Hydrolyzed_Protein Hydrolysis (Higher pH, Time) Side_Reaction_Product Side_Reaction_Product Bromoacetyl_Protein->Side_Reaction_Product Reaction with His, Lys (Higher pH)

Caption: Reaction pathways of a bromoacetyl-modified protein.

References

Technical Support Center: Purification of Biomolecule Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bromoacetic-PEG2-NHS ester from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a crosslinking reagent used to conjugate molecules containing primary amines, such as proteins, peptides, or antibodies. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds. However, any unreacted this compound remaining after the conjugation reaction can interfere with downstream applications by reacting with other molecules or causing aggregation. Therefore, it is crucial to remove it from the final product.

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing small molecules like this compound from larger biomolecules are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size as they pass through a porous gel. Larger molecules elute first, while smaller molecules are retained longer.

  • Dialysis: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. Smaller molecules pass through the membrane into a buffer, while larger molecules are retained.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This method is particularly useful for purifying peptides and other smaller biomolecules.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the size of your biomolecule, the desired level of purity, the sample volume, and the available equipment. The following table provides a general guideline:

Purification MethodBest Suited ForKey AdvantagesKey Considerations
Size Exclusion Chromatography (SEC) Proteins, antibodies, and other large biomolecules.High resolution, good for separating monomers from aggregates.Can lead to sample dilution.
Dialysis Large sample volumes of proteins and other macromolecules.Simple, requires minimal specialized equipment.Slow process, may not be suitable for all sample types.
Reverse-Phase HPLC (RP-HPLC) Peptides and small proteins.High resolution and purity.Requires specialized equipment, can denature some proteins.

Troubleshooting Guides

Problem 1: Low recovery of my conjugated protein after purification.

Possible Cause:

  • Non-specific binding to the chromatography resin or dialysis membrane: Your protein may be sticking to the purification materials.

  • Precipitation of the protein: The buffer conditions may not be optimal, leading to protein aggregation and precipitation.

  • Protein degradation: The purification process may be too harsh, causing your protein to degrade.

Solutions:

  • For SEC:

    • Include 0.15 M NaCl in your buffer to minimize ionic interactions with the resin.[1]

    • Ensure your protein sample is soluble and free of precipitates before loading it onto the column.

  • For Dialysis:

    • Choose a dialysis membrane made of a material with low protein binding, such as regenerated cellulose.

    • Optimize the buffer pH and ionic strength to maintain protein solubility.

  • For RP-HPLC:

    • This method can be denaturing. If your protein is sensitive, consider a different method like SEC.

    • Optimize the gradient and mobile phase to improve recovery.

Problem 2: The unreacted this compound is still present in my sample after purification.

Possible Cause:

  • Inappropriate purification parameters: The chosen parameters may not be suitable for separating the small molecule from your biomolecule.

  • Hydrolysis of the NHS ester: The NHS ester can hydrolyze back to the carboxylic acid, which may have different separation properties.

Solutions:

  • For SEC:

    • Ensure the fractionation range of your SEC column is appropriate for separating your large biomolecule from the small this compound (MW ~347.2 g/mol ).

  • For Dialysis:

    • Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the unreacted ester to pass through (e.g., a 3-5 kDa MWCO for a >30 kDa protein).

  • For RP-HPLC:

    • Optimize the gradient elution to ensure sufficient separation between your biomolecule and the unreacted ester. A shallower gradient can improve resolution.

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

This protocol provides a general guideline for removing unreacted this compound from a protein sample.

Materials:

  • SEC column with an appropriate fractionation range (e.g., a column suitable for separating molecules in the range of 5 kDa to 70 kDa).

  • Chromatography system (e.g., FPLC or HPLC).

  • Running buffer (e.g., Phosphate Buffered Saline (PBS) with 0.15 M NaCl, pH 7.4).

  • Sample clarification tools (centrifuge, 0.22 µm syringe filters).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer.

  • Sample Preparation: Centrifuge your reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated protein will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing your purified protein conjugate.

Dialysis Protocol

This protocol is suitable for removing unreacted this compound from larger volumes of protein solutions.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Hydrate Membrane: If using a dialysis cassette, hydrate the membrane according to the manufacturer's instructions (typically for 2 minutes in the dialysis buffer).[2]

  • Load Sample: Load your reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-3 hours for the first day, and then leave to dialyze overnight.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

  • Analysis: Confirm the removal of the unreacted ester and the recovery of your protein conjugate using appropriate analytical techniques.

Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol is designed for the purification of peptide-conjugates from unreacted this compound.

Materials:

  • RP-HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Preparation: Acidify your sample with a small amount of TFA. Centrifuge and filter the sample through a 0.22 µm syringe filter.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Fraction Collection: Collect fractions as the peaks elute from the column. The unreacted ester is expected to elute earlier than the more hydrophobic peptide conjugate.

  • Analysis: Analyze the fractions by mass spectrometry or other suitable methods to identify the fractions containing the purified peptide conjugate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Bioconjugation Reaction Mixture clarify Clarify Sample (Centrifuge & Filter) start->clarify sec Size Exclusion Chromatography (SEC) clarify->sec Large Biomolecules dialysis Dialysis clarify->dialysis Large Biomolecules (Large Volume) rphplc Reverse-Phase HPLC (RP-HPLC) clarify->rphplc Peptides/ Small Proteins analyze Analyze Fractions (SDS-PAGE, UV-Vis, MS) sec->analyze dialysis->analyze rphplc->analyze product Purified Conjugate analyze->product troubleshooting_logic cluster_low_recovery Low Product Recovery cluster_impurity Contamination with Unreacted Ester start Purification Issue binding Non-specific Binding start->binding precipitation Protein Precipitation start->precipitation degradation Protein Degradation start->degradation params Inappropriate Parameters start->params hydrolysis NHS Ester Hydrolysis start->hydrolysis sol_binding sol_binding binding->sol_binding Solution: Optimize buffer, change material sol_precip sol_precip precipitation->sol_precip Solution: Optimize buffer pH & ionic strength sol_degrad sol_degrad degradation->sol_degrad Solution: Use milder purification method sol_params sol_params params->sol_params Solution: Adjust SEC range, Dialysis MWCO, or HPLC gradient sol_hydrolysis sol_hydrolysis hydrolysis->sol_hydrolysis Solution: Optimize reaction pH & purification speed

References

Technical Support Center: Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromoacetic-PEG2-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this heterobifunctional crosslinker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinking reagent used to covalently link two molecules. It is a heterobifunctional linker, meaning it has two different reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus).

  • A bromoacetyl group , which reacts primarily with sulfhydryl groups (-SH) found on cysteine residues.

The polyethylene glycol (PEG) spacer (PEG2) increases the hydrophilicity of the linker, which can help to reduce aggregation of the conjugated molecules and minimize non-specific binding. This reagent is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and for labeling proteins and other biomolecules.

Q2: What are the main causes of non-specific binding with this compound?

Non-specific binding can arise from the reactivity of both the NHS ester and the bromoacetyl group with non-target functional groups on proteins or other molecules in the reaction mixture.

  • NHS Ester Side Reactions: While NHS esters primarily target primary amines, they can also react with other nucleophilic residues, especially at higher pH values. These include the side chains of tyrosine, serine, threonine, and cysteine.[1] Hydrolysis of the NHS ester is also a significant side reaction that competes with the desired aminolysis, particularly at pH levels above 8.5.[2][3][4]

  • Bromoacetyl Group Side Reactions: The bromoacetyl group is highly reactive towards sulfhydryl groups. However, in the absence of accessible sulfhydryls or when used in large excess, it can react with other nucleophiles such as the imidazole ring of histidine or the thioether of methionine.

  • Hydrophobic Interactions: The overall hydrophobicity of the linker or the conjugated molecules can lead to non-specific binding to surfaces or other proteins. The PEG spacer in this compound helps to mitigate this.[5]

Q3: How can I quench the reaction and remove excess this compound?

After the desired conjugation reaction time, it is crucial to quench any unreacted crosslinker to prevent further, potentially non-specific, reactions.

  • Quenching the NHS Ester: Primary amine-containing buffers such as Tris or glycine can be added to a final concentration of 20-50 mM to react with and consume any remaining NHS esters.

  • Quenching the Bromoacetyl Group: Thiol-containing reagents like cysteine or 2-mercaptoethanol can be added to quench the bromoacetyl group.

  • Removal of Excess Reagent: Unreacted crosslinker and quenching agents can be removed by size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration (TFF) for larger scale reactions.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during conjugation experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low Conjugation Efficiency Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, especially at higher pH.- Prepare fresh solutions of the crosslinker in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. - Avoid storing the crosslinker in solution. - Perform the NHS ester reaction at a pH between 7.2 and 8.0 for optimal balance between amine reactivity and hydrolysis.[2][4] - Ensure the protein solution is concentrated enough, as dilute protein solutions may require a greater molar excess of the crosslinker.
Inactive Protein: The target primary amines or sulfhydryl groups on the protein may not be accessible or may be modified.- Confirm the presence of free primary amines and sulfhydryls on your protein using appropriate quantification assays. - For sulfhydryl conjugation, ensure that any disulfide bonds are reduced using a reducing agent like DTT or TCEP, and that the reducing agent is removed before adding the crosslinker.[6]
Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for the NHS ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the NHS ester reaction step.[2][3][4]
High Levels of Non-Specific Binding Reaction with non-target amino acids: The NHS ester is reacting with hydroxyl-containing (serine, threonine, tyrosine) or other nucleophilic amino acids. The bromoacetyl group is reacting with non-sulfhydryl groups.- Optimize the reaction pH. For the NHS ester reaction, a pH of 7.2-7.5 is often a good starting point to favor amine reactivity over side reactions. For the bromoacetyl reaction with sulfhydryls, a pH of 6.5-7.5 is recommended.[2][4] - Reduce the molar excess of the crosslinker. - Consider a two-step conjugation protocol to minimize side reactions (see Experimental Protocols).
Hydrophobic interactions: The protein conjugate is aggregating or sticking to surfaces.- Include non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) in buffers. - Add blocking agents such as Bovine Serum Albumin (BSA) or casein to block non-specific binding sites on surfaces or other proteins.[7]
Protein Aggregation/Precipitation High degree of labeling: Too many linker molecules have been conjugated to the protein, altering its properties and leading to aggregation.- Reduce the molar ratio of the crosslinker to the protein. - Optimize the reaction time and temperature. Shorter incubation times or lower temperatures (4°C) can help control the extent of labeling.[2]
Change in protein charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine group, which can affect protein solubility.- Perform a buffer screen to find conditions that maintain the solubility of the conjugated protein.

Experimental Protocols

Two-Step Conjugation Protocol for Antibody-Drug Conjugation

This protocol describes a common two-step approach where the antibody is first modified with the this compound via its amine groups, and then the drug molecule containing a sulfhydryl group is conjugated to the bromoacetyl group of the linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing drug molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Thiol-containing quenching reagent (e.g., 100 mM N-acetylcysteine)

  • Desalting columns or dialysis cassettes

Step 1: Activation of Antibody with this compound

  • Prepare the crosslinker: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction setup: Add a 5-20 fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Removal of excess crosslinker: Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.0).

Step 2: Conjugation of Sulfhydryl-containing Drug

  • Prepare the drug: Dissolve the sulfhydryl-containing drug molecule in a suitable solvent.

  • Conjugation reaction: Add a 1.5-5 fold molar excess of the drug molecule to the activated antibody from Step 1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal pH for the bromoacetyl-sulfhydryl reaction is between 6.5 and 7.5.[2]

  • Quenching: Quench any unreacted bromoacetyl groups by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess drug and other small molecules.

Quantification of Conjugation Efficiency:

The degree of labeling (drug-to-antibody ratio, DAR) can be determined using various methods, including:

  • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance, the DAR can be calculated from the absorbance of the protein and the drug.

  • Mass Spectrometry: Intact mass analysis of the antibody before and after conjugation can provide the distribution of drug-loaded species.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs.

Visualizations

experimental_workflow Two-Step Conjugation Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation antibody Antibody reaction1 Incubation (RT, 30-60 min or 4°C, 2h) pH 7.2-8.0 antibody->reaction1 crosslinker This compound (in DMSO/DMF) crosslinker->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 activated_antibody Activated Antibody purification1->activated_antibody reaction2 Incubation (RT, 1-2h or 4°C, overnight) pH 6.5-7.5 activated_antibody->reaction2 drug Sulfhydryl-Drug drug->reaction2 quenching Quenching (e.g., N-acetylcysteine) reaction2->quenching purification2 Purification (SEC/Affinity) quenching->purification2 adc Antibody-Drug Conjugate purification2->adc

Caption: A diagram illustrating the two-step experimental workflow for conjugating a sulfhydryl-containing drug to an antibody using this compound.

signaling_pathway Reaction Mechanism of this compound cluster_reagents Reactants cluster_reactions Conjugation Steps cluster_products Products crosslinker This compound reaction_nhs NHS Ester Reaction (forms Amide Bond) crosslinker->reaction_nhs protein1 Protein 1 (with -NH2) protein1->reaction_nhs protein2 Protein 2 (with -SH) reaction_bromo Bromoacetyl Reaction (forms Thioether Bond) protein2->reaction_bromo intermediate Intermediate Conjugate reaction_nhs->intermediate nhs_byproduct NHS Byproduct reaction_nhs->nhs_byproduct final_conjugate Final Conjugate (Protein 1 - Linker - Protein 2) reaction_bromo->final_conjugate hbr_byproduct HBr Byproduct reaction_bromo->hbr_byproduct intermediate->reaction_bromo

Caption: A simplified diagram showing the reaction mechanism of the heterobifunctional crosslinker with amine and sulfhydryl groups on two different proteins.

References

Technical Support Center: Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these complex bioconjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the characterization of PEGylated proteins, offering potential causes and solutions to guide your experimental troubleshooting.

Problem Probable Cause(s) Solution(s)
Poor peak shape and tailing in Size Exclusion Chromatography (SEC) - Non-specific interactions between the PEG moiety and the silica-based stationary phase.[1] - Inappropriate mobile phase composition.[1]- Use a mobile phase containing an organic modifier (e.g., up to 10% ethanol) and salts (e.g., 100 mM NaCl) to minimize secondary interactions.[1] - Employ columns specifically designed for biomolecule separations that are more inert. - Optimize pH of the mobile phase.
Inaccurate molecular weight determination by SEC - The hydrodynamic volume of PEGylated proteins is significantly larger than that of non-PEGylated proteins of similar molecular weight, leading to earlier elution and overestimation of size.[2][3] - Lack of appropriate calibration standards.- Use a multi-angle light scattering (MALS) detector in-line with SEC to determine the absolute molecular weight independent of elution volume. - Calibrate the SEC column with a set of PEGylated protein standards of known molecular weight if available.
Difficulty in resolving different PEGylated species (e.g., mono-, di-, poly-PEGylated) - Insufficient resolution of the chromatographic method. - High degree of heterogeneity in the sample.- Optimize the gradient in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for better separation based on hydrophobicity.[4] - Ion-exchange chromatography (IEC) can be used to separate species based on charge differences resulting from PEGylation of charged residues like lysine.[4] - Capillary electrophoresis has been shown to provide excellent separation of PEG-protein isomers.[5]
Low signal or no detection of free PEG - PEG lacks a strong UV chromophore, making it difficult to detect with standard UV detectors.[6][7]- Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which are universal detectors for non-volatile analytes.[4][6][7] - Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the quantification of PEG.[8][9]
Ambiguous identification of PEGylation sites by mass spectrometry (MS) - Heterogeneity of the PEG polymer can complicate mass spectra, making it difficult to assign masses to specific peptide fragments.[10] - Suppression of ionization of PEGylated peptides.- Use MS-compatible PEGylation reagents with a defined molecular weight (monodisperse) to simplify mass spectra.[11][12] - Employ a novel method using biotinylated PEG derivatives, allowing for affinity purification of PEGylated peptides before MS analysis.[13][14][15] - Optimize MS parameters and consider using different fragmentation techniques (e.g., ETD, HCD) to improve sequence coverage of PEGylated peptides.
Observed heterogeneity in the degree of PEGylation - Non-specific PEGylation reaction conditions. - Molar ratio of PEG reagent to protein is not optimized.[6]- Optimize reaction parameters such as pH, temperature, and reaction time to control the extent of PEGylation.[16] - Adjust the molar ratio of the PEGylation reagent to the protein to achieve the desired degree of modification.[6] - Consider site-specific PEGylation strategies, such as engineering a free cysteine residue for conjugation with a thiol-reactive PEG.[17]
Protein aggregation observed after PEGylation - PEGylation can sometimes induce conformational changes leading to aggregation.[18] - The purification process may contribute to aggregation.- Analyze for aggregates using SEC with MALS detection.[1] - Optimize formulation buffer conditions (e.g., pH, excipients) to enhance the stability of the PEGylated protein.[19] - Screen different PEGylation chemistries and PEG sizes to identify conditions that minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated proteins?

A1: The primary challenges stem from the heterogeneity of both the protein modification and the PEG polymer itself. This includes:

  • Determining the precise degree of PEGylation: Quantifying how many PEG chains are attached to each protein molecule.

  • Identifying the specific sites of PEGylation: Pinpointing the exact amino acid residues where PEG has been conjugated.[8]

  • Resolving and quantifying different PEGylated species: Separating mono-, di-, and poly-PEGylated forms, as well as positional isomers.

  • Accurate molecular weight determination: The large hydrodynamic size of PEG can lead to inaccuracies in size-based analytical methods like standard SEC.[2][3]

  • Assessing purity and stability: Detecting and quantifying impurities such as unreacted PEG, unreacted protein, and aggregates.[1]

Q2: Which analytical techniques are most commonly used for PEGylated protein characterization?

A2: A combination of techniques is typically required for comprehensive characterization:

  • Size Exclusion Chromatography (SEC): Primarily used to assess purity, and to detect aggregates and unreacted protein.[1] When coupled with MALS, it can provide absolute molecular weight.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating different PEGylated species based on hydrophobicity.[4]

  • Ion-Exchange Chromatography (IEC): Useful for separating species based on charge differences.[4]

  • Mass Spectrometry (MS), particularly MALDI-TOF and ESI-MS: Used to determine the molecular weight of the conjugate and, through peptide mapping, to identify PEGylation sites.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and is useful for quantifying PEGylation.[8][9]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of different PEGylated isomers.[5]

Q3: How can I determine the number of PEG chains attached to my protein?

A3: Several methods can be employed to determine the degree of PEGylation:

  • Mass Spectrometry (MS): By comparing the mass of the native protein with the mass of the PEGylated protein, the number of attached PEG chains can be calculated, especially when using monodisperse PEG reagents.[10]

  • HPLC-based methods: The separation of different PEGylated species by RP-HPLC or IEC allows for the quantification of each form, providing information on the distribution of the degree of PEGylation.[4]

  • A novel method using PEG-norleucine: This involves using a PEG reagent containing a norleucine linker. After acid hydrolysis of the conjugate, the amount of norleucine can be quantified by amino acid analysis, which directly corresponds to the number of attached PEG chains.[5]

Q4: What is the best way to identify the specific amino acid residues that are PEGylated?

A4: Identifying PEGylation sites typically involves a bottom-up proteomics approach:

  • The PEGylated protein is enzymatically digested (e.g., with trypsin).

  • The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • The masses of the identified peptides are compared to a theoretical digest of the protein. Peptides with a mass shift corresponding to the mass of the attached PEG moiety are identified as PEGylated.

  • MS/MS fragmentation of these peptides can then pinpoint the exact amino acid of attachment. To overcome challenges with heterogeneous PEG, using a biotinylated PEG derivative for affinity purification of PEGylated peptides prior to MS analysis can be very effective.[13][14][15]

Q5: Why is my PEGylated protein eluting much earlier than expected on a size-exclusion column?

A5: PEG is a highly hydrophilic polymer that coordinates with a large number of water molecules, resulting in a significantly increased hydrodynamic radius.[3] This makes the PEGylated protein behave as a much larger molecule in solution than its actual molecular weight would suggest. Consequently, it is excluded more readily from the pores of the SEC stationary phase and elutes earlier. This is a known phenomenon and is why standard SEC with protein molecular weight markers is not suitable for accurate mass determination of PEGylated proteins.

Experimental Protocols

Protocol 1: General Workflow for Purity Assessment by Size Exclusion Chromatography (SEC)
  • Column: Use a size-exclusion column suitable for the molecular weight range of your PEGylated protein (e.g., Agilent AdvanceBio SEC).[1]

  • Mobile Phase: A typical mobile phase would be an aqueous buffer such as 100 mM sodium phosphate, 100 mM NaCl, pH 6.8. Organic modifiers like ethanol (up to 10%) can be included to reduce non-specific interactions.[1]

  • Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.5 and 1.0 mL/min.

  • Detection: Use a UV detector at 280 nm to detect the protein. For detection of free PEG and for more accurate quantification of all species, use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series.[4][6]

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector (e.g., 1 mg/mL).

  • Injection: Inject a suitable volume (e.g., 20 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram for peaks corresponding to aggregates (eluting earlier than the main peak), the PEGylated protein monomer, and any unreacted native protein (eluting later than the conjugate).

Protocol 2: Identification of PEGylation Sites using LC-MS/MS
  • Sample Preparation:

    • Take approximately 50-100 µg of the purified PEGylated protein.

    • Denature the protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine HCl). . Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

    • Perform a buffer exchange to remove the urea/guanidine and IAA.

  • Enzymatic Digestion:

    • Digest the protein overnight with a protease such as trypsin at a 1:20 enzyme-to-protein ratio at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., Mascot, MaxQuant) to search the MS/MS data against the known sequence of the protein.

    • Include a variable modification in the search parameters corresponding to the mass of the PEG moiety on potential PEGylation sites (e.g., lysine, N-terminus).

    • Manually validate the spectra of identified PEGylated peptides to confirm the site of attachment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start PEGylated Protein Sample denature Denaturation, Reduction, Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest lc LC Separation (RP-HPLC) digest->lc ms Mass Spectrometry (MS) lc->ms msms Tandem MS (MS/MS) ms->msms search Database Search (Protein Sequence + PEG mass) msms->search identify Identification of PEGylated Peptides search->identify validate Manual Validation of Spectra identify->validate result PEGylation Site Confirmed validate->result

Caption: Workflow for PEGylation Site Identification.

troubleshooting_logic start Poor SEC Peak Shape? cause1 Probable Cause: Non-specific Interactions start->cause1 Yes cause2 Probable Cause: Inappropriate Column Chemistry start->cause2 Yes solution1 Solution: Add Organic Modifier/Salt to Mobile Phase cause1->solution1 end Improved Peak Shape solution1->end solution2 Solution: Use Bio-inert Column cause2->solution2 solution2->end

Caption: Troubleshooting Poor SEC Peak Shape.

References

Technical Support Center: Improving the Solubility of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for common issues encountered with the solubility of protein-polyethylene glycol (PEG) conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can arise during and after the PEGylation process.

Q1: My protein-PEG conjugate precipitated immediately after the conjugation reaction. What are the likely causes and how can I fix it?

A1: Immediate precipitation is often due to a rapid change in the protein's environment or suboptimal reaction conditions. Here are the primary factors to investigate:

  • pH and Buffer Choice: The reaction pH can significantly impact protein stability. Most proteins have an optimal pH range for solubility. If the reaction buffer's pH is close to the protein's isoelectric point (pI), its net charge will be near zero, reducing repulsion between molecules and leading to aggregation.

    • Troubleshooting:

      • Ensure the reaction buffer pH is at least 1-2 units away from your protein's pI.

      • Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES for NHS-ester PEGylation chemistries to avoid competition with the intended reaction.[1]

  • Protein Concentration: High protein concentrations can accelerate aggregation, especially if the protein has a natural tendency to self-associate.

    • Troubleshooting:

      • Perform the reaction at a lower protein concentration (e.g., start with 1-2 mg/mL).

      • Add the activated PEG reagent to the protein solution slowly and with gentle stirring to avoid localized high concentrations.[1]

  • PEG Reagent Properties: The nature of the PEG itself can be a factor. Highly hydrophobic linkers or very high molecular weight PEGs can sometimes induce precipitation if not optimized.

    • Troubleshooting:

      • Consider using a PEG with a more hydrophilic linker.

      • Test different PEG architectures (e.g., branched vs. linear) as branched PEGs can sometimes offer better shielding and solubility.[2]

Q2: My conjugate is soluble initially but aggregates during purification or storage. What can I do to improve its long-term stability?

A2: Delayed aggregation suggests that the conjugate is metastable and sensitive to downstream processing or storage conditions.

  • Purification Stress: Techniques like dialysis, ultrafiltration, or chromatography can subject the conjugate to stressful conditions (e.g., shear stress, unfavorable buffer exchange).

    • Troubleshooting:

      • Dialysis: Ensure the dialysis buffer is optimized for the conjugate's stability (correct pH, ionic strength). Avoid dialyzing against pure water, which can cause proteins to crash out. A low concentration of salt (e.g., 150 mM NaCl) is often beneficial.

      • Chromatography: For Size Exclusion Chromatography (SEC), some PEGylated proteins can interact non-specifically with the column matrix. Including a moderate salt concentration (e.g., 150-300 mM NaCl) or additives like arginine (e.g., 200 mM) in the mobile phase can reduce these interactions and improve recovery.[3]

  • Storage Buffer Composition: The final formulation is critical for long-term stability.

    • Troubleshooting:

      • Perform a buffer screen to find the optimal pH and excipients for your conjugate.

      • Consider adding stabilizers such as glycerol, sucrose, or amino acids (e.g., arginine, glycine) to the storage buffer.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein component of the conjugate, leading to aggregation.

    • Troubleshooting:

      • Aliquot the purified conjugate into single-use volumes before freezing to minimize freeze-thaw cycles.

      • Consider flash-freezing in liquid nitrogen.

Q3: How does the molecular weight and structure of the PEG affect the solubility of the final conjugate?

A3: The size and architecture of the PEG chain are critical determinants of the conjugate's properties.

  • Molecular Weight (MW): Increasing the PEG molecular weight generally increases the hydrodynamic radius of the conjugate.[4] This larger size can enhance solubility and prolong circulation half-life by reducing renal clearance.[2] However, very high MW PEGs can sometimes lead to aggregation if they interact with hydrophobic pockets on the protein surface.

  • Structure (Linear vs. Branched):

    • Linear PEGs are the most common type.

    • Branched PEGs have multiple PEG arms extending from a central core. This "umbrella-like" structure can be more effective at shielding the protein surface, which can lead to greater stability, enhanced protection from proteolytic degradation, and reduced immunogenicity compared to a linear PEG of similar molecular weight.

Q4: I am not achieving the desired degree of PEGylation, and my protein remains poorly soluble. How can I optimize the reaction?

A4: Low PEGylation efficiency can leave hydrophobic patches on the protein surface exposed, leading to poor solubility. Optimizing the reaction stoichiometry and conditions is key.

  • PEG-to-Protein Molar Ratio: This is one of the most important factors.

    • Troubleshooting:

      • Increase the molar excess of the activated PEG reagent. A starting point is often a 5- to 10-fold molar excess over the protein.[1]

      • Perform a series of small-scale reactions with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal balance between PEGylation degree and protein activity/solubility.

  • Reaction Time and Temperature:

    • Troubleshooting:

      • Increase the reaction time. For NHS-ester reactions, incubating for 1-3 hours is typical.[1]

      • While many protocols recommend reacting at 4°C to control the reaction, performing it at room temperature for a shorter duration (e.g., 1 hour) can increase the reaction rate.[1] Monitor for any signs of protein degradation at the higher temperature.

Data Presentation

While specific solubility values are highly dependent on the protein, PEG reagent, and buffer conditions, the following table illustrates the expected trend in solubility and hydrodynamic radius as a function of PEG molecular weight. These are representative values and should be determined experimentally for your specific conjugate.

Conjugate PEG Molecular Weight (kDa) PEG Structure Illustrative Solubility (mg/mL) Illustrative Hydrodynamic Radius (nm)
Unmodified ProteinN/AN/A53.5
Protein-PEG Conjugate5Linear156.2
Protein-PEG Conjugate20Linear3510.8
Protein-PEG Conjugate40Branched>5015.5

Experimental Protocols

Protocol 1: General Amine PEGylation using an NHS-Ester PEG

This protocol describes a general method for conjugating an NHS-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester PEG reagent (e.g., mPEG-SVA, mPEG-SC)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Dialysis tubing (appropriate Molecular Weight Cut-Off)

  • Purification Buffer: e.g., PBS, pH 7.4

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to remove any amine-containing buffers (like Tris).

    • Adjust the protein concentration to 2-5 mg/mL. Keep the solution on ice.

  • PEG Reagent Preparation:

    • Allow the NHS-Ester PEG reagent to warm to room temperature before opening the container to prevent moisture condensation.[1]

    • Calculate the amount of PEG reagent needed for the desired molar excess (e.g., 10-fold).

    • Immediately before use, dissolve the PEG reagent in a small amount of dry DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • While gently stirring the protein solution on ice, add the dissolved PEG reagent dropwise.

    • Incubate the reaction mixture at 4°C for 3 hours or at room temperature for 1 hour.[1] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris. This will react with and neutralize any remaining active NHS-Ester PEG.

    • Incubate for 15-30 minutes.

  • Purification (Dialysis):

    • Transfer the quenched reaction mixture to a dialysis cassette with a MWCO that is at least 5-10 times smaller than the molecular weight of the protein-PEG conjugate.

    • Dialyze against the Purification Buffer at 4°C. Perform at least three buffer changes of >100-fold volume excess over 24 hours to remove unreacted PEG and quenching reagent.

  • Analysis and Storage:

    • Recover the purified conjugate from the dialysis cassette.

    • Analyze the conjugate using SDS-PAGE (to visualize the increase in molecular weight) and SEC (to assess purity and aggregation).

    • Store the final product at 4°C for short-term use or at -80°C in single-use aliquots for long-term storage.

Protocol 2: Solubility Assessment via Centrifugation

This is a simple method to estimate the solubility of a protein-PEG conjugate.

Materials:

  • Purified protein-PEG conjugate solution

  • Spectrophotometer and UV-transparent cuvettes

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock of your protein-PEG conjugate in the desired final buffer.

  • Induce Potential Precipitation:

    • Take an aliquot of the conjugate solution and centrifuge at high speed (e.g., >14,000 x g) for 30 minutes at 4°C to pellet any existing or potential aggregates.

  • Measure Soluble Fraction:

    • Carefully remove the supernatant without disturbing the pellet (if any).

    • Measure the protein concentration of the supernatant using a spectrophotometer (e.g., absorbance at 280 nm).

  • Calculate Solubility:

    • The measured concentration of the supernatant represents the solubility of the conjugate under those specific conditions. Compare this value to the initial concentration before centrifugation to determine the percentage of soluble protein.

Visual Guides

Below are diagrams created using Graphviz to illustrate key workflows and concepts.

G cluster_prep Phase 1: Preparation & Reaction cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis & Storage Prot_Prep Protein Preparation (Buffer Exchange, Concentration Adjust) Reaction PEGylation Reaction (Control pH, Temp, Molar Ratio) Prot_Prep->Reaction PEG_Prep PEG Reagent Preparation (Dissolve in DMSO/DMF) PEG_Prep->Reaction Quench Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify Purification (Dialysis or SEC) Quench->Purify Analysis Characterization (SDS-PAGE, SEC, Solubility Assay) Purify->Analysis Store Final Product (Aliquoting & Storage) Analysis->Store

Caption: Standard experimental workflow for protein PEGylation.

G Start Precipitation Observed? Check_pH Is pH near pI? Start->Check_pH Yes Success Solubility Improved Start->Success No Check_Conc Is protein concentration high (>10 mg/mL)? Check_pH->Check_Conc No Action_pH Adjust pH (1-2 units from pI) Check_pH->Action_pH Yes Check_PEG Using appropriate PEG & Buffer? Check_Conc->Check_PEG No Action_Conc Decrease Protein Conc. Add PEG slowly Check_Conc->Action_Conc Yes Action_PEG Switch to Amine-Free Buffer Test different PEG architecture Check_PEG->Action_PEG No Failure Issue Persists: Consider Protein Engineering Check_PEG->Failure Yes Action_pH->Success Action_Conc->Success Action_PEG->Success

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Bromoacetyl Group Reactions with Histidine and Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoacetyl chemistry to modify histidine and methionine residues in proteins.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Q1: My bromoacetylation reaction is showing low or no labeling of my target protein. What are the possible causes and solutions?

A1: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: The reaction of bromoacetyl groups with both histidine and methionine is pH-dependent. The imidazole side chain of histidine needs to be sufficiently nucleophilic, which is favored at a pH above its pKa (typically around 6.0-7.0 in a protein context). The thioether of methionine is generally reactive over a broader pH range but can also be influenced by the local environment.

    • Solution: Optimize the reaction pH. Start with a pH around 7.0-8.5. You may need to perform a pH titration to find the optimal condition for your specific protein.

  • Reagent Instability: Bromoacetylating reagents can be susceptible to hydrolysis, especially at higher pH.

    • Solution: Prepare the bromoacetylating reagent solution fresh just before use. Avoid prolonged storage of the reagent in aqueous buffers.

  • Inaccessible Residues: The target histidine or methionine residues may be buried within the protein structure and therefore inaccessible to the labeling reagent.

    • Solution: If preserving the native protein structure is not critical, consider adding a denaturant (e.g., urea, guanidinium chloride) to unfold the protein and expose the residues. If the native structure is required, you may need to choose a different labeling strategy or a different target residue.

  • Insufficient Reagent Concentration: The molar excess of the bromoacetylating reagent may be too low.

    • Solution: Increase the molar excess of the bromoacetylating reagent. A common starting point is a 10- to 20-fold molar excess over the protein. Optimization may be required.

Q2: I am observing non-specific labeling of other amino acid residues. How can I improve the selectivity for histidine and methionine?

A2: Non-specific labeling is a common issue, particularly with reactive reagents like bromoacetyl derivatives. Cysteine and lysine are the most common off-target residues.

  • pH Control: The reactivity of different nucleophilic amino acid side chains is highly pH-dependent. Cysteine's thiol group is most reactive at a pH around its pKa (~8.5), but can still react at lower pH values. Lysine's primary amine is most reactive at a pH above its pKa (~10.5).

    • Solution: Carefully control the reaction pH. To favor histidine and methionine modification over cysteine, you can try a pH range of 6.0-7.0. However, at this pH, the reaction rate will be slower. To avoid significant lysine labeling, keep the pH below 9.0.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of side reactions.

    • Solution: Optimize the reaction time and temperature. Start with a shorter reaction time (e.g., 1-2 hours) at room temperature or 4°C and monitor the reaction progress.

  • Blocking Free Thiols: If your protein contains reactive cysteine residues that you do not want to label, you can block them prior to the bromoacetylation reaction.

    • Solution: Use a cysteine-specific blocking reagent like N-ethylmaleimide (NEM) or iodoacetamide at a pH of ~7.0 before introducing your bromoacetylating reagent.

Q3: How can I distinguish between the modification of histidine and methionine residues?

A3: Distinguishing between histidine and methionine modification can be achieved through mass spectrometry-based approaches.

  • Mass Spectrometry (MS): The addition of an acetyl group from the bromoacetyl reagent results in a specific mass increase. However, the initial reaction with the bromoacetyl group leads to the addition of a carboxymethyl group (CH2-COOH) after hydrolysis of the bromine, resulting in a mass shift.

    • Solution: Analyze the intact protein or proteolytic digests of the labeled protein by mass spectrometry. Look for the expected mass shift corresponding to the modification on peptides containing histidine or methionine.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the modified peptides can pinpoint the exact site of modification.

    • Solution: Perform MS/MS on the modified peptides. The fragmentation pattern will reveal which specific amino acid residue is carrying the modification. The fragmentation of the imidazole ring of histidine or the thioether of methionine will produce characteristic daughter ions.

Q4: My protein precipitates during the labeling reaction. What can I do?

A4: Protein precipitation can be caused by changes in the protein's surface charge and hydrophobicity upon labeling, or by the reaction conditions themselves.

  • Solution:

    • Optimize Reagent Concentration: A high concentration of the labeling reagent can lead to precipitation. Try reducing the molar excess of the reagent.

    • Modify Buffer Conditions: The addition of stabilizing agents to the reaction buffer, such as glycerol (5-10%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%), can help maintain protein solubility.

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the labeling reaction and potential aggregation processes.

Data Presentation

Table 1: Expected Mass Shifts upon Bromoacetylation

Amino AcidModifying GroupMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
HistidineCarboxymethyl+58.0055+58.04
MethionineCarboxymethyl+58.0055+58.04

Note: The initial reaction with a bromoacetyl group adds a bromoacetyl moiety (-COCH2Br). However, under typical aqueous reaction conditions and workup, the bromine is hydrolyzed, resulting in a carboxymethyl modification (-COCH2OH), which can then be further derivatized or exist as a carboxylate. The mass shift provided is for the net addition of a carboxymethyl group.

Table 2: General Influence of pH on Bromoacetylation Reactivity

pH RangePrimary Target(s)Notes
5.5 - 6.5HistidineReaction rate is generally slower. Selectivity over cysteine can be improved.
6.5 - 7.5Histidine, Methionine, CysteineGood starting point for general labeling of these residues. Cysteine reactivity increases with pH.
7.5 - 8.5Histidine, Methionine, CysteineCysteine is highly reactive in this range.
> 8.5Lysine, Cysteine, Histidine, MethionineIncreased reactivity with lysine's primary amine, leading to more non-specific labeling.

Experimental Protocols

Detailed Methodology for Bromoacetylation of a Protein

This protocol provides a general guideline for the bromoacetylation of a protein. Optimal conditions may vary depending on the specific protein and labeling reagent.

1. Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES). Avoid buffers with primary amines (e.g., Tris) if you want to minimize lysine side reactions.

  • Bromoacetylating reagent (e.g., bromoacetic acid N-hydroxysuccinimide ester, bromoacetamide).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol).

  • Desalting column or dialysis membrane for purification.

2. Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has a low solubility, you may need to optimize the buffer composition.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the bromoacetylating reagent in an organic solvent like DMSO or DMF. A 100 mM stock solution is a common starting point.

  • Labeling Reaction: a. Add the desired molar excess of the bromoacetylating reagent to the protein solution. A 10-20 fold molar excess is a good starting point. Add the reagent dropwise while gently vortexing to ensure mixing. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the labeling reagent is light-sensitive.

  • Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. The quencher should contain a thiol group to react with the excess bromoacetylating reagent. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Confirm the labeling by mass spectrometry to determine the degree of labeling and to identify the modified residues.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_products Products Protein_His Histidine Residue (Imidazole Ring) Attack_His N attacks CH2 Protein_His->Attack_His pH > 6 Protein_Met Methionine Residue (Thioether) Attack_Met S attacks CH2 Protein_Met->Attack_Met pH dependent Bromoacetyl Bromoacetyl Group (R-CO-CH2-Br) Bromoacetyl->Attack_His Bromoacetyl->Attack_Met Modified_His Carboxymethyl-Histidine (Alkylated Imidazole) Attack_His->Modified_His Bromide Bromide Ion (Br-) Attack_His->Bromide Modified_Met Carboxymethyl-Methionine (Alkylated Thioether) Attack_Met->Modified_Met Attack_Met->Bromide Experimental_Workflow Start Start: Protein Sample Reagent_Prep Prepare fresh Bromoacetyl Reagent Start->Reagent_Prep Reaction Incubate Protein + Bromoacetyl Reagent (Control pH, Temp, Time) Start->Reaction Reagent_Prep->Reaction Quench Quench Reaction (e.g., with L-cysteine) Reaction->Quench Purify Purify Labeled Protein (Desalting/Dialysis) Quench->Purify Analyze Analyze by Mass Spectrometry (Confirm Labeling) Purify->Analyze End End: Labeled Protein Analyze->End

Validation & Comparative

Characterizing Bromoacetic-PEG2-NHS Ester Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional crosslinkers like Bromoacetic-PEG2-NHS ester is paramount for ensuring the quality, efficacy, and reproducibility of their conjugated products. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the characterization of this compound, complete with experimental protocols and data presentation.

This compound is a heterobifunctional crosslinker featuring a bromoacetyl group and an N-hydroxysuccinimide (NHS) ester. The bromoacetyl group readily reacts with thiol groups (e.g., on cysteine residues of proteins), while the NHS ester efficiently acylates primary amines (e.g., on lysine residues or the N-terminus of proteins). The central polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Accurate characterization is crucial to confirm the integrity of these reactive ends and the overall structure of the linker before its use in conjugation reactions.

Mass Spectrometry: A Primary Tool for Structural Verification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the chemical structure of this compound. Electrospray ionization (ESI) is the preferred ionization method for such polar molecules.

Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular Formula C₁₃H₁₉BrN₂O₇
Monoisotopic Mass 394.0376 u
Average Mass 395.206 u
Primary Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺
Experimental Protocol: ESI-MS of this compound
  • Sample Preparation:

    • Dissolve this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1-10 µg/mL.

    • Acidify the sample solution with 0.1% formic acid to promote protonation for positive ion mode ESI.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.

    • Set the electrospray source to positive ion mode.

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and robust signal.

  • Data Acquisition:

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺). Select the precursor ion and apply collision-induced dissociation (CID) to induce fragmentation.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound in MS/MS is predicted to occur at the most labile bonds, primarily the ester and amide linkages.

G M [M+H]⁺ m/z 395.0452 F1 Loss of NHS (-C₄H₄NO₃) m/z 281.0396 M->F1 -114.0086 Da F2 Loss of BrCH₂CO (-C₂H₂BrO) m/z 274.0978 M->F2 -120.9474 Da F3 Cleavage of PEG chain M->F3 Variable losses G cluster_0 Initial Purity & Identity cluster_1 Detailed Structural Confirmation HPLC HPLC Analysis (Purity Assessment) NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR MS High-Resolution MS (Accurate Mass) NMR->MS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS End Fully Characterized Linker MSMS->End Start This compound Sample Start->HPLC Start->FTIR

A Researcher's Guide to HPLC Analysis of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer serum half-life, reduced immunogenicity, and increased stability.[1][2] However, the PEGylation reaction often results in a complex mixture of molecules, including the native protein, unreacted PEG, and protein conjugates with varying numbers of PEG chains attached at different sites (positional isomers).[] Consequently, robust analytical techniques are essential for the characterization and quality control of these biotherapeutics.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical strategies for PEGylated proteins. Several HPLC modes are employed, each separating molecules based on different physicochemical properties. This guide provides a comparative overview of the most common HPLC techniques used for the analysis of protein-PEG conjugates: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Comparative Analysis of HPLC Methods

Choosing the optimal HPLC method depends on the specific analytical goal, such as quantifying the degree of PEGylation, separating positional isomers, or detecting aggregates. The following table summarizes the key characteristics and applications of each technique.

HPLC Mode Principle of Separation Primary Application Advantages Disadvantages
Size-Exclusion (SEC) Separation based on hydrodynamic radius (molecular size).[]Quantifying aggregates, separating unreacted protein and PEG from the conjugate.[][4]Mild, non-denaturing conditions; reliable for aggregate analysis.[4]Often insufficient resolution to separate different degrees of PEGylation or positional isomers; potential for non-specific interactions.[2][4]
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.[]Separation of positional isomers; analysis of PEGylation sites.[][5]High resolving power for isomers.[5]Can be denaturing; peak broadening due to PEG polydispersity; complex separation mechanism.[6][7]
Ion-Exchange (IEX) Separation based on net surface charge.[]Separation of species with different degrees of PEGylation and positional isomers.[1][]High resolution for charge variants; non-denaturing conditions.[1]PEG chains can shield protein charges, potentially reducing separation efficiency; dynamic binding capacity can be significantly decreased.[][8]
Hydrophobic Interaction (HIC) Separation based on hydrophobicity under non-denaturing, high-salt conditions.[][9]Orthogonal method to IEX for purifying and separating PEGylated species.[]Non-denaturing; separates based on subtle hydrophobicity differences.[9]Lower capacity and resolution compared to IEX and RP-HPLC.[]

Experimental Workflow

The general workflow for the HPLC analysis of a protein-PEG conjugate sample involves sample preparation, selection of the appropriate HPLC method, and subsequent data analysis, often coupled with mass spectrometry (MS) for definitive identification.

HPLC_Workflow_for_Protein_PEG_Conjugates cluster_prep Preparation cluster_analysis HPLC Analysis cluster_modes Chromatographic Modes cluster_detection Detection & Data Analysis Sample Protein-PEG Conjugate Reaction Mixture Prep Sample Preparation (e.g., Dilution, Filtration) Sample->Prep HPLC_System HPLC System SEC SEC (Size) HPLC_System->SEC Size Variants & Aggregates RP_HPLC RP-HPLC (Hydrophobicity) HPLC_System->RP_HPLC Isomers & Hydrophobicity IEX IEX (Charge) HPLC_System->IEX Charge Variants & Degree of PEGylation HIC HIC (Hydrophobicity) HPLC_System->HIC Orthogonal Separation Detector Detection (UV, RI, MALS) SEC->Detector RP_HPLC->Detector IEX->Detector HIC->Detector Data_Analysis Data Analysis (Peak Integration, MW Calculation) Detector->Data_Analysis MS_Confirm MS Confirmation (Optional) Data_Analysis->MS_Confirm

References

Bromoacetyl vs. Maleimide: A Comparative Guide to Bioconjugation Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical choice of conjugation chemistry, the stability of the resulting linkage is paramount. This guide provides an objective comparison of two prevalent thiol-reactive chemistries: bromoacetyl and maleimide. We delve into the stability of the formed thioether bonds, supported by experimental data and detailed protocols to aid in making informed decisions for your bioconjugation strategies.

The covalent linkage of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various strategies, targeting cysteine residues through thiol-reactive chemistries is a popular approach due to the relatively low abundance and high nucleophilicity of the thiol group. Bromoacetyl and maleimide moieties are two of the most commonly employed functional groups for this purpose. While both react efficiently with thiols to form a stable thioether bond, the long-term stability of the resulting conjugate can differ significantly, impacting the efficacy and safety of biotherapeutics, including antibody-drug conjugates (ADCs).

At the Core of Stability: The Thioether Bond

The reaction of a thiol with either a bromoacetyl or a maleimide group results in the formation of a thioether bond. However, the chemical environment surrounding this bond dictates its susceptibility to degradation.

Bromoacetyl Chemistry: The reaction of a bromoacetyl group with a thiol proceeds via a straightforward SN2 nucleophilic substitution reaction, forming a stable and irreversible thioether bond.[1] This linkage is generally considered robust and not susceptible to cleavage under typical physiological conditions.

Maleimide Chemistry: Maleimide groups react with thiols via a Michael addition reaction, also forming a thioether bond within a succinimide ring structure. While this reaction is highly efficient and selective for thiols at physiological pH, the resulting thiosuccinimide conjugate is susceptible to a retro-Michael reaction.[2][3] This reversal of the initial conjugation step can lead to the detachment of the conjugated molecule, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm and blood plasma.[2]

Quantitative Comparison of Conjugate Stability

Direct quantitative comparisons of the stability of bioconjugates formed through bromoacetyl and maleimide chemistries are crucial for selecting the appropriate linker for a specific application. While head-to-head studies with identical biomolecules and conditions are not abundant in the literature, the available data consistently points to the superior stability of the bromoacetyl-thiol linkage.

The instability of the maleimide-thiol adduct is a well-documented phenomenon. The retro-Michael reaction can lead to a "thiol exchange" where the maleimide-conjugated molecule is transferred to another thiol-containing species. This process can be mitigated by the hydrolysis of the succinimide ring in the maleimide-thiol adduct, which forms a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[4] However, the rate of this stabilizing hydrolysis can be slow and is influenced by the substituents on the maleimide ring.[4]

Linkage ChemistryBond TypeKey Stability ConcernStabilizing Factor
Bromoacetyl-Thiol ThioetherGenerally considered stableN/A (inherently stable bond)
Maleimide-Thiol Thioether (in a succinimide ring)Retro-Michael addition and thiol exchangeHydrolysis of the succinimide ring

Experimental Protocols

To aid researchers in evaluating the stability of their own bioconjugates, we provide detailed methodologies for conjugation and a comparative stability assay.

Protocol 1: Bioconjugation of a Thiol-Containing Peptide

A. Bromoacetylation of the Targeting Molecule (e.g., a Peptide):

  • Dissolve the peptide containing a free amine group in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Add a 10-fold molar excess of bromoacetic acid N-hydroxysuccinimide ester (BAuS) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purify the bromoacetylated peptide using reverse-phase HPLC.

  • Lyophilize the purified product.

B. Maleimide Functionalization of the Targeting Molecule (e.g., a Peptide):

  • Dissolve the peptide containing a free amine group in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5).

  • Add a 10-fold molar excess of a maleimide-NHS ester reagent (e.g., SMCC) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purify the maleimide-functionalized peptide using reverse-phase HPLC.

  • Lyophilize the purified product.

C. Conjugation to a Thiol-Containing Biomolecule (e.g., a Cysteine-Containing Protein):

  • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).

  • If necessary, reduce any disulfide bonds in the protein by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature. Remove excess reducing agent using a desalting column.

  • Add the bromoacetylated or maleimide-functionalized peptide to the protein solution at a desired molar ratio (e.g., 5:1 to 10:1).

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere.

  • Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.

  • Purify the bioconjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted peptide and other small molecules.

Protocol 2: Comparative Stability Assay in Human Plasma
  • Sample Preparation:

    • Prepare stock solutions of the bromoacetyl- and maleimide-conjugated biomolecules at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

    • Spike the stock solutions into fresh human plasma to a final concentration of 100 µg/mL.

    • Prepare control samples of the unconjugated biomolecule and the free payload in plasma at the same concentration.

    • Incubate all samples at 37°C.

  • Time Points:

    • Collect aliquots from each sample at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Analysis by HPLC:

    • Sample Pre-treatment: Thaw the plasma samples and precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the released payload.

    • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a suitable C18 column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Detection: Monitor the absorbance at a wavelength appropriate for the payload.

    • Quantification: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time for both the bromoacetyl and maleimide conjugates.

    • Calculate the half-life (t1/2) of each conjugate in plasma by fitting the data to a first-order decay model.

Visualizing the Pathways

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

G cluster_bromoacetyl Bromoacetyl-Thiol Conjugation cluster_maleimide Maleimide-Thiol Conjugation & Degradation Biomolecule_Br Biomolecule-Bromoacetyl Thioether_Br Stable Thioether Adduct Biomolecule_Br->Thioether_Br SN2 Reaction Thiol Protein-SH Thiol->Thioether_Br Biomolecule_Mal Biomolecule-Maleimide Thioether_Mal Thiosuccinimide Adduct Biomolecule_Mal->Thioether_Mal Michael Addition Thiol2 Protein-SH Thiol2->Thioether_Mal Retro_Michael Retro-Michael Reaction Thioether_Mal->Retro_Michael Hydrolysis Hydrolysis Thioether_Mal->Hydrolysis Retro_Michael->Biomolecule_Mal Retro_Michael->Thiol2 Thiol_Exchange Thiol Exchange Product Retro_Michael->Thiol_Exchange Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct External_Thiol External Thiol (e.g., GSH) External_Thiol->Thiol_Exchange

Caption: Reaction pathways for bromoacetyl and maleimide conjugation.

G start Start: Bromoacetyl & Maleimide Conjugates incubation Incubate in Human Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc RP-HPLC Analysis supernatant->hplc quantification Quantify Released Payload hplc->quantification analysis Calculate Half-Life (t1/2) quantification->analysis end End: Comparative Stability Data analysis->end

Caption: Workflow for comparative stability assay.

Conclusion

The choice between bromoacetyl and maleimide chemistry for bioconjugation has significant implications for the stability of the final product. While maleimides offer rapid and highly selective conjugation to thiols, the resulting thioether bond is susceptible to retro-Michael addition, which can lead to premature cleavage of the conjugate, especially in the thiol-rich in vivo environment. Although this instability can be mitigated by hydrolysis of the succinimide ring, this adds a layer of complexity and potential heterogeneity.

In contrast, bromoacetyl chemistry forms a robust and stable thioether bond that is not prone to reversal under physiological conditions. For applications where long-term stability is critical, such as in the development of antibody-drug conjugates and other biotherapeutics, the use of bromoacetyl or other haloacetyl-based linkers offers a more reliable and straightforward approach to ensure the integrity of the bioconjugate. Researchers should carefully consider the stability requirements of their specific application when selecting a thiol-reactive conjugation strategy.

References

A Head-to-Head Comparison: Bromoacetic-PEG2-NHS Ester vs. SMCC Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation strategies. This guide provides an objective comparison of two popular heterobifunctional crosslinkers: Bromoacetic-PEG2-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical reactivity, the stability of the resulting conjugates, and provide experimental protocols to assist in selecting the optimal reagent for your specific application.

Executive Summary

This compound and SMCC are both valuable tools for covalently linking molecules, most commonly proteins, peptides, or other biomolecules. Both possess an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The key difference lies in their thiol-reactive functionalities: this compound utilizes a bromoacetyl group, while SMCC employs a maleimide group. This distinction leads to significant differences in reaction kinetics, optimal pH conditions, and the stability of the final thioether bond.

Chemical Properties and Reaction Mechanisms

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a widely used crosslinker, particularly in the development of antibody-drug conjugates (ADCs).[1][2] It features a maleimide group that reacts specifically with sulfhydryl (thiol) groups of cysteine residues to form a stable thioether linkage.[3][4][5] The NHS ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[3][4][5] The cyclohexane bridge in the SMCC structure confers added stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this feature.[3][4]

This compound

This crosslinker contains a bromoacetyl group as its thiol-reactive moiety and an NHS ester for amine coupling.[6][7][8] The bromoacetyl group reacts with sulfhydryl groups via a nucleophilic substitution reaction, forming a stable thioether bond.[6][9] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity and aqueous solubility of the crosslinker and the resulting conjugate.[6][9]

Performance Comparison: A Data-Driven Analysis

The selection between these two crosslinkers often comes down to the desired reaction conditions and the required stability of the final conjugate.

FeatureThis compoundSMCC Crosslinker
Amine Reactive Group N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Thiol Reactive Group BromoacetylMaleimide
Optimal pH for Thiol Reaction 8.5 - 9.06.5 - 7.5[3][4]
Thiol Reaction Kinetics Slower, requires higher pHVery fast at neutral pH[3][4]
Thioether Bond Stability Highly stable, irreversibleStable, but can be susceptible to retro-Michael addition (reversibility) in the presence of other thiols.[10]
Solubility Enhanced aqueous solubility due to PEG spacer[6][9]Low aqueous solubility (requires organic co-solvent like DMSO or DMF). Water-soluble versions (e.g., Sulfo-SMCC) are available.[3][5]
Spacer Arm PEG spacer provides hydrophilicity and flexibility.Cyclohexane spacer provides rigidity and enhances maleimide stability.[3][4]

Experimental Data Insights

Studies comparing the reactivity of bromoacetyl and maleimide groups have shown a significant difference in their reaction kinetics with thiols. At a pH of 6.5, the reaction with a maleimide is approximately 2-3 orders of magnitude faster than with a bromoacetyl group.[3][4] This differential reactivity can be exploited for sequential conjugation strategies. The bromoacetyl group, while requiring a higher pH for efficient reaction, maintains high chemoselectivity for thiols with minimal cross-reactivity with other nucleophilic groups like amines or imidazoles at this elevated pH.[3][4]

The stability of the resulting thioether bond is a critical consideration. The bond formed by the reaction of a bromoacetyl group with a thiol is a stable thioether. In contrast, the thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione in the intracellular environment.[10] However, hydrolysis of the succinimide ring in the maleimide-thiol adduct can occur, which stabilizes the linkage and prevents this reversal.[10]

Experimental Protocols

Two-Step Conjugation Protocol using SMCC

This protocol is a standard two-step procedure for conjugating two proteins (Protein-NH₂ and Protein-SH).

Materials:

  • Protein-NH₂ (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-SH (e.g., a cysteine-containing peptide or protein)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Reaction buffers: Conjugation Buffer A (PBS, pH 7.2-8.0), Conjugation Buffer B (PBS, pH 6.5-7.0)

Procedure:

  • Preparation of SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction with Amine-Containing Protein:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer B.

  • Reaction with Thiol-Containing Protein:

    • Immediately add the maleimide-activated protein to the Protein-SH solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM of a free thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.

Two-Step Conjugation Protocol using this compound

This protocol outlines a two-step conjugation exploiting the different pH optima for the NHS ester and bromoacetyl reactions.

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-SH

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Reaction buffers: Amine Reaction Buffer (PBS, pH 7.2-8.0), Thiol Reaction Buffer (e.g., Borate buffer, pH 8.5-9.0)

Procedure:

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Reaction with Amine-Containing Protein:

    • Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein-NH₂ solution in the Amine Reaction Buffer.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted crosslinker using a desalting column equilibrated with the Thiol Reaction Buffer.

  • Reaction with Thiol-Containing Protein:

    • Immediately add the bromoacetyl-activated protein to the Protein-SH solution in the Thiol Reaction Buffer.

    • Incubate for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques like HPLC.

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 10-50 mM of a free thiol-containing compound.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Visualizing the Conjugation Workflow

The following diagrams illustrate the chemical reactions and a potential experimental workflow.

G cluster_smcc SMCC Conjugation cluster_bromo This compound Conjugation Protein-NH2_smcc Protein-NH₂ Activated_Protein_smcc Maleimide-Activated Protein Protein-NH2_smcc->Activated_Protein_smcc + SMCC (pH 7.2-8.0) SMCC SMCC Conjugate_smcc Stable Thioether Conjugate Activated_Protein_smcc->Conjugate_smcc + Protein-SH (pH 6.5-7.5) Protein-SH_smcc Protein-SH Protein-NH2_bromo Protein-NH₂ Activated_Protein_bromo Bromoacetyl-Activated Protein Protein-NH2_bromo->Activated_Protein_bromo + Bromo Linker (pH 7.2-8.0) Bromo_Linker Bromoacetic-PEG2-NHS Ester Conjugate_bromo Highly Stable Thioether Conjugate Activated_Protein_bromo->Conjugate_bromo + Protein-SH (pH 8.5-9.0) Protein-SH_bromo Protein-SH

Caption: Reaction schemes for SMCC and this compound.

G start Start with Protein A (with amines) and Protein B (with a thiol) step1 React Protein A with This compound at pH 7.2-8.0 start->step1 step2 Purify to remove excess linker (Desalting Column) step1->step2 step3 React Bromoacetyl-Protein A with Protein B at pH 8.5-9.0 step2->step3 end Purified, stable Protein A - Protein B Conjugate step3->end

Caption: Workflow for this compound conjugation.

G start Start with Protein A (with amines) and Protein B (with a thiol) step1 React Protein A with SMCC at pH 7.2-8.0 start->step1 step2 Purify to remove excess linker (Desalting Column) step1->step2 step3 React Maleimide-Protein A with Protein B at pH 6.5-7.5 step2->step3 end Purified Protein A - Protein B Conjugate step3->end

Caption: Workflow for SMCC conjugation.

Conclusion: Making the Right Choice

The choice between this compound and SMCC depends on the specific requirements of the experiment.

  • Choose SMCC when:

    • Rapid conjugation at neutral pH is desired.

    • The potential for retro-Michael addition is not a significant concern for the application, or when subsequent hydrolysis of the succinimide ring can be tolerated or promoted to enhance stability.

    • Working with well-established protocols, particularly in ADC development, is a priority.

  • Choose this compound when:

    • A highly stable, irreversible thioether bond is critical for the application, especially for in vivo studies where the conjugate will be exposed to high concentrations of thiols.

    • Enhanced aqueous solubility of the crosslinker and the final conjugate is beneficial.

    • The biomolecules are stable at a slightly alkaline pH (8.5-9.0) during the thiol conjugation step.

    • A sequential conjugation strategy is planned, taking advantage of the differential reactivity of the bromoacetyl group compared to other functionalities like maleimides.

By carefully considering these factors and utilizing the provided protocols, researchers can make an informed decision to select the most appropriate crosslinker to achieve their bioconjugation goals.

References

A Comparative Guide to PROTAC Linker Chemistries: Moving Beyond Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. While Bromoacetic-PEG2-NHS ester has served as a foundational tool, the field is rapidly evolving, with a diverse array of alternative linker chemistries offering improved performance and tailored properties. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual workflows to inform rational PROTAC design.

The linker in a PROTAC molecule is far from a passive spacer; it critically influences the molecule's efficacy, selectivity, and physicochemical properties.[1] The length, rigidity, and chemical nature of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of ubiquitination and subsequent degradation.[2][3] This guide explores the most promising alternatives to the traditional this compound linker, providing a data-driven framework for linker selection and optimization.

Performance Comparison of PROTAC Linkers

The following table summarizes quantitative data from various studies, comparing the degradation efficiency (DC50 and Dmax) of PROTACs employing different linker types. It is important to note that direct head-to-head comparisons across different target proteins and cell lines can be challenging; however, the presented data, extracted from studies optimizing linkers for specific targets, offers valuable insights into the relative performance of these chemistries.

Linker TypeTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PEG-based (e.g., this compound chemistry) BRD4VHLHeLa~50-100~80-90[4][5]
Alkyl Chain BRD4CRBNMOLM13<1>95[4]
Alkyne (Click Chemistry) BRD4CRBNMOLM133-fold more potent than alkyl>95[4]
Piperidine/Piperazine Androgen Receptor (AR)VHLLNCaP<1>90[4]
Triazole (Click Chemistry) BRD4VHL/CRBNH661<500 (Varies with length)>80[4]

Key Observations:

  • Alkyl and Alkyne Linkers: In several studies, moving from traditional PEG linkers to more hydrophobic alkyl chains or rigid alkynes has resulted in significantly enhanced degradation potency (lower DC50 values).[4] For instance, a BET degrader with an ethynyl group replacing a more flexible amine linkage showed a 3 to 6-fold increase in cell activity in certain leukemia cell lines.[4]

  • Piperidine/Piperazine Linkers: The incorporation of saturated heterocycles like piperidine and piperazine can improve the physicochemical properties of PROTACs, such as solubility and cell permeability, leading to potent degradation at low nanomolar concentrations.[4][6]

  • Click Chemistry (Triazoles): The use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) to form stable triazole linkers offers a highly efficient and modular approach to PROTAC synthesis.[4][7] This method allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions for efficient optimization.[4]

Experimental Protocols

Synthesis of an Alkyne-Containing PROTAC Linker via Click Chemistry

This protocol describes a general method for synthesizing a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Target protein ligand with a terminal alkyne.

  • E3 ligase ligand with an azide functionality.

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O).

  • Sodium ascorbate.

  • Solvent (e.g., a mixture of tert-butanol and water).

Procedure:

  • Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a chelating agent like EDTA to remove the copper catalyst.

  • Extract the product with an appropriate organic solvent and purify by column chromatography to yield the final PROTAC.[7][8]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot and quantify the band intensities.

  • Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[9][10]

Ternary Complex Formation Assay using TR-FRET

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the formation of the ternary complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged).

  • Purified, tagged E3 ligase (e.g., GST-tagged).

  • Terbium-conjugated anti-tag antibody (e.g., anti-His).

  • Fluorescently labeled anti-tag antibody (e.g., FITC-conjugated anti-GST).

  • PROTAC of interest.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • In a microplate, add the assay buffer, the tagged target protein, and the tagged E3 ligase.

  • Add a serial dilution of the PROTAC.

  • Add the terbium-conjugated and fluorescently labeled antibodies.

  • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measure the TR-FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.

  • The data can be used to determine the concentration of PROTAC required to induce half-maximal ternary complex formation (TC50).[11][12]

Visualizing the Path to Degradation

To better understand the processes involved in PROTAC development and action, the following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in linker design.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition & Degradation

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Optimization Lead Optimization Target_Selection Target & E3 Ligase Selection Ligand_Selection Warhead & E3 Ligand Selection Target_Selection->Ligand_Selection Linker_Design Linker Design & Synthesis (Alkyl, PEG, Click, etc.) Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaScreen) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Selectivity_Profiling Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis SAR_Analysis->Linker_Design Iterative Optimization PK_PD_Studies Pharmacokinetics & Pharmacodynamics SAR_Analysis->PK_PD_Studies Lead_Candidate Lead Candidate PK_PD_Studies->Lead_Candidate

Caption: A typical workflow for PROTAC discovery and development.

Linker_Design_Logic cluster_Composition Linker Composition Alternatives Linker_Properties Linker Properties Length Composition Rigidity PROTAC_Performance PROTAC Performance Degradation (DC50, Dmax) Selectivity Physicochemical Properties (Solubility, Permeability) Linker_Properties->PROTAC_Performance Influences PEG PEG (Hydrophilic, Flexible) Alkyl Alkyl Chain (Hydrophobic, Flexible) Heterocycles Piperidine/Piperazine (Improved Solubility, Rigid) Alkynes_Triazoles Alkynes/Triazoles (Click Chemistry) (Rigid, Modular Synthesis)

Caption: Logical relationship between linker properties and PROTAC performance.

References

Bromoacetyl Chemistry for Protein Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. Bromoacetyl chemistry offers a robust method for selectively targeting cysteine residues, enabling the creation of well-defined bioconjugates for a multitude of applications, from therapeutic development to fundamental biological research. This guide provides an in-depth comparison of bromoacetyl chemistry with other common protein modification techniques, supported by experimental data and detailed protocols.

Performance Comparison: Bromoacetyl vs. Maleimide Chemistry

The choice of conjugation chemistry is critical for the success of protein modification experiments. Below is a comparative summary of key performance indicators for bromoacetyl and maleimide chemistries, two of the most prevalent methods for cysteine modification.

FeatureBromoacetyl ChemistryMaleimide ChemistryReferences
Reaction Mechanism Nucleophilic substitution (SN2)Michael addition
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Bond Formed Stable thioether bondThiosuccinimide adduct
Bond Stability Highly stable, irreversibleSusceptible to retro-Michael reaction (reversibility), leading to conjugate degradation. Stability can be enhanced by hydrolysis of the succinimide ring.[1]
Reaction pH Optimal at pH > 8Optimal at pH 6.5-7.5
Reaction Kinetics Slower reaction ratesFaster reaction rates
Specificity High for thiols, but can react with other nucleophiles (e.g., histidine, methionine) at higher pHHighly selective for thiols within the optimal pH range.
Side Reactions Potential for reaction with other nucleophilic residues at alkaline pH.The maleimide ring can undergo hydrolysis at higher pH, reducing conjugation efficiency. The thiosuccinimide adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1]

Experimental Protocols

General Workflow for Protein Modification

The following diagram illustrates a typical workflow for the chemical modification of proteins, applicable to both bromoacetyl and maleimide chemistries.

G Protein Protein of Interest Reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) Protein->Reduction Purification1 Removal of Reducing Agent (e.g., Desalting Column) Reduction->Purification1 Labeling Incubation with Bromoacetyl or Maleimide Reagent Purification1->Labeling Quenching Quenching of Unreacted Reagent (e.g., with excess thiol) Labeling->Quenching Purification2 Purification of Conjugate (e.g., Dialysis, SEC) Quenching->Purification2 Analysis Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification2->Analysis

Caption: General workflow for protein modification.

Detailed Protocol for Protein Labeling with a Bromoacetyl Probe

This protocol provides a general guideline for labeling a protein with a bromoacetyl-functionalized fluorescent dye. Optimization may be required for specific proteins and reagents.

Materials:

  • Protein of interest with an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Bromoacetyl-functionalized fluorescent dye, dissolved in a compatible organic solvent (e.g., DMSO or DMF).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reduction (if necessary): If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10- to 100-fold molar excess of DTT or TCEP. Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial as the reducing agent will compete with the protein's cysteine for reaction with the bromoacetyl probe.

  • Labeling Reaction: Immediately after removing the reducing agent, add a 10- to 20-fold molar excess of the dissolved bromoacetyl-functionalized dye to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time should be determined empirically.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to consume any unreacted bromoacetyl probe. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess dye and quenching reagent by dialysis or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye. Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.

Mass Spectrometry Analysis of Bromoacetyl-Modified Proteins

Mass spectrometry is a powerful tool for confirming the site of modification and the identity of the bioconjugate.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugate Bromoacetyl-Modified Protein Digestion Proteolytic Digestion (e.g., with Trypsin) Conjugate->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DatabaseSearch Database Search with Variable Modification LC_MS->DatabaseSearch SiteID Identification of Modified Cysteine Residue DatabaseSearch->SiteID G Peptide Peptide Sample Bromoacetylation N-terminal Bromoacetylation Peptide->Bromoacetylation MALDI_TOF_TOF MALDI-TOF/TOF MS Analysis Bromoacetylation->MALDI_TOF_TOF Spectrum Mass Spectrum with Isotopically Labeled b-ions MALDI_TOF_TOF->Spectrum Sequencing Simplified de novo Sequencing Spectrum->Sequencing

References

A Researcher's Guide to Determining Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately determining the degree of PEGylation is a critical step in the characterization of therapeutic proteins. This modification, the covalent attachment of polyethylene glycol (PEG) chains, can significantly enhance a protein's stability, solubility, and circulation half-life. However, the extent of PEGylation must be carefully controlled and quantified to ensure product consistency, efficacy, and safety. This guide provides a comparative overview of three widely used methods for determining the degree of PEGylation: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and the Barium/Iodide Colorimetric Assay.

Comparative Analysis of Leading Methods

The choice of method for determining the degree of PEGylation depends on various factors, including the need for detailed structural information, sample throughput requirements, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the three methods.

FeatureSEC-MALSMALDI-TOF MSBarium/Iodide Colorimetric Assay
Principle Separation by hydrodynamic volume, followed by absolute molecular weight determination of the protein and PEG components.[1]Ionization and mass analysis of the intact PEGylated protein to determine its molecular weight.[2]Formation of a colored complex between PEG and a barium/iodide reagent, with the absorbance proportional to the PEG concentration.[3][4]
Information Provided Degree of PEGylation, presence of aggregates and fragments, molar mass of protein and PEG moieties.[5]Molar mass distribution of PEGylated species, degree of PEGylation, confirmation of successful conjugation.[2]Average degree of PEGylation.[3]
Accuracy High, as it is an absolute method not reliant on calibration standards for molecular weight.[5]Can be high with proper calibration and the use of internal standards. However, it can be influenced by the sample's molecular environment.[2]Good, but can be affected by impurities that interact with the reagent.
Precision High, with excellent reproducibility.Generally good, but can be variable. The use of internal standards significantly improves precision.[2]Good for ensemble measurements.
Sensitivity High, capable of detecting low levels of aggregates and other species.Very high, requiring only small amounts of sample.Moderate, with an effective detection range for PEG typically in the low µg/mL range.
Throughput Moderate, with each run taking a significant amount of time for chromatographic separation.High, allowing for the rapid analysis of multiple samples.High, suitable for screening large numbers of samples.
Sample Consumption Moderate, dependent on the column size and concentration required for detection.Low, typically in the sub-picomole range.Low, requiring only small volumes of the sample.

Experimental Workflows and Logical Relationships

The selection of an appropriate method for determining the degree of PEGylation often follows a logical progression based on the specific research question and available resources. The following diagram illustrates a general workflow and the interplay between different analytical techniques.

PEGylation_Analysis_Workflow General Workflow for Determining Degree of PEGylation cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Outcome PEGylated_Protein_Sample PEGylated Protein Sample SEC_MALS SEC-MALS PEGylated_Protein_Sample->SEC_MALS Detailed Characterization MALDI_TOF_MS MALDI-TOF MS PEGylated_Protein_Sample->MALDI_TOF_MS Rapid MW Confirmation Colorimetric_Assay Barium/Iodide Assay PEGylated_Protein_Sample->Colorimetric_Assay Quick Quantification Degree_of_PEGylation Degree of PEGylation SEC_MALS->Degree_of_PEGylation Molar_Mass Molar Mass Distribution SEC_MALS->Molar_Mass Aggregation_Analysis Aggregation & Purity SEC_MALS->Aggregation_Analysis MALDI_TOF_MS->Degree_of_PEGylation MALDI_TOF_MS->Molar_Mass Colorimetric_Assay->Degree_of_PEGylation High_Throughput_Screening High-Throughput Screening Colorimetric_Assay->High_Throughput_Screening

References

A Comparative Guide to Key Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. However, the inherent complexity of ADCs, comprising a large protein, a small molecule, and a chemical linker, presents significant analytical challenges. Robust and comprehensive characterization is critical to ensure the safety, efficacy, and consistency of these promising drugs. This guide provides a comparative overview of essential analytical techniques for ADC characterization, supported by experimental data and detailed protocols.

Critical Quality Attributes (CQAs) of ADCs

The manufacturing process of ADCs can result in a heterogeneous mixture of species. Therefore, several critical quality attributes (CQAs) must be carefully monitored. These include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a crucial parameter that directly impacts the ADC's potency and therapeutic index.[1]

  • Aggregation: The formation of high-molecular-weight species, which can affect efficacy and potentially induce immunogenicity.

  • Charge Variants: Modifications to the antibody that alter its overall charge, potentially impacting stability and biological activity.

  • Cytotoxicity: The ability of the ADC to kill target cancer cells, which is the ultimate measure of its intended biological function.

This guide will focus on the analytical techniques used to assess these four key CQAs.

Drug-to-Antibody Ratio (DAR) Determination

Accurate determination of the DAR is fundamental to ADC development and quality control. Several analytical techniques can be employed, each with its own advantages and limitations. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparison of Analytical Techniques for DAR Analysis
Technique Principle Advantages Limitations Typical Throughput
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The number of conjugated drugs increases the overall hydrophobicity of the ADC.Robust, reproducible, and widely used in quality control environments.Resolution can be limited for complex ADC mixtures. May require method development for different ADCs.High
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.High resolution and sensitivity. Can be coupled with MS for more detailed characterization.Denaturing conditions may alter the ADC structure.High
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the different ADC species.Provides direct measurement of the mass of each DAR species, offering high accuracy and detailed information on the drug load distribution.Can be more complex to implement and may have higher equipment costs.Medium to High
Quantitative Data Comparison: HIC vs. Native SEC-MS for DAR Analysis

A study comparing the DAR values of three different cysteine-conjugated ADC samples with increasing drug loads, determined by both HIC (with UV detection) and native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS), demonstrated excellent agreement between the two orthogonal methods.[2]

SampleAverage DAR (HIC-UV)Average DAR (Native SEC-MS)
Low Conjugation1.81.8
Moderate Conjugation3.53.5
High Conjugation5.15.1

These results indicate that both HIC and native SEC-MS can provide consistent and reliable measurements of the average DAR.[2]

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general procedure for the analysis of ADCs using HIC.[3][4]

Materials:

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 280 nm

    • Gradient:

      • 0-2 min: 100% Mobile Phase A

      • 2-22 min: 0-100% Mobile Phase B (linear gradient)

      • 22-25 min: 100% Mobile Phase B

      • 25-27 min: 100% Mobile Phase A

      • 27-30 min: 100% Mobile Phase A (re-equilibration)

  • Data Analysis: Integrate the peaks corresponding to the different DAR species. The average DAR is calculated by summing the product of the peak area percentage and the corresponding DAR value for each species.

Aggregation Analysis

The presence of aggregates in biotherapeutics can lead to loss of efficacy and increased immunogenicity. Size Exclusion Chromatography (SEC) is the most common technique for quantifying aggregates in ADC samples.

Analytical Technique: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules, like the monomeric ADC.

Advantages:

  • Mild, non-denaturing conditions preserve the native structure of the ADC.

  • Provides a direct measure of the size distribution of the sample.

  • Robust and widely used for quality control.

Limitations:

  • Potential for non-specific interactions between the ADC and the column matrix, which can affect resolution.

  • Limited resolution for separating different oligomeric states.

Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 280 nm

    • Isocratic elution for 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main peak (monomer). The percentage of aggregation is calculated as the ratio of the aggregate peak area to the total peak area.

Charge Variant Analysis

Post-translational modifications or degradation of the antibody component of an ADC can lead to the formation of charge variants (e.g., acidic and basic species). Ion-Exchange Chromatography (IEX) is the primary technique used to separate and quantify these variants.

Analytical Technique: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. For cation-exchange chromatography, more acidic variants will elute earlier, while more basic variants will elute later.

Advantages:

  • High resolving power for separating molecules with small charge differences.

  • Can be used to monitor the stability and consistency of the ADC manufacturing process.

Limitations:

  • The separation can be sensitive to small changes in buffer pH and salt concentration.

  • Peak identification often requires offline characterization by other techniques like mass spectrometry.

Experimental Protocol: Charge Variant Analysis by Cation-Exchange Chromatography (IEX)

Materials:

  • Cation-exchange column (e.g., ProPac WCX-10)

  • Mobile Phase A: 20 mM sodium phosphate, pH 6.0

  • Mobile Phase B: 20 mM sodium phosphate, 500 mM sodium chloride, pH 6.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Detection wavelength: 280 nm

    • Gradient:

      • 0-5 min: 0% Mobile Phase B

      • 5-45 min: 0-100% Mobile Phase B (linear gradient)

      • 45-50 min: 100% Mobile Phase B

      • 50-52 min: 0% Mobile Phase B

      • 52-60 min: 0% Mobile Phase B (re-equilibration)

  • Data Analysis: Integrate the peaks corresponding to the acidic, main, and basic variants. The percentage of each variant is calculated as the ratio of its peak area to the total peak area.

In Vitro Cytotoxicity Assessment

The ultimate measure of an ADC's function is its ability to selectively kill cancer cells. In vitro cytotoxicity assays are essential for evaluating the potency and specificity of ADCs. Common assays include the MTT and LDH assays.

Comparison of In Vitro Cytotoxicity Assays
Assay Principle Advantages Limitations
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals.Well-established, sensitive, and widely used.Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.Non-destructive to the remaining viable cells, allowing for kinetic studies. Simple and rapid procedure.Less sensitive than the MTT assay for early apoptotic events.
Experimental Protocol: In Vitro Cytotoxicity by MTT Assay

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control. Incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Workflows and Pathways

To provide a clearer understanding of the analytical processes and biological mechanisms involved in ADC characterization, the following diagrams have been generated using Graphviz.

ADC Characterization Workflow

ADC_Characterization_Workflow cluster_production ADC Production cluster_characterization Analytical Characterization cluster_release Product Release mAb Monoclonal Antibody Production Conjugation Conjugation mAb->Conjugation Payload Payload Synthesis Payload->Conjugation Linker Linker Synthesis Linker->Conjugation Purification Purification Conjugation->Purification DAR DAR Analysis (HIC, RP-HPLC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Charge Charge Variant Analysis (IEX) Purification->Charge Cytotoxicity In Vitro Cytotoxicity (MTT, LDH) Purification->Cytotoxicity QC Quality Control Testing DAR->QC Aggregation->QC Charge->QC Cytotoxicity->QC Release Lot Release QC->Release

Caption: A general workflow for the production and characterization of Antibody-Drug Conjugates.

In Vitro Cytotoxicity Assay Workflow (MTT)

MTT_Assay_Workflow Start Start Seed Seed Target Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End MMAE_Pathway ADC_Binding ADC Binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload (MMAE) Release Lysosomal_Trafficking->Payload_Release Tubulin_Binding MMAE Binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DM1_Pathway ADC_Binding ADC Binds to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload (DM1) Release Lysosomal_Trafficking->Payload_Release Microtubule_Binding DM1 Binds to Microtubules Payload_Release->Microtubule_Binding Microtubule_Disruption Inhibition of Microtubule Assembly Microtubule_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

A Researcher's Guide to SDS-PAGE Analysis of Conjugated Proteins: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of conjugated protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) remains a cornerstone technique. This guide provides a comprehensive comparison of key methodologies, offering detailed experimental protocols and quantitative data to inform your experimental design and interpretation.

Conjugation of proteins—with moieties such as polyethylene glycol (PEG), carbohydrates (glycosylation), or lipids—is a critical strategy in drug development to enhance therapeutic properties like stability, solubility, and in vivo half-life. However, these modifications introduce unique challenges for traditional protein analysis techniques. SDS-PAGE, while a powerful tool for separating proteins based on molecular weight, requires careful consideration and optimization when analyzing these modified biomolecules.

This guide will delve into a comparative analysis of different staining methods for visualizing conjugated proteins in SDS-PAGE, discuss the common phenomenon of mobility shift, and provide detailed protocols to ensure robust and reproducible results.

Comparing Staining Methods for Conjugated Protein Visualization

The choice of staining method is paramount for the accurate visualization and quantification of conjugated proteins. The three most common staining techniques—Coomassie Brilliant Blue, silver staining, and fluorescent staining—offer varying degrees of sensitivity, linear dynamic range, and compatibility with downstream applications.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeAdvantagesDisadvantagesBest Suited For
Coomassie Brilliant Blue ~8-10 ng per band[1]ModerateSimple, inexpensive, good for abundant proteins.[1]Less sensitive, potential for protein composition bias.[1]Routine analysis of highly expressed conjugated proteins.
Silver Staining ~0.25-0.5 ng per band[1]NarrowExtremely sensitive, excellent for detecting low-abundance proteins.[1]Complex protocol, low reproducibility for quantification, potential for background staining.[2]Detecting impurities or low-level conjugation products.
Fluorescent Staining ~0.25-0.5 ng per band[1]Wide (up to 4 orders of magnitude)[2]High sensitivity, broad dynamic range for accurate quantification, compatible with mass spectrometry.[1][2]More expensive, requires specialized imaging equipment.[2][3]Quantitative analysis and experiments requiring high sensitivity and a wide detection range.

It is important to note that the efficiency of any staining method can be impacted by the nature of the conjugation. For instance, highly glycosylated proteins may stain weakly with Coomassie Brilliant Blue and silver stains due to steric hindrance from the carbohydrate moieties.[4][5][6] In such cases, specific glycoprotein stains or fluorescent dyes may provide more accurate results.

Understanding Mobility Shift in Conjugated Proteins

A hallmark of conjugated protein analysis by SDS-PAGE is the "mobility shift," where the apparent molecular weight of the conjugated protein is often higher than its theoretical molecular weight. This phenomenon arises from the altered hydrodynamic radius and charge-to-mass ratio of the conjugated protein. The attached moiety can affect how the protein interacts with the SDS and the polyacrylamide gel matrix, leading to slower migration. For example, PEGylated proteins often exhibit a significant increase in apparent molecular weight, with the PEG moiety itself contributing to a larger hydrodynamic size than a protein of equivalent mass.

Experimental Protocols

The following are detailed protocols for the SDS-PAGE analysis of conjugated proteins, including sample preparation and various staining methods.

I. Sample Preparation for Conjugated Proteins

Proper sample preparation is critical for obtaining clear and reproducible results.

  • Protein Lysis and Extraction (if applicable):

    • For intracellular conjugated proteins, lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of your sample using a compatible protein assay (e.g., BCA assay).

  • Preparation of Samples for Loading:

    • In a microcentrifuge tube, mix the protein sample with 4X Laemmli sample buffer. The sample buffer should contain SDS and a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to denature the protein and reduce disulfide bonds.

    • For Glycoproteins: To assess the impact of glycosylation, a parallel sample can be treated with a glycosidase (e.g., PNGase F) to remove N-linked glycans prior to adding the sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to complete denaturation. Note: For some membrane proteins or proteins prone to aggregation, heating at 70°C for 10 minutes may be preferable.

    • Centrifuge the samples briefly before loading onto the gel.

II. SDS-PAGE Protocol
  • Gel Preparation:

    • Cast a polyacrylamide gel with an appropriate percentage of acrylamide to resolve your protein of interest. The percentage will depend on the expected molecular weight of the conjugated protein. Gradient gels (e.g., 4-20%) are often a good choice for analyzing a wide range of molecular weights.

    • Alternatively, use pre-cast polyacrylamide gels for convenience and consistency.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

    • Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.

    • Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

III. Staining Protocols
  • Fixing (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for 30 minutes to precipitate the proteins in the gel.

  • Staining: Immerse the gel in Coomassie Brilliant Blue staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid) and incubate with gentle agitation for at least 1 hour.

  • Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid in water) and incubate with gentle agitation. Change the destaining solution several times until the protein bands are clearly visible against a clear background.

This protocol is a representative example; various commercial kits with optimized reagents are available.

  • Fixation: Fix the gel in a solution of 50% methanol, 10% acetic acid for at least 1 hour.

  • Washing: Wash the gel with several changes of deionized water for 15-20 minutes each.

  • Sensitization: Incubate the gel in a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes.

  • Washing: Briefly rinse the gel with two changes of deionized water.

  • Silver Impregnation: Incubate the gel in a cold silver nitrate solution (e.g., 0.1%) for 20-30 minutes.

  • Washing: Briefly rinse the gel with deionized water.

  • Development: Immerse the gel in a developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until the protein bands appear.

  • Stopping: Stop the development by adding a stop solution (e.g., 5% acetic acid).

This is a general protocol, and specific instructions may vary depending on the fluorescent dye used.

  • Fixing: Fix the gel in 50% methanol, 10% acetic acid for 30 minutes.

  • Washing: Wash the gel with deionized water three times for 10 minutes each.

  • Staining: Incubate the gel in the fluorescent dye solution (e.g., SYPRO™ Ruby) in the dark with gentle agitation for the time recommended by the manufacturer (typically 30 minutes to several hours).

  • Washing/Destaining: Wash the gel with deionized water or a specific wash solution provided with the dye to reduce background fluorescence.

  • Imaging: Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen dye.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the factors influencing the analysis, the following diagrams have been generated using Graphviz.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gelelectro Gel Electrophoresis cluster_vis Visualization cluster_analysis Analysis Lysate Cell Lysate/ Protein Sample Quant Protein Quantification Lysate->Quant Buffer Addition of Sample Buffer Quant->Buffer Denature Denaturation (Heating) Buffer->Denature Loading Sample Loading Denature->Loading Run Electrophoresis Loading->Run Coomassie Coomassie Staining Run->Coomassie Silver Silver Staining Run->Silver Fluorescent Fluorescent Staining Run->Fluorescent Imaging Gel Imaging Coomassie->Imaging Silver->Imaging Fluorescent->Imaging Data Data Analysis Imaging->Data

SDS-PAGE Experimental Workflow

Factors_Affecting_Migration cluster_factors Influencing Factors Protein Conjugated Protein Properties MW Molecular Weight Protein->MW Charge Charge-to-Mass Ratio Protein->Charge Size Hydrodynamic Radius Protein->Size Structure Tertiary/Quaternary Structure Protein->Structure Migration Migration in SDS-PAGE MW->Migration Charge->Migration Size->Migration Structure->Migration

References

Navigating Bioconjugation: A Guide to the Stability of Thioether Bonds from Bromoacetyl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the creation of stable bioconjugates is paramount for the efficacy and safety of targeted therapies and research tools. The formation of a thioether bond via the reaction of a bromoacetyl group with a thiol, typically from a cysteine residue, is a widely used method for linking molecules. This guide provides an objective comparison of the stability of this linkage with common alternatives, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.

The thioether bond is generally considered a robust and stable covalent linkage under most physiological conditions. The reaction of a bromoacetamide with a thiol proceeds via a nucleophilic substitution (SN2) reaction, resulting in a stable carbon-sulfur bond. This stability is a key advantage in applications where the integrity of the bioconjugate is critical over extended periods, such as in antibody-drug conjugates (ADCs) or long-acting protein therapeutics.

Comparative Stability Analysis

The primary alternative to haloacetyl-based conjugation is the Michael addition reaction between a maleimide and a thiol. While popular due to its rapid reaction kinetics at physiological pH, the resulting succinimidyl thioether linkage is known to have limited stability. It is susceptible to a retro-Michael reaction, which can lead to deconjugation or exchange with other thiols present in the biological environment, such as glutathione (GSH) or albumin.[1][2]

Several next-generation alternatives have been developed to address the stability issues of maleimide conjugates. These include N-aryl maleimides, which exhibit enhanced stability, and various sulfone-based reagents.

Below is a summary of the stability of different thioether and thioether-like linkages under physiologically relevant conditions.

Linkage TypeReagentsStability ProfileKey Findings
Thioether Bromoacetyl + Thiol Highly Stable The thioether bond formed is generally resistant to cleavage under physiological conditions. However, specific quantitative data on its long-term stability in plasma is not as readily available in comparative studies as for maleimide-based linkages.
Succinimidyl ThioetherN-Alkyl Maleimide + ThiolLimited StabilitySusceptible to retro-Michael reaction and thiol exchange. Significant deconjugation can occur in the presence of physiological thiols. For example, some antibody-drug conjugates with N-alkyl maleimides show 35-67% deconjugation after 7 days in serum.[1][2] A specific hemoglobin-maleimide-PEG conjugate retained about 70% of its linkage after 7 days in the presence of 1 mM glutathione.[3]
Stabilized Succinimidyl ThioetherN-Aryl Maleimide + ThiolEnhanced StabilityN-aryl substitution on the maleimide ring stabilizes the thioether bond. Antibody-drug conjugates with N-aryl maleimides demonstrated less than 20% deconjugation over 7 days in serum.[1][2]
Thioether SulfonePhenyloxadiazole Sulfone + ThiolVery High StabilityThis linkage shows substantial improvement in stability over traditional maleimide conjugates. An antibody conjugate retained approximately 90% of its label after one month in human plasma.[4] A hemoglobin conjugate with mono-sulfone-PEG retained over 95% of its linkage after 7 days with 1 mM glutathione.[3]

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial. Below are generalized protocols for evaluating stability in plasma and against a glutathione challenge.

Protocol 1: Plasma Stability Assay

This protocol is designed to assess the stability of a bioconjugate in a biological matrix.

Materials:

  • Test bioconjugate

  • Pooled human plasma (or plasma from another species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., methanol or acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Dilute the test bioconjugate to a final concentration (e.g., 1 µM) in pre-warmed human plasma at 37°C.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma/conjugate mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the intact bioconjugate using a validated LC-MS/MS or HPLC method.

  • Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. The half-life (t1/2) can be determined by fitting the data to a one-phase decay model.

Protocol 2: Glutathione (GSH) Challenge Assay

This assay evaluates the stability of the linkage to thiol exchange.

Materials:

  • Test bioconjugate

  • Glutathione (GSH)

  • PBS, pH 7.4

  • Incubator or water bath at 37°C

  • Analytical method for separating the intact conjugate from the cleaved products (e.g., HPLC, SDS-PAGE).

Procedure:

  • Dissolve the test bioconjugate in PBS, pH 7.4.

  • Add a solution of GSH to a final concentration that is physiologically relevant (e.g., 1-5 mM).

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and analyze the sample to determine the percentage of remaining intact conjugate.

  • As a control, incubate the bioconjugate in PBS without GSH under the same conditions.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the bromoacetyl reaction and a typical stability assessment workflow.

bromoacetyl_reaction cluster_reactants Reactants cluster_product Product Bromoacetyl Bromoacetyl Group (R-CO-CH₂-Br) Thioether Stable Thioether Bond (R-CO-CH₂-S-Protein) Bromoacetyl->Thioether SN2 Reaction (pH ~7.5-9.0) Thiol Thiol Group (Protein-SH) Thiol->Thioether HBr HBr (Byproduct)

Bromoacetyl-Thiol Conjugation Reaction.

stability_workflow Start Bioconjugate Sample Incubate Incubate at 37°C (e.g., in Plasma or with GSH) Start->Incubate Timepoints Sample at Multiple Time Points (t₀, t₁, t₂, ...) Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze Analyze Supernatant (LC-MS/MS or HPLC) Quench->Analyze Data Calculate % Intact Conjugate and Half-Life (t½) Analyze->Data End Stability Profile Data->End

General Workflow for Bioconjugate Stability Assessment.

Conclusion

The thioether bond formed from a bromoacetyl-thiol reaction offers a highly stable linkage for bioconjugation. This stability is a significant advantage over the more labile succinimidyl thioether bond formed from traditional maleimide reagents. For applications requiring long-term stability in a biological environment, the bromoacetyl chemistry, along with newer alternatives like sulfone-based reagents and N-aryl maleimides, presents a more reliable option than N-alkyl maleimides. The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired stability, reaction kinetics, and selectivity. The provided protocols offer a framework for empirically determining the stability of the chosen bioconjugate.

References

Safety Operating Guide

Proper Disposal of Bromoacetic-PEG2-NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Bromoacetic-PEG2-NHS ester is crucial for laboratory safety and environmental protection. This substance is classified as a hazardous material, and its disposal must be managed by a licensed chemical waste disposal service. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations before proceeding.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Lab coat and appropriate protective clothing.
Respiratory Protection Use in a chemical fume hood to avoid inhalation.[3]

In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1]

Waste Collection and Storage

All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is incompatible with strong acids, bases, and oxidizing/reducing agents.[1]

  • Container Labeling: Use a dedicated, properly labeled, and sealed container for all this compound waste. The container should be clearly marked as "Hazardous Waste" and list the chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a certified waste disposal service.[2]

Spill Management Protocol

In the event of a spill, evacuate unprotected personnel from the area. Wearing appropriate PPE, contain the spill to prevent it from entering drains or waterways.[2]

Spill TypeContainment and Cleanup Procedure
Solid Spill Carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][5]
Liquid Spill Absorb the spill with an inert material such as sand, diatomite, or a universal binder.[1][2] Place the absorbent material into a sealed, labeled container for disposal.

After cleanup, decontaminate the affected surfaces by scrubbing with alcohol and dispose of all cleaning materials as hazardous waste.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Final Disposal cluster_spill Spill Emergency A Identify Waste: This compound (Solid, Liquid, Contaminated Materials) B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Use a Dedicated, Leak-Proof Hazardous Waste Container C->D E Clearly Label Container: 'Hazardous Waste' 'this compound' D->E F Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) E->F G Store Container Securely in Designated Waste Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H I Disposal via Approved Plant: Incineration or Chemical Treatment H->I S1 SPILL OCCURS S2 Contain Spill (Prevent entry to drains) S1->S2 S3 Absorb with Inert Material (for liquids) or Sweep (for solids) S2->S3 S4 Collect in a Labeled Hazardous Waste Container S3->S4 S4->G

Disposal workflow for this compound.

Final Disposal Route

The ultimate disposal of this compound must be handled by professionals. The recommended methods are:

  • Licensed Chemical Destruction Plant: Transport to a facility equipped for handling and neutralizing hazardous chemical waste.[6]

  • Controlled Incineration: The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to manage toxic fumes.[6][7]

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][6] This is to prevent environmental contamination, as the compound is very toxic to aquatic organisms.[1] Always consult local regulations and your institution's EHS office for the final, approved disposal pathway.[2]

References

Essential Safety and Logistical Information for Handling Bromoacetic-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Bromoacetic-PEG2-NHS ester.

Compound Overview: this compound is a crosslinking reagent containing a bromoacetyl group and an N-hydroxysuccinimide (NHS) ester. The bromoacetyl group is a reactive alkylating agent, while the NHS ester is reactive towards primary amines. Due to the presence of the bromoacetyl moiety, this compound is considered highly hazardous and requires strict safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from the reactivity of the bromoacetyl group, which is a potent alkylating agent, and the NHS ester. Bromoacetic acid, a related compound, is classified as highly toxic and corrosive. It can be fatal if absorbed through the skin and is toxic if inhaled or swallowed, causing severe burns[1][2][3]. It is also a lachrymator, a substance that irritates the eyes and causes tearing[1]. The NHS ester component can cause serious eye and respiratory irritation[4].

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile)To prevent skin contact with the highly toxic and corrosive compound. Double-gloving provides an extra layer of protection[5].
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and aerosols that can cause severe eye burns and irritation[1][6][7].
Body Protection A lab coat, and for larger quantities or when there is a risk of splashing, a chemically resistant apron or coverallsTo protect the skin from accidental contact[1][6][8].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols, as the compound is toxic if inhaled[6][9].

Handling and Storage

Proper handling and storage are critical to maintain the compound's reactivity and ensure safety.

AspectProtocol
Receiving and Unpacking Inspect the package for any damage upon receipt. Unpack in a designated area, preferably within a chemical fume hood, while wearing full PPE.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, keep at -20°C, protected from light and moisture to prevent degradation of the NHS ester.
Weighing and Aliquoting All handling of the solid compound, including weighing and aliquoting, must be performed in a certified chemical fume hood to avoid inhalation of dust.
Dissolving Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the solvent is free of amines.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound.

  • Reagent Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.

    • Prepare a stock solution of the reagent in anhydrous DMF or DMSO.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate buffer. Avoid buffers containing primary amines like Tris.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using size-exclusion chromatography (gel filtration), dialysis, or another suitable purification method.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container for halogenated organic waste. Do not pour down the drain[10].
Decontamination Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate method, such as rinsing with a suitable organic solvent followed by washing with soap and water. Collect all rinsates as hazardous waste.

Final disposal of hazardous waste must be conducted through a licensed facility in accordance with local, state, and federal regulations[8].

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive and Inspect Package unpack Unpack in Fume Hood with Full PPE receive->unpack store Store at -20°C, Desiccated unpack->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous DMF/DMSO weigh->dissolve solid_waste Collect Solid Hazardous Waste weigh->solid_waste react Perform Labeling Reaction (pH 8.3-8.5) dissolve->react liquid_waste Collect Halogenated Liquid Waste dissolve->liquid_waste purify Purify Conjugate react->purify react->solid_waste react->liquid_waste purify->solid_waste purify->liquid_waste decontaminate Decontaminate Glassware and Surfaces solid_waste->decontaminate liquid_waste->decontaminate dispose Dispose via Licensed Facility decontaminate->dispose

Figure 1. Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.